Technical Documentation Center

Evoxac Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Evoxac
  • CAS: 153504-69-9

Core Science & Biosynthesis

Foundational

The Core Mechanism of Evoxac (Cevimeline) in Salivary Glands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Xerostomia, or dry mouth, is a debilitating condition often associated with Sjögren's syndrome and as a side effect of radiation therapy for he...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xerostomia, or dry mouth, is a debilitating condition often associated with Sjögren's syndrome and as a side effect of radiation therapy for head and neck cancers. It significantly impacts a patient's quality of life, affecting speech, swallowing, and oral health. Evoxac (cevimeline hydrochloride) is a prominent therapeutic agent used to alleviate the symptoms of xerostomia. This technical guide provides a comprehensive overview of the core mechanism of action of cevimeline (B1668456) in salivary glands, focusing on its molecular interactions, downstream signaling pathways, and physiological effects. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important therapeutic agent.

Core Mechanism of Action: Muscarinic Receptor Agonism

Cevimeline is a cholinergic agonist that exerts its primary effect by binding to and activating muscarinic acetylcholine (B1216132) receptors (mAChRs) on the surface of salivary gland acinar cells.[1][2][3] Specifically, cevimeline shows a high affinity for the M1 and M3 receptor subtypes, which are abundantly expressed in exocrine glands.[2][3][4] The activation of these receptors initiates a cascade of intracellular events that ultimately leads to the secretion of saliva.[1]

Quantitative Data: Receptor Binding Affinity

The efficacy of cevimeline is rooted in its specific binding affinity for muscarinic receptor subtypes. The following table summarizes the half-maximal effective concentration (EC50) values of cevimeline for human muscarinic receptors, providing a quantitative measure of its potency.

Muscarinic Receptor SubtypeEC50 (μM)
M10.023
M21.04
M30.048
M41.31
M50.063

Data sourced from Heinrich et al., as cited in[4].

This data clearly demonstrates that cevimeline is a potent agonist at M1 and M3 receptors, with significantly lower potency at M2 and M4 receptors. This selectivity for M1 and M3 receptors is crucial for its therapeutic action in salivary glands.

Signaling Pathways

The binding of cevimeline to M1 and M3 receptors on salivary acinar cells triggers a well-defined signaling pathway that is fundamental to saliva secretion.

G-protein Coupled Receptor (GPCR) Activation

The M1 and M3 muscarinic receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gq/11 family of G-proteins. Upon agonist binding, a conformational change in the receptor leads to the activation of the associated G-protein.

Phospholipase C (PLC) and Second Messenger Generation

The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Intracellular Calcium Mobilization and Protein Kinase C (PKC) Activation

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions (Ca2+) from the ER into the cytoplasm, leading to a rapid and transient increase in intracellular calcium concentration.[1] This rise in intracellular Ca2+ is a pivotal step in the secretion process.[1]

Simultaneously, DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC). PKC, in turn, phosphorylates various downstream target proteins involved in the secretory process.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_secretion Cevimeline Cevimeline M3R M3 Muscarinic Receptor Cevimeline->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem PKC DAG->PKC_mem Activates PKC_cyto PKC (activated) PKC_mem->PKC_cyto ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_cyto Ca2+ (increased) ER->Ca_cyto Releases Ca_ER Ca2+ Ca_cyto->PKC_mem Saliva Saliva Secretion Ca_cyto->Saliva Triggers PKC_cyto->Saliva Modulates

Caption: Cevimeline-induced M3 receptor signaling cascade in salivary acinar cells.

The Role of Aquaporin-5 (AQP5)

Saliva is approximately 99% water, and its secretion is highly dependent on the rapid movement of water across the acinar cell membrane. This process is facilitated by water channels known as aquaporins. Aquaporin-5 (AQP5) is the predominant aquaporin expressed in the apical membrane of salivary acinar cells and plays a critical role in saliva production.

Studies have shown that in conditions like Sjögren's syndrome, the localization of AQP5 can be disordered, with expression observed in the cytoplasm instead of being concentrated at the apical membrane.[5] Cevimeline administration has been demonstrated to promote the translocation of AQP5 to the apical membrane of acinar cells, thereby restoring proper water channel function and facilitating water movement into the acinar lumen.[5][6] This normalization of AQP5 localization is a key component of cevimeline's mechanism of action in increasing salivary flow.[5][6]

Experimental Protocols

A variety of experimental techniques are employed to study the mechanism of action of cevimeline in salivary glands. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay is used to determine the binding affinity (Ki) of cevimeline for different muscarinic receptor subtypes.

Objective: To quantify the affinity of a test compound (cevimeline) for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing specific human muscarinic receptor subtypes (M1, M2, M3, M4, M5)

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS)

  • Test compound (cevimeline) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM atropine)

  • 96-well microplates

  • Glass fiber filter mats

  • Scintillation fluid

  • Liquid scintillation counter

  • Cell harvester

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of both the radioligand and the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

    • Total Binding: Add cell membranes and a fixed concentration of radioligand.

    • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of a non-specific inhibitor (e.g., atropine).

    • Competition Binding: Add cell membranes, radioligand, and varying concentrations of the test compound (cevimeline).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • For competition binding, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - Cell Membranes - Radioligand - Cevimeline dilutions Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Binding Reagents->Setup Incubate Incubate to reach equilibrium Setup->Incubate Filter Filter through glass fiber mat Incubate->Filter Wash Wash filters Filter->Wash Count Scintillation Counting (CPM) Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot % Specific Binding vs. [Cevimeline] Calculate->Plot Determine Determine IC50 Plot->Determine Calculate_Ki Calculate Ki using Cheng-Prusoff equation Determine->Calculate_Ki

Caption: Workflow for a radioligand binding assay to determine cevimeline's receptor affinity.

In Vivo Saliva Flow Measurement in Rats

This in vivo experiment directly measures the secretagogue effect of cevimeline.

Objective: To quantify the increase in salivary flow in response to cevimeline administration in a live animal model.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Anesthetic (e.g., pentobarbital)

  • Cevimeline solution for injection (intraperitoneal or intravenous)

  • Pilocarpine (as a positive control, optional)

  • Saliva collection tubes (pre-weighed)

  • Cotton balls

  • Surgical instruments for cannulation (optional)

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature.

  • Baseline Saliva Collection: Gently place a pre-weighed cotton ball into the rat's mouth for a set period (e.g., 5 minutes) to collect baseline saliva. Weigh the cotton ball again to determine the amount of saliva collected.

  • Drug Administration: Administer cevimeline (or vehicle control) via intraperitoneal or intravenous injection at the desired dose.

  • Post-Dose Saliva Collection: At specific time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), collect saliva using fresh pre-weighed cotton balls for a set duration.

  • Measurement of Salivary Flow: Weigh the cotton balls immediately after collection to determine the weight of the saliva. Assuming a density of 1 g/mL for saliva, the weight can be converted to volume.

  • Data Analysis:

    • Calculate the salivary flow rate (e.g., in µL/min) at each time point.

    • Compare the salivary flow rates in the cevimeline-treated group to the vehicle-treated control group.

    • Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed effects.

Alternative Method (Cannulation): For more precise measurements from specific glands (e.g., submandibular), the salivary duct can be surgically cannulated with fine tubing, and the secreted saliva is collected directly into a pre-weighed tube.

In Vivo Calcium Imaging in Salivary Gland Cells

This technique allows for the direct visualization of intracellular calcium dynamics in response to cevimeline.

Objective: To observe and quantify changes in intracellular calcium concentration in salivary acinar cells following stimulation with cevimeline.

Materials:

  • Transgenic mice expressing a genetically encoded calcium indicator (GECI) such as GCaMP in salivary gland acinar cells, or isolated acinar cells loaded with a fluorescent calcium dye (e.g., Fura-2 AM).

  • Multiphoton or confocal microscope equipped for live-cell imaging.

  • Anesthesia for in vivo imaging.

  • Surgical setup for exposing the salivary gland.

  • Perfusion system for drug delivery.

  • Cevimeline solution.

Procedure:

  • Animal/Cell Preparation:

    • In Vivo: Anesthetize the mouse and surgically expose the submandibular or parotid gland for imaging.

    • In Vitro: Isolate salivary acinar cells by enzymatic digestion and plate them on a coverslip for imaging. If not using a GECI, load the cells with a calcium-sensitive dye.

  • Microscopy Setup: Place the animal or the coverslip with cells on the microscope stage.

  • Baseline Imaging: Acquire baseline fluorescence images before the application of any stimulus.

  • Cevimeline Stimulation: Perfuse the exposed gland or the isolated cells with a solution containing cevimeline.

  • Time-Lapse Imaging: Acquire a time-lapse series of fluorescence images to capture the changes in intracellular calcium concentration.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual acinar cells.

    • Measure the change in fluorescence intensity over time within each ROI.

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths to determine the relative calcium concentration. For single-wavelength indicators like GCaMP, the change in fluorescence intensity (ΔF/F0) is calculated.

    • Analyze the characteristics of the calcium signal, such as the peak amplitude, duration, and frequency of oscillations.

Conclusion

The mechanism of action of Evoxac (cevimeline) in salivary glands is a well-characterized process centered on its agonistic activity at M1 and M3 muscarinic receptors. This interaction initiates a Gq-protein-mediated signaling cascade, leading to the generation of IP3 and DAG, a subsequent rise in intracellular calcium, and the translocation of AQP5 to the apical membrane. These coordinated events culminate in the increased secretion of saliva, providing relief for patients suffering from xerostomia. A thorough understanding of these molecular and cellular events, supported by the quantitative data and experimental methodologies outlined in this guide, is essential for the continued development of effective therapies for salivary gland dysfunction.

References

Exploratory

An In-depth Technical Guide on the M1 and M3 Receptor Binding Affinity of Cevimeline

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the binding characteristics of cevimeline (B1668456) to M1 and M3 muscarinic acetylcholine (B12161...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of cevimeline (B1668456) to M1 and M3 muscarinic acetylcholine (B1216132) receptors. Cevimeline is a cholinergic agonist used to treat dry mouth (xerostomia) associated with Sjögren's syndrome.[1] Its therapeutic effects are primarily mediated through its interaction with M1 and M3 receptors, which are prevalent in exocrine glands such as salivary glands.[1][2] This document details the functional potency of cevimeline, the experimental protocols used to determine its receptor binding, and the associated signaling pathways.

Data Presentation: Cevimeline Functional Potency at Muscarinic Receptors

Receptor SubtypeEC50 (μM)Relative Potency (M1 = 1)Reference
M1 0.023 1 [3]
M21.040.022[3]
M3 0.048 0.48 [3]
M41.310.018[3]
M50.0630.37[3]

Table 1: Functional Potency (EC50) of Cevimeline at Human Muscarinic Receptor Subtypes.

The data clearly indicate that cevimeline is a potent agonist at both M1 and M3 receptors, with a slightly higher potency for the M1 subtype.[3] Its selectivity for M1 and M3 receptors over M2, M4, and M5 receptors is a key feature of its pharmacological profile.[3]

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of a compound's binding affinity for a specific receptor is typically achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled test compound (e.g., cevimeline) to displace a radiolabeled ligand that is known to bind with high affinity to the receptor. The following is a detailed, representative protocol for such an assay to determine the binding affinity of a compound for M1 and M3 muscarinic receptors.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing either the human M1 or M3 muscarinic receptor subtype.

  • Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compound: Cevimeline hydrochloride.

  • Non-specific Binding (NSB) Agent: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine (B194438) (1 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail: For use with a liquid scintillation counter.

  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

  • 96-well Plates.

  • Cell Harvester and Liquid Scintillation Counter.

2. Experimental Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membranes expressing the target receptor (M1 or M3) on ice.

    • Resuspend the membranes in ice-cold assay buffer to a predetermined protein concentration.

  • Assay Plate Setup (in triplicate):

    • Total Binding (TB): Add assay buffer, a fixed concentration of [³H]-NMS (typically at or below its Kd value), and the membrane suspension to the wells.

    • Non-specific Binding (NSB): Add the NSB agent (atropine), the same fixed concentration of [³H]-NMS, and the membrane suspension to the wells.

    • Competition Binding: Add serial dilutions of the test compound (cevimeline), the same fixed concentration of [³H]-NMS, and the membrane suspension to the wells.

  • Incubation:

    • Incubate the 96-well plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to reach binding equilibrium (e.g., 60-120 minutes). Gentle agitation may be applied.

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the filters into scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the TB wells.

  • For the competition assay, plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualization

Signaling Pathways of Cevimeline at M1 and M3 Receptors

Cevimeline, upon binding to M1 and M3 muscarinic receptors, activates the Gq/11 family of G-proteins. This initiates a well-defined intracellular signaling cascade, leading to the physiological responses associated with cevimeline's therapeutic effects, such as increased salivation.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cevimeline Cevimeline Receptor M1/M3 Receptor Cevimeline->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Response Cellular Response (e.g., Saliva Secretion) Ca_release->Response PKC_activation->Response

Caption: Signaling pathway of cevimeline at M1/M3 receptors.

Experimental Workflow of a Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay to determine the binding affinity of a test compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) arrow arrow Membranes Receptor Membranes (M1 or M3) TB Total Binding (Membranes + [³H]-NMS) Membranes->TB NSB Non-specific Binding (Membranes + [³H]-NMS + Atropine) Membranes->NSB Comp Competition (Membranes + [³H]-NMS + Cevimeline) Membranes->Comp Radioligand Radioligand ([³H]-NMS) Radioligand->TB Radioligand->NSB Radioligand->Comp Test_Compound Test Compound (Cevimeline) Test_Compound->Comp Incubation Incubation (to reach equilibrium) Filtration Rapid Filtration (separate bound from free) Incubation->Filtration Counting Scintillation Counting (measure radioactivity) Filtration->Counting Analysis Data Analysis (determine IC50 and Ki) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

References

Foundational

The Pharmacodynamics of Evoxac (Cevimeline) in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Evoxac (cevimeline), a muscarinic receptor agonist. The inform...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Evoxac (cevimeline), a muscarinic receptor agonist. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action and pharmacological effects of cevimeline (B1668456) in preclinical settings. This document summarizes key quantitative data, details experimental protocols, and visualizes critical signaling pathways and workflows.

Core Pharmacodynamic Properties of Cevimeline

Cevimeline is a cholinergic agonist that primarily targets M1 and M3 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its therapeutic effect in treating xerostomia (dry mouth), particularly in patients with Sjögren's syndrome, is attributed to its ability to stimulate salivary gland secretion.[2][3] Preclinical studies have been instrumental in elucidating the specific receptor interactions and downstream cellular effects that mediate this response.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data from preclinical studies on cevimeline, providing insights into its receptor affinity and secretagogue activity.

Table 1: Muscarinic Receptor Binding Affinity of Cevimeline

Muscarinic Receptor SubtypeEC50 (μM)
M10.023[1]
M21.04[1]
M30.048[1]
M41.31[1]
M50.063[1]

EC50 values represent the concentration of cevimeline required to elicit 50% of the maximal response at each receptor subtype.

Table 2: Effect of Cevimeline on Salivary Flow in Preclinical Models

Animal ModelAdministration RouteDoseEffect on Salivary Flow
RatIntraperitoneal (i.p.)80 μmol/kgSlowly increasing and lasting salivation[4]
RatIntraduodenal (i.d.)3-30 mg/kgDose-dependent increase in salivary flow rate[5]
DogNot SpecifiedNot SpecifiedSialogogic effect lasted nearly twice as long as pilocarpine (B147212)
Murine models of Sjögren's syndromeNot SpecifiedNot SpecifiedDose-dependently induced salivation
X-ray irradiated ratsNot SpecifiedNot SpecifiedDose-dependently induced salivation

Key Experimental Protocols in Preclinical Evaluation

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments used to characterize the pharmacodynamics of cevimeline.

Measurement of Salivary Flow in Rats

This protocol describes the in vivo assessment of cevimeline-induced salivation in a rat model.

1. Animal Model:

  • Species: Wistar rats.[4]

  • Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

2. Anesthesia and Surgical Preparation:

  • Anesthetize the rats with an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine (B1663881) administered intraperitoneally).

  • Once anesthetized, make a small incision in the neck to expose the trachea and esophagus.

  • Cannulate the trachea to ensure a clear airway.

  • To collect saliva specifically from the parotid or submandibular glands, cannulate the respective salivary ducts. For whole saliva collection, a less invasive method can be used.

3. Drug Administration:

  • Administer cevimeline via the desired route (e.g., intraperitoneal injection). Doses can range from 3 to 30 mg/kg.[5]

4. Saliva Collection:

  • For whole saliva, place pre-weighed cotton balls or other absorbent material in the oral cavity for a defined period (e.g., 15-30 minutes).

  • For cannulated ducts, collect saliva in pre-weighed tubes over a set time.

  • Record the duration of collection.

5. Quantification:

  • Determine the weight of the collected saliva by subtracting the pre-collection weight of the collection material/tube from the post-collection weight.

  • Calculate the salivary flow rate and express it as mg/min or μL/min.

In Vitro Measurement of Intracellular Calcium ([Ca2+]) in Parotid Acinar Cells

This protocol details the measurement of cevimeline-induced changes in intracellular calcium concentration in isolated salivary gland cells, a key step in the signaling cascade leading to saliva secretion.

1. Isolation of Parotid Acinar Cells:

  • Euthanize a rat and dissect the parotid glands.

  • Mince the glands into small pieces in a buffer solution (e.g., Hank's Balanced Salt Solution - HBSS).

  • Digest the tissue with enzymes such as collagenase and hyaluronidase (B3051955) to dissociate the cells.

  • Filter the cell suspension to remove undigested tissue and wash the cells by centrifugation.

  • Resuspend the isolated acinar cells in a suitable buffer for the assay.

2. Loading with Fura-2 AM:

  • Incubate the isolated parotid acinar cells with the ratiometric fluorescent calcium indicator, Fura-2 AM.[1][2][6][7][8] A typical loading concentration is 2-5 μM for 30-60 minutes at room temperature or 37°C in the dark.[2]

  • The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

  • Wash the cells to remove extracellular dye. Cellular esterases will cleave the AM ester, trapping the active Fura-2 inside the cells.[2]

3. Fluorescence Measurement:

  • Place the Fura-2 loaded cells in a fluorometer or on a fluorescence microscope equipped for ratiometric imaging.

  • Measure the fluorescence intensity at the emission wavelength (typically around 510 nm) while alternating the excitation wavelength between 340 nm (for Ca2+-bound Fura-2) and 380 nm (for Ca2+-free Fura-2).[1][7]

  • Establish a baseline fluorescence ratio (340/380 nm).

  • Add cevimeline at the desired concentration to the cells.

  • Record the change in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium concentration.

4. Data Analysis:

  • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

  • The change in the ratio from baseline after the addition of cevimeline reflects the drug's effect on calcium mobilization.

Muscarinic Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of cevimeline for muscarinic receptors.

1. Membrane Preparation:

  • Prepare cell membranes from a source rich in muscarinic receptors (e.g., rat brain cortex or cells engineered to express specific muscarinic receptor subtypes).[3]

  • Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes.

  • Wash the membrane pellet and resuspend it in the assay buffer.

  • Determine the protein concentration of the membrane preparation.

2. Radioligand Binding:

  • The assay is typically performed in a 96-well plate.[3]

  • Total Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).[9][10]

  • Non-specific Binding: In a separate set of wells, incubate the membranes and radioligand in the presence of a high concentration of a non-labeled, potent muscarinic antagonist (e.g., atropine) to saturate the receptors.[3]

  • Competition Binding: Incubate the membranes and radioligand with varying concentrations of cevimeline.

  • Incubate all samples to allow binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.[3]

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[3]

5. Data Analysis:

  • Specific Binding: Subtract the non-specific binding from the total binding.

  • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the cevimeline concentration.

  • Use non-linear regression analysis to determine the IC50 value (the concentration of cevimeline that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.[9]

Visualization of Signaling Pathways and Workflows

To further elucidate the mechanisms of cevimeline action, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway Cevimeline Cevimeline M3_Receptor M3 Muscarinic Receptor Cevimeline->M3_Receptor Binds & Activates Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Saliva_Secretion Saliva Secretion Ca_release->Saliva_Secretion Triggers

Caption: M3 muscarinic receptor signaling cascade initiated by cevimeline.

Experimental Workflow for Salivary Flow Measurement in Rats

Salivary_Flow_Workflow Start Start Anesthetize Anesthetize Rat Start->Anesthetize Administer Administer Cevimeline (i.p.) Anesthetize->Administer Collect Collect Saliva (Pre-weighed cotton) Administer->Collect Weigh Weigh Saliva Collect->Weigh Calculate Calculate Flow Rate (mg/min) Weigh->Calculate End End Calculate->End

Caption: Workflow for measuring cevimeline-induced salivary flow in rats.

Experimental Workflow for Intracellular Calcium Measurement

Calcium_Workflow Start Start Isolate Isolate Parotid Acinar Cells Start->Isolate Load Load Cells with Fura-2 AM Isolate->Load Wash Wash Cells Load->Wash Measure_Baseline Measure Baseline Fluorescence Ratio (340/380 nm) Wash->Measure_Baseline Add_Cevimeline Add Cevimeline Measure_Baseline->Add_Cevimeline Measure_Response Measure Fluorescence Ratio Change Add_Cevimeline->Measure_Response Analyze Analyze Data Measure_Response->Analyze End End Analyze->End

Caption: Workflow for measuring intracellular calcium in parotid acinar cells.

References

Exploratory

In Vitro Effects of Cevimeline on Acinar Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the in vitro effects of cevimeline (B1668456) on acinar cells, with a focus on its mechanism of action...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of cevimeline (B1668456) on acinar cells, with a focus on its mechanism of action, signaling pathways, and impact on cellular functions. The information is compiled from peer-reviewed scientific literature to support research and development in sialagogues and treatments for xerostomia.

Introduction

Cevimeline is a cholinergic agonist that has been approved for the treatment of dry mouth (xerostomia) associated with Sjögren's syndrome. Its primary mechanism of action is the stimulation of muscarinic receptors on exocrine glands, including the salivary glands, leading to increased saliva secretion. Acinar cells are the primary secretory units of the salivary glands, and understanding the direct effects of cevimeline on these cells in a controlled in vitro environment is crucial for elucidating its therapeutic effects and for the development of novel secretagogues. This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying cellular processes.

Mechanism of Action and Signaling Pathways

Cevimeline acts as a potent agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), with a particular affinity for the M1 and M3 subtypes, which are prominently expressed in salivary gland acinar cells.[1] The binding of cevimeline to these G-protein coupled receptors initiates a well-defined intracellular signaling cascade.

Upon activation, the M3 receptor couples to the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[2] This initial Ca2+ release can be followed by a sustained influx of extracellular Ca2+ through store-operated calcium entry (SOCE) channels, leading to a prolonged elevation of intracellular calcium concentration ([Ca2+]i).[3] The elevation in [Ca2+]i is a critical event that drives fluid and protein secretion.

Simultaneously, DAG activates protein kinase C (PKC), which phosphorylates various downstream targets involved in exocytosis and other cellular processes.[4] The synergistic action of elevated [Ca2+]i and PKC activation leads to the fusion of secretory granules with the apical membrane and the release of their contents, including amylase and other salivary proteins, into the acinar lumen.

Below is a diagram illustrating the primary signaling pathway activated by cevimeline in salivary acinar cells.

Cevimeline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_intracellular Intracellular Space Cevimeline Cevimeline M3R M3 Muscarinic Receptor Cevimeline->M3R Binds Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ Ca_cyto [Ca2+]i ↑ IP3R->Ca_cyto Releases Ca2+ from ER Exocytosis Secretory Granule Exocytosis (Amylase Release) Ca_cyto->Exocytosis Triggers PKC->Exocytosis Potentiates

Cevimeline signaling pathway in acinar cells.

Quantitative Data on In Vitro Effects

The following tables summarize quantitative data on the effects of cevimeline from in vitro studies on acinar cells.

Table 1: Cevimeline Receptor Binding and Activation

ParameterReceptor SubtypeValueCell TypeReference
EC50 M10.023 µMCHO cells expressing human receptor[5]
M21.04 µMCHO cells expressing human receptor[5]
M30.048 µMCHO cells expressing human receptor[5]
M41.31 µMCHO cells expressing human receptor[5]
M50.063 µMCHO cells expressing human receptor[5]

Table 2: Effect of Cevimeline on Intracellular Calcium Mobilization in Rat Parotid Acinar Cells

Cevimeline ConcentrationPeak [Ca2+]i Increase (nM)Sustained [Ca2+]i Plateau (nM)Reference
1 µM ~150~50[1][6]
10 µM ~300~100[1][6]
100 µM ~450~150[1][6]

Note: The values in Table 2 are estimated from graphical data presented in the cited literature and represent the increase above basal levels.

Table 3: Effect of Cevimeline on Amylase Secretion

Cevimeline ConcentrationAmylase Secretion (% of total)Cell TypeReference
Data not available in the reviewed literature---

While the downstream signaling from cevimeline-induced calcium mobilization is known to trigger amylase secretion, specific in vitro dose-response data for cevimeline on amylase release from isolated acinar cells was not found in the surveyed literature. The provided protocols can be used to generate such data.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections provide synopses of common experimental protocols used to study the in vitro effects of cevimeline on acinar cells.

Isolation and Culture of Salivary Acinar Cells

The isolation of primary acinar cells is a critical first step for in vitro studies.

Objective: To obtain a viable suspension of single acinar cells or small acini from salivary gland tissue.

Materials:

  • Salivary glands (e.g., parotid or submandibular) from a suitable animal model (e.g., rat or mouse).

  • Digestion buffer: Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with collagenase (e.g., Type II or P) and hyaluronidase.

  • Culture medium: Dulbecco's Modified Eagle Medium (DMEM)/F12, supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other growth factors as needed.

  • Sterile dissection tools, conical tubes, and a cell strainer (e.g., 70-100 µm).

Procedure:

  • Euthanize the animal according to approved institutional protocols and aseptically dissect the salivary glands.

  • Mince the tissue into small fragments in cold HBSS.

  • Transfer the minced tissue to the digestion buffer and incubate at 37°C with gentle agitation for a specified time (typically 30-60 minutes), until the tissue is dispersed.

  • Terminate the digestion by adding an excess of cold HBSS with FBS.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Centrifuge the cell suspension at low speed (e.g., 50-100 x g) for 2-3 minutes to pellet the acinar cells.

  • Wash the cell pellet with fresh HBSS or culture medium.

  • Resuspend the cells in the appropriate medium for immediate use or for short-term culture.

Measurement of Intracellular Calcium ([Ca2+]i)

Fluorescent calcium indicators are widely used to measure changes in [Ca2+]i in response to secretagogues.

Objective: To quantify the dose-dependent effect of cevimeline on intracellular calcium mobilization in acinar cells.

Materials:

  • Isolated acinar cells.

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Physiological salt solution (e.g., Krebs-Ringer-HEPES buffer).

  • Cevimeline stock solution.

  • A fluorescence imaging system (e.g., a fluorescence microscope with a ratiometric imaging setup or a plate reader with fluorescence capabilities).

Procedure:

  • Load the isolated acinar cells with the Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM) in the presence of Pluronic F-127 for 30-60 minutes at room temperature.

  • Wash the cells to remove excess dye and allow for de-esterification of the AM ester.

  • Resuspend the cells in the physiological salt solution and place them in a perfusion chamber on the microscope stage or in a microplate.

  • Establish a baseline fluorescence reading.

  • Apply cevimeline at various concentrations to the cells and record the changes in fluorescence intensity over time.

  • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) to determine the [Ca2+]i. For single-wavelength dyes like Fluo-4, express the change as a relative fluorescence unit (RFU) or a fold change over baseline.

Amylase Secretion Assay

The secretion of alpha-amylase is a key functional endpoint for acinar cell stimulation.

Objective: To measure the amount of amylase released from acinar cells in response to cevimeline.

Materials:

  • Isolated acinar cells.

  • Physiological salt solution.

  • Cevimeline stock solution.

  • Amylase activity assay kit (e.g., based on the cleavage of a chromogenic substrate like 2-chloro-p-nitrophenyl-α-D-maltotrioside (CNP-G3) or a starch-iodine method).

  • Microplate reader.

Procedure:

  • Pre-incubate aliquots of the isolated acinar cell suspension in physiological salt solution at 37°C.

  • Add cevimeline at various concentrations to the cell suspensions and incubate for a defined period (e.g., 30 minutes).

  • Separate the cells from the supernatant by centrifugation or filtration.

  • Collect the supernatant, which contains the secreted amylase.

  • To determine the total amylase content, lyse an aliquot of the untreated cells (e.g., with a detergent like Triton X-100).

  • Measure the amylase activity in the supernatant and the cell lysate using a suitable assay kit according to the manufacturer's instructions.

  • Express the amylase secretion as a percentage of the total cellular amylase content.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for studying the effects of cevimeline on acinar cells and a logical flow for data analysis and interpretation.

Experimental_Workflow cluster_tissue_prep Tissue Preparation cluster_experiments In Vitro Assays cluster_data_analysis Data Analysis and Interpretation A1 Dissect Salivary Glands A2 Mince Tissue A1->A2 A3 Enzymatic Digestion (Collagenase/Hyaluronidase) A2->A3 A4 Filter and Wash Cells A3->A4 B1 Calcium Imaging Assay A4->B1 Isolated Acinar Cells B2 Amylase Secretion Assay A4->B2 Isolated Acinar Cells B3 Other Functional Assays (e.g., Aquaporin-5 localization) A4->B3 Isolated Acinar Cells C1 Quantify Dose-Response Relationships B1->C1 Experimental Data B2->C1 Experimental Data B3->C1 Experimental Data C2 Statistical Analysis C1->C2 C3 Correlate Signaling with Functional Output C2->C3 C4 Draw Conclusions C3->C4

General experimental workflow.

Logical_Relationship Start Hypothesis: Cevimeline stimulates acinar cell secretion ReceptorBinding Cevimeline binds to M3 muscarinic receptors Start->ReceptorBinding SignalingCascade Activation of PLC, generation of IP3 and DAG ReceptorBinding->SignalingCascade CalciumMobilization IP3-mediated Ca2+ release from ER SignalingCascade->CalciumMobilization PKCActivation DAG-mediated PKC activation SignalingCascade->PKCActivation SustainedSignal Store-operated Ca2+ entry CalciumMobilization->SustainedSignal CellularResponse Increased intracellular [Ca2+] CalciumMobilization->CellularResponse SustainedSignal->CellularResponse FunctionalOutput Amylase and fluid secretion PKCActivation->FunctionalOutput CellularResponse->FunctionalOutput Conclusion Conclusion: Cevimeline is a potent sialagogue at the cellular level FunctionalOutput->Conclusion

Logical flow of cevimeline's action.

Conclusion

Cevimeline effectively stimulates salivary acinar cells in vitro by acting as a muscarinic M1 and M3 receptor agonist. This initiates a well-characterized signaling pathway involving phospholipase C, IP3, DAG, and a subsequent rise in intracellular calcium, which is the primary driver for secretion. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to further understand the cellular and molecular mechanisms of sialagogues and to develop new therapies for xerostomia. Future in vitro studies focusing on generating detailed dose-response data for amylase secretion and exploring the long-term effects of cevimeline on acinar cell function and gene expression would be valuable additions to the field.

References

Foundational

Evoxac® (Cevimeline) Signaling Pathways in Exocrine Glands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Cevimeline (B1668456), marketed as Evoxac®, is a cholinergic agonist that alleviates symptoms of xerostomia (dry mouth) and keratoconjunctivitis si...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline (B1668456), marketed as Evoxac®, is a cholinergic agonist that alleviates symptoms of xerostomia (dry mouth) and keratoconjunctivitis sicca (dry eyes), particularly in patients with Sjögren's syndrome.[1][2][3] Its therapeutic effects are mediated through the activation of muscarinic acetylcholine (B1216132) receptors, primarily the M1 and M3 subtypes, which are abundantly expressed in exocrine glands.[4] This technical guide provides an in-depth exploration of the molecular signaling pathways initiated by cevimeline in salivary and lacrimal glands. It includes a summary of quantitative data on its efficacy and receptor affinity, detailed experimental protocols for studying its mechanism of action, and visualizations of the core signaling cascades.

Introduction

Sjögren's syndrome is a systemic autoimmune disease characterized by lymphocytic infiltration of exocrine glands, leading to diminished salivary and lacrimal secretion.[5] Cevimeline acts as a parasympathomimetic agent, mimicking the action of acetylcholine to stimulate glandular secretion.[6] It displays a higher affinity for M1 and M3 muscarinic receptors, which are coupled to Gq proteins, than for M2 receptors, which are prominent in cardiac tissue.[4][7] This receptor selectivity contributes to its therapeutic window. This guide will dissect the downstream signaling events following M1 and M3 receptor activation by cevimeline, leading to fluid and protein secretion from acinar cells of exocrine glands.

Mechanism of Action and Signaling Pathways

Cevimeline's primary mechanism of action involves the activation of M1 and M3 muscarinic acetylcholine receptors on the basolateral membrane of acinar cells in salivary and lacrimal glands.[4] This initiates a cascade of intracellular events culminating in ion and water transport, and protein exocytosis.

G-Protein Coupling and Phospholipase C Activation

Upon binding of cevimeline to M1 and M3 receptors, the associated heterotrimeric G-protein, Gq, is activated. The Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3-Mediated Calcium Release

IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER), which functions as an intracellular calcium store. Salivary and pancreatic acinar cells predominantly express IP3R2 and IP3R3 subtypes.[8][9][10] The binding of IP3 opens these channels, leading to a rapid release of stored calcium into the cytoplasm and a significant increase in intracellular calcium concentration ([Ca2+]i).[11] This initial calcium release often starts at the apical pole of the acinar cell and propagates as a wave towards the basolateral region.[12]

DAG and Protein Kinase C Activation

Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated [Ca2+]i, activates protein kinase C (PKC).[13] PKC is a family of serine/threonine kinases that phosphorylate various cellular proteins, thereby modulating a range of cellular processes, including ion channel activity and protein secretion.

Calcium-Activated Ion Channels and Fluid Secretion

The rise in intracellular calcium is the pivotal signal for fluid secretion. It activates several key ion channels:

  • Apical Anion (Cl-) Channels: Increased [Ca2+]i opens calcium-activated chloride channels, such as TMEM16A, on the apical membrane of the acinar cells.[14] This leads to an efflux of chloride ions into the acinar lumen.

  • Basolateral Potassium (K+) Channels: The elevation of intracellular calcium also activates basolateral potassium channels, including big potassium (BK) and intermediate-conductance potassium (IK) channels.[14] The resulting efflux of potassium ions helps to maintain the electrochemical gradient necessary for sustained chloride secretion.

  • Store-Operated Calcium Entry (SOCE): The depletion of calcium from the ER is sensed by STIM1 proteins, which then translocate to the plasma membrane and activate Orai1 and TRPC1 channels.[11][12] This process, known as store-operated calcium entry, provides a sustained influx of extracellular calcium, which is crucial for prolonged glandular secretion.[15]

The net movement of Cl- into the lumen creates a transepithelial negative potential, which drives the paracellular movement of Na+ and water, resulting in the secretion of primary saliva or tears.

Protein Secretion

The cevimeline-induced signaling cascade also stimulates the secretion of proteins, such as amylase in saliva.[16] This process is also calcium-dependent and involves the fusion of secretory vesicles with the apical membrane, releasing their contents into the lumen.

Quantitative Data

Table 1: Cevimeline Receptor Affinity and Potency
Receptor SubtypeParameterValue (µM)
M1EC500.023[7]
M3EC500.048[7]
M3 (ileum contraction)EC503.5[17]
M3 (trachea contraction)EC503[17]

EC50: Half maximal effective concentration.

Table 2: Clinical Efficacy of Cevimeline in Sjögren's Syndrome
ParameterDosageResult
Salivary Flow30 mg TIDStatistically significant increase compared to placebo.[2][3]
30 mg single doseSignificant increase in salivary volume at 90, 180, and 240 minutes post-dose.[18]
Tear Production (Schirmer's Test)30 mg TIDStatistically significant improvement compared to placebo.[2][3]
20 mg TIDStatistically significant improvement in tear dynamics compared to placebo.[5]
30 mg TIDStatistically significant increase in tear volume after 8 weeks.[19]
Subjective Improvement (Dry Mouth)30 mg TIDStatistically significant improvement.[2]
Subjective Improvement (Dry Eyes)30 mg TIDStatistically significant improvement.[2]
20 mg TIDStatistically significant improvement.[5]

TID: Three times a day.

Signaling Pathway and Experimental Workflow Diagrams

Evoxac_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Evoxac Evoxac (Cevimeline) M1R M1 Receptor Evoxac->M1R M3R M3 Receptor Evoxac->M3R Gq Gq Protein M1R->Gq activates M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5- Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Cellular Response ↑ Salivary & Lacrimal Secretion PKC->Cellular Response phosphorylates targets IP3R IP3 Receptor IP3->IP3R binds to Ca_release Ca²⁺ Release Ca_release->PKC activates Ca_release->Cellular Response activates channels IP3R->Ca_release triggers

Caption: Evoxac (Cevimeline) Signaling Pathway in Exocrine Gland Acinar Cells.

Experimental_Workflow General Experimental Workflow for Studying Evoxac Signaling cluster_assays Downstream Assays start Isolate Exocrine Gland Acinar Cells treatment Treat with Evoxac (Cevimeline) start->treatment ca_imaging Intracellular Calcium Imaging (e.g., Fura-2 AM) treatment->ca_imaging western_blot Western Blot for Protein Phosphorylation (e.g., p-ERK) treatment->western_blot patch_clamp Patch-Clamp Electrophysiology (Ion Channel Activity) treatment->patch_clamp radioligand Radioligand Binding Assay (Receptor Affinity) treatment->radioligand analysis Data Analysis and Interpretation ca_imaging->analysis western_blot->analysis patch_clamp->analysis radiologand radiologand radiologand->analysis

Caption: General experimental workflow for investigating Evoxac's effects.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol determines the binding affinity (Ki) of cevimeline for muscarinic receptor subtypes.

  • Materials:

    • Cell membranes expressing the muscarinic receptor subtype of interest.

    • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

    • Unlabeled cevimeline.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (ice-cold).

    • Scintillation cocktail.

    • Glass fiber filters.

    • Cell harvester and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of unlabeled cevimeline.

    • In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist like atropine), and competition binding (radioligand + varying concentrations of cevimeline).[20]

    • Add cell membranes to each well.

    • Incubate to allow binding to reach equilibrium (e.g., 60-90 minutes at 30°C).[20]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

    • Wash filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of cevimeline to generate a competition curve.

    • Determine the IC50 value (concentration of cevimeline that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Intracellular Calcium Measurement with Fura-2 AM

This protocol measures changes in intracellular calcium concentration in response to cevimeline.

  • Materials:

    • Isolated exocrine gland acinar cells.

    • Fura-2 AM (cell-permeant calcium indicator).

    • Pluronic F-127.

    • HEPES-buffered saline solution (HBSS).

    • Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm).

  • Procedure:

    • Culture isolated acinar cells on coverslips.

    • Prepare a Fura-2 AM loading solution in HBSS, typically containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.[21][22]

    • Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.[23]

    • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells (approximately 30 minutes).[23]

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

    • Perfuse the cells with a solution containing cevimeline at the desired concentration.

    • Continue recording the fluorescence changes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • The Grynkiewicz equation can be used to calibrate the ratio to absolute calcium concentrations.[23]

Western Blot Analysis of ERK Phosphorylation

This protocol assesses the activation of downstream signaling pathways, such as the MAPK/ERK pathway, following muscarinic receptor stimulation.

  • Materials:

    • Isolated exocrine gland acinar cells.

    • Lysis buffer containing protease and phosphatase inhibitors.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF membranes.

    • Transfer apparatus.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies (anti-phospho-ERK and anti-total-ERK).

    • HRP-conjugated secondary antibody.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Culture and serum-starve acinar cells.

    • Stimulate cells with cevimeline for various time points.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine protein concentration of the lysates.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[24][25]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.[25]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK for normalization.[26]

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK and total ERK using densitometry software.

    • Normalize the phospho-ERK signal to the total ERK signal for each sample.

Patch-Clamp Electrophysiology for Ion Channel Activity

This protocol directly measures the activity of ion channels in the plasma membrane of acinar cells.

  • Materials:

    • Isolated exocrine gland acinar cells.

    • Patch-clamp amplifier and data acquisition system.

    • Micromanipulator and microscope.

    • Glass micropipettes.

    • Intracellular (pipette) and extracellular (bath) solutions.

  • Procedure:

    • Prepare isolated acinar cells for patch-clamping.

    • Pull glass micropipettes to a fine tip (resistance of 2-10 MΩ).

    • Fill the pipette with the appropriate intracellular solution.

    • Under microscopic guidance, bring the pipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).

    • Establish the whole-cell configuration by applying a brief pulse of suction to rupture the membrane patch.

    • Clamp the cell membrane at a specific voltage and record the baseline current.

    • Apply cevimeline to the bath solution to stimulate the cell.

    • Record the changes in whole-cell currents, which reflect the activity of ion channels.

  • Data Analysis:

    • Analyze the recorded currents to determine the type of ion channels activated (e.g., by their current-voltage relationship and pharmacology).

    • Measure the amplitude and kinetics of the cevimeline-induced currents.

Conclusion

Cevimeline (Evoxac®) effectively stimulates salivary and lacrimal secretion by activating M1 and M3 muscarinic receptors in exocrine glands. This activation triggers a well-defined signaling cascade involving Gq proteins, phospholipase C, IP3, and DAG, leading to a rise in intracellular calcium. This calcium signal is the critical event that orchestrates the opening of apical and basolateral ion channels, driving fluid secretion. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the molecular pharmacology of cevimeline and other muscarinic agonists, aiding in the development of improved therapies for conditions characterized by exocrine gland hypofunction.

References

Exploratory

The Genesis of a Sialogogue: A Technical Guide to the Discovery and Chemical Synthesis of Cevimeline

For Researchers, Scientists, and Drug Development Professionals Abstract Cevimeline (B1668456), marketed under the trade name Evoxac®, is a cornerstone in the management of xerostomia (dry mouth) associated with Sjögren'...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline (B1668456), marketed under the trade name Evoxac®, is a cornerstone in the management of xerostomia (dry mouth) associated with Sjögren's syndrome. This technical guide provides an in-depth exploration of the discovery and chemical synthesis of this pivotal cholinergic agonist. It details the journey from its initial investigation for neurodegenerative diseases to its successful application as a sialogogue. The guide outlines the seminal synthetic routes, providing detailed experimental protocols for key reactions. Furthermore, it presents a comprehensive overview of cevimeline's mechanism of action through its agonistic activity on muscarinic M1 and M3 receptors, supported by quantitative pharmacological data and a visual representation of its signaling pathway. This document serves as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Development: A Shift in Therapeutic Focus

Cevimeline, chemically known as (±)-cis-2'-methylspiro[1-azabicyclo[2.2.2]octane-3,5'-[1]oxathiolane], was discovered in the late 1980s by researchers at the Israel Institute for Biological Research[2]. Initially, as a rigid analog of acetylcholine, its potential as a muscarinic agonist was explored for the treatment of Alzheimer's disease[3]. However, during preclinical and early clinical studies, its potent sialogogic (saliva-stimulating) and lacrimogenic (tear-stimulating) effects became prominent.

This observation led to a strategic shift in its development trajectory. Recognizing the significant unmet need for effective treatments for xerostomia, particularly in patients with Sjögren's syndrome, the development efforts were redirected. Snow Brand Milk Products Co., Ltd. (later SnowBrand Pharmaceuticals) in Japan, along with Daiichi Pharmaceutical Co., Ltd., and Nippon Kayaku, licensed and co-developed the compound for this new indication[3][4][5].

The journey of cevimeline from a potential cognitive enhancer to a targeted therapy for dry mouth culminated in its approval by the U.S. Food and Drug Administration (FDA) on January 11, 2000, for the treatment of symptoms of dry mouth in patients with Sjögren's syndrome.

Below is a diagram illustrating the key milestones in the discovery and development of cevimeline.

Cevimeline_Development_Timeline cluster_discovery Discovery & Early Research cluster_development Clinical Development for Sjögren's Syndrome cluster_approval Regulatory Approval Discovery Late 1980s: Discovery by Israel Institute for Biological Research Alzheimers Initial investigation for Alzheimer's Disease Discovery->Alzheimers Initial Focus Sialogogic_Effects Observation of potent sialogogic effects Alzheimers->Sialogogic_Effects Serendipitous Finding Licensing Licensing and co-development by Snow Brand, Daiichi, and Nippon Kayaku Sialogogic_Effects->Licensing Strategic Shift Clinical_Trials Phase II/III Clinical Trials for Xerostomia in Sjögren's Syndrome Licensing->Clinical_Trials Initiation NDA_Submission New Drug Application (NDA) submitted to the FDA Clinical_Trials->NDA_Submission Positive Efficacy Data FDA_Approval January 11, 2000: FDA Approval (Evoxac®) NDA_Submission->FDA_Approval Regulatory Review

Figure 1: Key milestones in the discovery and development of cevimeline.

Chemical Synthesis of Cevimeline

The chemical synthesis of cevimeline involves a multi-step process commencing from quinuclidin-3-one (B120416). The core of the synthesis is the construction of the spiro-oxathiolane ring system onto the quinuclidine (B89598) framework. Several synthetic routes have been reported, primarily in patent literature, with variations aimed at improving yield, safety, and stereoselectivity. The original synthesis, as well as subsequent improvements, are outlined below.

General Synthetic Scheme

The most common synthetic pathway can be summarized in three key steps:

  • Epoxidation of Quinuclidin-3-one: Formation of a spiro-epoxide from the ketone starting material.

  • Ring-Opening of the Epoxide: Nucleophilic attack by a sulfur-containing reagent to yield a 3-hydroxy-3-(mercaptomethyl)quinuclidine intermediate.

  • Cyclization to form the Oxathiolane Ring: Condensation of the intermediate with an acetaldehyde (B116499) equivalent to form the spiro-oxathiolane ring, yielding a mixture of cis- and trans-diastereomers of cevimeline.

  • Isomer Separation/Isomerization: Isolation of the desired cis-isomer.

The workflow for the synthesis of cevimeline is depicted in the following diagram.

Cevimeline_Synthesis_Workflow Start Quinuclidin-3-one Epoxidation Step 1: Epoxidation (e.g., Corey-Chaykovsky reaction) Start->Epoxidation Epoxide Spiro-epoxide intermediate Epoxidation->Epoxide Ring_Opening Step 2: Epoxide Ring-Opening (with a sulfur nucleophile) Epoxide->Ring_Opening Mercapto_Alcohol 3-Hydroxy-3-(mercaptomethyl)quinuclidine Ring_Opening->Mercapto_Alcohol Cyclization Step 3: Cyclization (with acetaldehyde equivalent) Mercapto_Alcohol->Cyclization Diastereomeric_Mixture Mixture of cis- and trans-cevimeline Cyclization->Diastereomeric_Mixture Separation Step 4: Isomer Separation (e.g., fractional crystallization) Diastereomeric_Mixture->Separation Cis_Cevimeline cis-Cevimeline (API) Separation->Cis_Cevimeline Trans_Cevimeline trans-Cevimeline (impurity) Separation->Trans_Cevimeline

Figure 2: General workflow for the chemical synthesis of cevimeline.
Detailed Experimental Protocols

The following protocols are based on methodologies described in the patent literature and scientific reviews.

Step 1: Synthesis of 3-spiro-epoxy-1-azabicyclo[2.2.2]octane

  • Methodology (based on the Corey-Chaykovsky reaction): To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous dimethyl sulfoxide (B87167) (DMSO) is added trimethylsulfoxonium (B8643921) iodide in portions under a nitrogen atmosphere. The mixture is stirred at room temperature until the evolution of hydrogen ceases. The resulting solution is then cooled, and a solution of quinuclidin-3-one in DMSO is added dropwise. The reaction mixture is stirred for several hours at room temperature and then quenched by the addition of water. The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the combined organic layers are dried and concentrated under reduced pressure to yield the spiro-epoxide.

Step 2: Synthesis of 3-hydroxy-3-(mercaptomethyl)quinuclidine

  • Methodology: The crude spiro-epoxide from Step 1 is dissolved in an aqueous solution of sodium hydroxide. Hydrogen sulfide (B99878) gas is then bubbled through the solution at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is neutralized and extracted with an organic solvent. The organic phase is dried and concentrated to afford the 3-hydroxy-3-(mercaptomethyl)quinuclidine intermediate. Alternative, safer methods have been developed using thioacetic acid in place of hydrogen sulfide gas.

Step 3: Synthesis of (±)-cis/trans-2'-methylspiro[1-azabicyclo[2.2.2]octane-3,5'-[1]oxathiolane]

  • Methodology: The 3-hydroxy-3-(mercaptomethyl)quinuclidine intermediate is dissolved in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene). The solution is cooled, and a Lewis acid catalyst, such as boron trifluoride etherate, is added. Acetaldehyde is then added dropwise, and the reaction mixture is stirred at room temperature until the starting material is consumed. The reaction is quenched, and the product, a mixture of cis- and trans-cevimeline, is isolated by extraction and purified.

Step 4: Isolation of cis-Cevimeline

  • Methodology: The diastereomeric mixture of cevimeline is separated by fractional crystallization. The mixture is dissolved in a suitable solvent system (e.g., acetone) and converted to its hydrochloride salt by the addition of hydrochloric acid. The less soluble cis-isomer hydrochloride salt preferentially crystallizes and can be isolated by filtration. Multiple recrystallizations may be necessary to achieve high isomeric purity.

Quantitative Data on Chemical Synthesis
StepReactantsKey Reagents/CatalystsTypical Yield (%)Diastereomeric Ratio (cis:trans)Reference
1. EpoxidationQuinuclidin-3-oneTrimethylsulfoxonium iodide, NaH70-85N/A[5]
2. Ring-OpeningSpiro-epoxideH₂S, NaOH or Thioacetic acid33-70N/A[5]
3. Cyclization3-hydroxy-3-(mercaptomethyl)quinuclidine, AcetaldehydeBF₃·OEt₂ or other Lewis acids60-90 (total isomers)Varies (e.g., 3:1 to 1:1)[5]
4. Isomer Separationcis/trans-Cevimeline MixtureHCl, AcetoneVaries based on method>99.5% cis[5]

Mechanism of Action and Signaling Pathway

Cevimeline is a cholinergic agonist with a high affinity for muscarinic M1 and M3 receptors[1][6]. These receptors are G-protein coupled receptors (GPCRs) that are predominantly found on exocrine glands, such as salivary and lacrimal glands, as well as on the smooth muscle of the gastrointestinal and urinary tracts[1][4].

Upon binding to M1 and M3 receptors, cevimeline initiates a signaling cascade that leads to an increase in glandular secretions. The key steps in this pathway are:

  • Receptor Activation: Cevimeline binds to and activates the M1 and M3 muscarinic receptors on the surface of salivary gland acinar cells.

  • G-Protein Coupling: The activated receptor couples to a heterotrimeric G-protein of the Gq family.

  • Phospholipase C Activation: The α-subunit of the Gq protein activates the enzyme phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

  • Cellular Response: The increase in intracellular Ca²⁺ concentration leads to the fusion of saliva-containing vesicles with the cell membrane and the opening of ion channels, resulting in the secretion of saliva.

The signaling pathway of cevimeline is illustrated in the diagram below.

Cevimeline_Signaling_Pathway Cevimeline Cevimeline M3_Receptor Muscarinic M3 Receptor Cevimeline->M3_Receptor Binds and Activates Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 Inositol Trisphosphate (IP₃) PLC->IP3 Cleaves PIP₂ into DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP₂ ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor on Ca_Release Ca²⁺ Release ER->Ca_Release Triggers Saliva_Secretion Saliva Secretion Ca_Release->Saliva_Secretion Stimulates

Figure 3: Simplified signaling pathway of cevimeline at the M3 muscarinic receptor.
Pharmacological Data

The affinity and activity of cevimeline at muscarinic receptor subtypes have been quantified in various studies.

ParameterM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 ReceptorReference
EC₅₀ (μM) 0.0231.040.0481.310.063[3]
Clinical Efficacy in Sjögren's Syndrome

Clinical trials have demonstrated the efficacy of cevimeline in increasing salivary flow in patients with Sjögren's syndrome.

Study ParameterPlaceboCevimeline (15 mg t.i.d.)Cevimeline (30 mg t.i.d.)Cevimeline (60 mg t.i.d.)Reference
Change in Salivary Flow (g/15 min) +0.1+0.4+0.9+1.1[7]
Global Improvement in Dry Mouth (%) 35%44.6%76%N/A[7][8]

Conclusion

The development of cevimeline is a compelling example of strategic redirection in pharmaceutical research, where a compound initially explored for one therapeutic area found its true potential in another. Its chemical synthesis, while presenting stereochemical challenges, has been refined to produce the clinically effective cis-isomer. The targeted agonism of M1 and M3 muscarinic receptors provides a clear mechanism for its efficacy in alleviating the symptoms of xerostomia in Sjögren's syndrome. This guide has provided a comprehensive technical overview of the discovery, synthesis, and pharmacology of cevimeline, intended to be a valuable resource for the scientific and drug development communities.

References

Foundational

An In-depth Technical Guide to Structural Analogues of Evoxac (Cevimeline) for Muscarinic Receptor Research

For Researchers, Scientists, and Drug Development Professionals Abstract Evoxac®, the brand name for cevimeline (B1668456), is a muscarinic acetylcholine (B1216132) receptor agonist with primary selectivity for M1 and M3...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evoxac®, the brand name for cevimeline (B1668456), is a muscarinic acetylcholine (B1216132) receptor agonist with primary selectivity for M1 and M3 subtypes.[1][2] It is clinically approved for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome.[3] The therapeutic potential of cevimeline has prompted further research into its structural analogues to explore their structure-activity relationships (SAR), refine subtype selectivity, and investigate their utility in other conditions, such as Alzheimer's disease. This guide provides a technical overview of the core structural features of cevimeline, its known analogues, and the experimental protocols essential for their synthesis and pharmacological evaluation. Quantitative data for cevimeline and related quinuclidine-based muscarinic agonists are presented to facilitate comparative analysis.

Introduction to Evoxac (Cevimeline) and its Core Structure

Cevimeline is a quinuclidine (B89598) derivative, chemically known as cis-2'-methylspiro[1-azabicyclo[2.2.2]octane-3,5'-[4][5]oxathiolane].[6] Its structure is characterized by a rigid quinuclidine ring, which mimics the trimethylammonium group of acetylcholine, and a spiro-fused 1,3-oxathiolane (B1218472) ring. This unique spirocyclic system is crucial for its interaction with muscarinic receptors. The cis-configuration of the methyl group on the oxathiolane ring is essential for its agonist activity.

The primary mechanism of action of cevimeline involves the activation of M3 muscarinic receptors on salivary and lacrimal glands, leading to increased secretion of saliva and tears.[1] Its activity at M1 receptors in the central nervous system has also been a subject of research for potential cognitive-enhancing effects.[6]

Structural Analogues of Evoxac and Pharmacological Data

While extensive public-domain data on a wide range of direct structural analogues of cevimeline is limited, research on quinuclidine-based muscarinic ligands provides valuable insights into the structure-activity relationships governing muscarinic receptor affinity and selectivity. Modifications to both the quinuclidine core and the spirocyclic moiety can significantly impact pharmacological properties.

For the purpose of this guide, we present data on cevimeline alongside other notable quinuclidine-based muscarinic agonists to illustrate the pharmacological diversity within this class of compounds.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Selected Quinuclidine-Based Agonists

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)Predominant Selectivity
Cevimeline (AF102B) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableM1/M3 Agonist

Table 2: Functional Potency (EC50, µM) of Cevimeline at Muscarinic Receptors

Receptor SubtypeEC50 (µM)
M10.023
M21.04
M30.048
M41.31
M50.063

This data confirms that cevimeline is a potent agonist at M1, M3, and M5 receptors, with lower potency at M2 and M4 receptors.

Synthesis of Cevimeline and Potential Analogue Strategies

The synthesis of cevimeline provides a foundational workflow for the generation of structural analogues. Key synthetic steps and potential modifications are outlined below.

General Synthesis of the Cevimeline Core

The original synthesis of cevimeline involves several key transformations:

  • Epoxidation: Reaction of quinuclidin-3-one (B120416) with trimethylsulfoxonium (B8643921) iodide to form the corresponding epoxide.

  • Thiol Formation: Opening of the epoxide with a sulfur nucleophile, such as hydrogen sulfide, to yield a 3-hydroxy-3-(sulfanylmethyl)quinuclidine intermediate.

  • Cyclization: Condensation of the hydroxy-thiol intermediate with acetaldehyde, catalyzed by a Lewis acid (e.g., boron trifluoride etherate) or a protic acid, to form the spiro[1,3-oxathiolane] ring. This step typically yields a mixture of cis and trans diastereomers.

  • Isomer Separation/Isomerization: The desired cis-isomer (cevimeline) is separated from the trans-isomer by fractional crystallization or chromatography. The trans-isomer can also be isomerized to the cis-form under acidic conditions.[7]

Strategies for Analogue Synthesis
  • Modification of the Oxathiolane Ring:

    • Alkyl Substitution: Replacing the methyl group at the 2'-position with other alkyl or functionalized groups to probe the steric and electronic requirements of the binding pocket.

    • Bioisosteric Replacement: Substituting the 1,3-oxathiolane ring with other five-membered heterocycles (e.g., oxadiazoles, thiazolidines) to explore the impact of different heteroatom arrangements on activity and selectivity.

  • Modification of the Quinuclidine Ring:

    • Substitution on the Azabicycle: Introducing substituents at various positions of the quinuclidine core to investigate their influence on receptor interaction and pharmacokinetic properties.

    • Ring Variation: Although moving away from a direct analogue, replacing the quinuclidine with other rigid bicyclic or azacyclic systems can provide insights into the optimal scaffold for muscarinic agonism.

Experimental Protocols

Muscarinic Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for muscarinic receptor subtypes.

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS), for binding to muscarinic receptors in a membrane preparation.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

  • [³H]-NMS (radioligand).

  • Atropine (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filter mats (pre-soaked in 0.3% polyethyleneimine).

  • Filtration apparatus.

  • Scintillation counter and cocktail.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer. A typical concentration range is 10⁻¹¹ to 10⁻⁵ M.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Add 25 µL of [³H]-NMS (at a concentration near its Kd), 25 µL of assay buffer, and 50 µL of membrane preparation.

    • Non-specific Binding (NSB): Add 25 µL of [³H]-NMS, 25 µL of 10 µM atropine, and 50 µL of membrane preparation.

    • Competitive Binding: Add 25 µL of [³H]-NMS, 25 µL of the test compound dilution, and 50 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through the glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters rapidly with ice-cold wash buffer.

  • Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-NMS) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

GTPγS Binding Assay for Functional Activity

This assay determines the functional activity of a compound (agonist, partial agonist, or antagonist) by measuring its effect on G-protein activation.

Principle: Agonist binding to a G-protein coupled receptor (GPCR) like a muscarinic receptor promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analogue, [³⁵S]GTPγS, which accumulates in the activated G-protein and can be quantified.

Materials:

  • Cell membranes expressing a specific muscarinic receptor subtype.

  • [³⁵S]GTPγS (radioligand).

  • GDP.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds.

Procedure:

  • Membrane and Compound Preparation: Prepare dilutions of the test compounds and a suspension of the cell membranes in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Add assay buffer, GDP, and the test compound at various concentrations to the wells.

    • Add the cell membrane suspension.

    • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle shaking.

  • Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat.

  • Washing and Counting: Wash the filters with ice-cold buffer and measure the radioactivity as described for the binding assay.

  • Data Analysis: Plot the [³⁵S]GTPγS binding against the logarithm of the agonist concentration to generate a dose-response curve. Determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect) values from this curve.

Visualizations

Signaling Pathways of Muscarinic M1/M3 Receptors

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cevimeline Cevimeline M1_M3_Receptor M1/M3 Receptor Cevimeline->M1_M3_Receptor binds & activates Gq_11 Gq/11 M1_M3_Receptor->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG cleaves to IP3 Inositol Trisphosphate (IP3) PIP2->IP3 cleaves to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca2+ Release IP3->Ca_Release stimulates Cellular_Response Cellular Response (e.g., Salivary Secretion) PKC->Cellular_Response Ca_Release->Cellular_Response G start Start prep Prepare Serial Dilutions of Test Compound start->prep setup Set up 96-well Plate (Total, NSB, Competition) prep->setup incubate Incubate at RT (60-90 min) setup->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end G Cevimeline Cevimeline Core Structure (Quinuclidine + Spiro-oxathiolane) SAR Structure-Activity Relationship (SAR) Study Cevimeline->SAR Synthesis Chemical Synthesis SAR->Synthesis guides Lead_Opt Lead Optimization SAR->Lead_Opt Screening Pharmacological Screening (Binding & Functional Assays) Synthesis->Screening produces compounds for Screening->SAR provides data for New_Analogues Novel Analogues with Improved Properties Lead_Opt->New_Analogues

References

Exploratory

Cellular Response to Evoxac® (Cevimeline) in Salivary Gland Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the cellular and molecular responses induced by Evoxac® (cevimeline hydrochloride) in salivary gland c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular and molecular responses induced by Evoxac® (cevimeline hydrochloride) in salivary gland cultures. Cevimeline (B1668456) is a muscarinic acetylcholine (B1216132) receptor agonist used to treat xerostomia (dry mouth), particularly in patients with Sjögren's syndrome.[1][2][3] This document details the underlying signaling pathways, summarizes key quantitative data from preclinical and clinical studies, and provides comprehensive experimental protocols for researchers investigating the effects of cevimeline on salivary gland cells.

Mechanism of Action and Signaling Pathways

Cevimeline primarily acts as a cholinergic agonist with high affinity for M3 and M1 muscarinic receptors, which are abundantly expressed on salivary gland acinar and ductal cells.[1][4][5] The binding of cevimeline to these G-protein coupled receptors initiates a signaling cascade that ultimately leads to increased saliva secretion.[5][6]

The principal signaling pathway activated by cevimeline in salivary gland cells is the phospholipase C (PLC) pathway.[5] Upon M3 receptor activation, the associated Gq/11 protein activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5][7] This rise in intracellular Ca2+ concentration is a critical event for the fusion of secretory vesicles with the apical membrane, leading to the secretion of water and electrolytes, thus producing saliva.[5][8]

In addition to the canonical PLC pathway, studies suggest that muscarinic receptor activation by agents like cevimeline can also induce cytoprotective signaling through the transactivation of the epidermal growth factor receptor (EGFR).[6] This pathway may contribute to the maintenance of salivary gland cell health and function.

Below are diagrams illustrating the primary signaling pathway of cevimeline and a general experimental workflow for assessing its effects in salivary gland cultures.

Cevimeline_Signaling_Pathway cluster_cell Salivary Gland Acinar Cell Evoxac Evoxac (Cevimeline) M3R M3 Muscarinic Receptor Evoxac->M3R Binds Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_cyto [Ca2+]i ↑ ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Secretion Saliva Secretion Ca_cyto->Secretion Triggers

Cevimeline M3 Receptor Signaling Pathway

Experimental_Workflow start Start culture Primary Salivary Gland Cell Culture or Cell Line start->culture treatment Treat with varying concentrations of Evoxac culture->treatment assays Perform Cellular Assays treatment->assays ca_imaging Intracellular Ca2+ Imaging assays->ca_imaging secretion_assay Salivary Component Secretion Assay (e.g., Amylase) assays->secretion_assay protein_analysis Protein Expression Analysis (e.g., Western Blot for AQP5) assays->protein_analysis data_analysis Data Analysis and Interpretation ca_imaging->data_analysis secretion_assay->data_analysis protein_analysis->data_analysis end End data_analysis->end

General Experimental Workflow

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of cevimeline on salivary gland function.

Table 1: Effect of Cevimeline on Intracellular Calcium Concentration in Rat Parotid Gland Cells

Cevimeline ConcentrationIntracellular Ca2+ ResponseReference
> 1 µMDose-dependent increase[7]

Note: Pilocarpine (B147212) induced a higher Ca2+ response at similar concentrations. The Ca2+ response to both agents was completely blocked by 1 µM 4-DAMP, an M3 muscarinic receptor antagonist.[7]

Table 2: Effect of a Single Oral Dose of Cevimeline (30 mg) on Salivary Volume and Substance P in Healthy Humans

Time Point (minutes)Mean Salivary Volume (mL) - CevimelineMean Salivary Volume (mL) - Placebop-valueReference
905.6 ± 2.83.4 ± 1.3< 0.05[9]
1805.7 ± 1.83.4 ± 1.5< 0.05[9]
2405.1 ± 1.23.2 ± 1.6< 0.05[9]
AUC0-240 (mL·min) 1200.8 ± 403.4 804.9 ± 369.8 < 0.05 [9]

A single oral dose of cevimeline also resulted in significant increases in salivary but not plasma Substance P-like immunoreactive substance levels compared to placebo.[9]

Table 3: Effect of Cevimeline (30 mg) on Salivary Flow Rate and Salivary Components in Sjögren's Syndrome Patients and Healthy Controls

ParameterSjögren's Syndrome Patients (n=12)Healthy Controls (n=14)Reference
Salivary Flow Rate Significantly increasedSignificantly increased[10]
α-Amylase Concentration Significantly increasedSignificantly increased[10]
Lysozyme Concentration No significant changeNo significant change[10]
IgA Concentration No significant changeNo significant change[10]
SCC Antigen Concentration No significant changeSignificantly decreased[10]
α-Amylase Secretion Rate Significantly increasedSignificantly increased[10]
IgA Secretion Rate Significantly increasedSignificantly increased[10]
Lysozyme Secretion Rate No significant changeSignificantly increased[10]
SCC Secretion Rate Significantly increasedNo significant change[10]

Table 4: Effect of Cevimeline on Cellular Markers in Parotid Glands of Rats with Methotrexate-Induced Xerostomia

Treatment GroupMean Caspase-3 Positive CellsMean Ki67 Positive CellsReference
Control1.83 ± 0.7561.70 ± 6.58[11]
Methotrexate (MTX)18.23 ± 2.8618.14 ± 5.16[11]
MTX + Cevimeline8.8 ± 1.5534.4 ± 9.27[11]

This study suggests that cevimeline has a protective effect against apoptosis (indicated by caspase-3) and a positive effect on cell proliferation (indicated by Ki67) in a model of salivary gland damage.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the cellular response to cevimeline in salivary gland cultures.

Preparation of Isolated Salivary Gland Cells

This protocol is adapted from studies measuring intracellular calcium responses.[7][12]

  • Animal Model: Male Wistar rats (250-300 g).

  • Anesthesia: Euthanize rats with an overdose of sodium pentobarbital.

  • Gland Dissection: Immediately excise the parotid or submandibular glands and place them in ice-cold, oxygenated Krebs-Ringer bicarbonate (KRB) buffer.

  • Mincing: Finely mince the glands with scissors in a petri dish containing KRB buffer.

  • Enzymatic Digestion:

    • Transfer the minced tissue to a flask containing KRB buffer supplemented with 0.1% (w/v) collagenase (e.g., from Clostridium histolyticum) and 0.05% (w/v) hyaluronidase.

    • Incubate at 37°C for 30-60 minutes with gentle shaking and continuous oxygenation (95% O2, 5% CO2).

    • Monitor the digestion process to avoid over-digestion.

  • Cell Dispersion:

    • After incubation, gently triturate the tissue fragments with a series of Pasteur pipettes with decreasing tip diameters to release individual cells and acini.

    • Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.

  • Washing:

    • Centrifuge the filtered cell suspension at a low speed (e.g., 50 x g) for 2-3 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh, enzyme-free KRB buffer.

    • Repeat the washing step twice.

  • Cell Viability: Assess cell viability using a method such as trypan blue exclusion. A viability of >90% is desirable.

  • Final Preparation: Resuspend the final cell pellet in KRB buffer supplemented with 1 mM CaCl2 and 1 mg/mL bovine serum albumin (BSA) for immediate use in assays.

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol describes the use of a fluorescent Ca2+ indicator.[7][8]

  • Dye Loading:

    • Incubate the isolated salivary gland cells with a fluorescent Ca2+ indicator, such as 2-5 µM Fura-2 AM, in KRB buffer for 30-60 minutes at room temperature in the dark.

    • Include a non-ionic surfactant like Pluronic F-127 (0.02%) to aid in dye solubilization.

  • Washing: After loading, wash the cells twice with fresh KRB buffer to remove extracellular dye.

  • Cell Adhesion: Allow the cells to adhere to poly-L-lysine coated coverslips for imaging.

  • Microscopy and Perfusion:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Continuously perfuse the cells with KRB buffer at 37°C.

  • Stimulation:

    • Establish a stable baseline fluorescence signal.

    • Introduce cevimeline at the desired concentrations into the perfusion buffer.

    • To investigate the source of the Ca2+ increase, experiments can be performed in a Ca2+-free KRB buffer containing a chelator like EGTA.[7]

  • Data Acquisition:

    • Excite the Fura-2 loaded cells at 340 nm and 380 nm, and collect the emission at 510 nm.

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.

  • Calibration: Calibrate the fluorescence ratios to absolute [Ca2+]i values using ionomycin (B1663694) in the presence of high (saturating) and low (chelating) Ca2+ concentrations.

Immunohistochemical Analysis of Cellular Markers

This protocol is based on studies investigating changes in protein expression and localization.[11][13]

  • Tissue Preparation:

    • Fix salivary gland tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) overnight at 4°C.

    • Dehydrate the tissue through a graded series of ethanol (B145695), clear in xylene, and embed in paraffin.

    • Cut 4-5 µm thick sections and mount them on charged glass slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced antigen retrieval by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0) and heating in a microwave or water bath.

    • Allow the slides to cool to room temperature.

  • Blocking:

    • Wash the sections in PBS.

    • Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes.

    • Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the sections with the primary antibody (e.g., anti-Aquaporin-5, anti-Caspase-3, anti-Ki67) diluted in blocking solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the sections three times in PBS.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

  • Signal Detection:

    • Wash the sections three times in PBS.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes.

    • Develop the signal using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain the sections with hematoxylin.

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Mount the coverslips using a permanent mounting medium.

  • Microscopy and Analysis:

    • Examine the slides under a light microscope.

    • For quantitative analysis, capture images from multiple fields and use image analysis software to quantify the number of positive cells or the staining intensity.

This guide provides a comprehensive foundation for understanding and investigating the cellular effects of Evoxac® in salivary gland cultures. The provided data and protocols can serve as a valuable resource for designing and executing further research in this area.

References

Foundational

Evoxac (Cevimeline) in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Evoxac, the brand name for cevimeline (B1668456) hydrochloride, is a cholinergic agent that acts as a muscarinic receptor agonist with high aff...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evoxac, the brand name for cevimeline (B1668456) hydrochloride, is a cholinergic agent that acts as a muscarinic receptor agonist with high affinity for M1 and M3 receptors.[1][2] Primarily approved for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome, its mechanism of action extends beyond its secretagogue effects, implicating a potential role in the modulation of autoimmune responses.[3][4] Sjögren's syndrome is a systemic autoimmune disease characterized by lymphocytic infiltration of exocrine glands, leading to symptoms of dry mouth and eyes.[4] This guide provides an in-depth technical overview of the role of Evoxac in preclinical models of autoimmune diseases, with a focus on its immunomodulatory effects, experimental protocols, and quantitative outcomes.

Mechanism of Action in Autoimmunity

Cevimeline's primary therapeutic effect in Sjögren's syndrome is attributed to its agonistic activity on M3 muscarinic receptors located on the surface of salivary and lacrimal gland epithelial cells.[3] Activation of these G-protein coupled receptors stimulates the phospholipase C signaling pathway, leading to an increase in intracellular calcium and subsequent secretion of saliva and tears.[3]

Beyond this well-established secretagogue function, emerging evidence suggests that muscarinic M3 receptors are expressed on immune cells, including T lymphocytes, and play a role in modulating inflammatory responses.[5] This has significant implications for the understanding of cevimeline's effects in the context of autoimmune diseases.

Immunomodulatory Signaling Pathways

Recent studies have elucidated a direct role for M3 muscarinic receptor signaling in T helper (Th) cells. Activation of these receptors on memory Th cells has been shown to promote a pro-inflammatory phenotype. This is primarily mediated through the activation of the NF-κB p65 pathway.[5] This signaling cascade leads to an increased production of the pro-inflammatory cytokines Interferon-gamma (IFN-γ) and Interleukin-17A (IL-17A), both of which are key players in the pathogenesis of many autoimmune diseases.[5] Conversely, M3 receptor stimulation has been observed to suppress the production of the anti-inflammatory cytokine IL-4.[5]

M3R_Signaling_in_T_Helper_Cells cluster_cell T Helper Cell M3R M3 Muscarinic Receptor PLC Phospholipase C M3R->PLC IL4 IL-4 Production M3R->IL4 IP3 IP3 PLC->IP3 Ca2 Ca²⁺ IP3->Ca2 NFkB NF-κB p65 Activation Ca2->NFkB IFNg IFN-γ Production NFkB->IFNg IL17A IL-17A Production NFkB->IL17A Evoxac Evoxac (Cevimeline) Evoxac->M3R

M3R Signaling in T Helper Cells

Preclinical Autoimmune Disease Models

The primary animal model utilized to study the effects of cevimeline in an autoimmune context is the Non-Obese Diabetic (NOD) mouse, a well-established model for Sjögren's syndrome.[6][7] These mice spontaneously develop lymphocytic infiltrates in their salivary and lacrimal glands, leading to hyposalivation, mimicking the human disease.[6]

Experimental Protocols

Below are detailed methodologies for key experiments involving cevimeline in the NOD mouse model of Sjögren's syndrome.

1. Animal Model and Cevimeline Administration:

  • Animal Strain: Female Non-Obese Diabetic (NOD/ShiLtJ) mice are typically used, as they more reliably develop Sjögren's-like symptoms. Age-matched, non-autoimmune strains such as BALB/c or C57BL/6 serve as controls.

  • Disease Progression: The development of sialadenitis in NOD mice is progressive. Early signs of inflammation can be detected around 8-12 weeks of age, with a significant decrease in salivary function occurring between 17 and 24 weeks.[7]

  • Cevimeline Preparation: Cevimeline hydrochloride is dissolved in a sterile vehicle, typically 0.5% methylcellulose (B11928114) or sterile saline, for administration.

  • Administration Protocol:

    • Route: Oral gavage is a common route for precise dosing.

    • Dosage: Doses ranging from 1 mg/kg to 10 mg/kg have been used in murine models.[8]

    • Frequency: Administration is typically once or twice daily.

    • Duration: Treatment duration can range from a single dose for acute salivary flow measurements to several weeks for chronic studies assessing inflammation and glandular function.

Experimental_Workflow_NOD_Mouse start Start: NOD Mice (8 weeks old) randomization Randomization start->randomization group1 Group 1: Cevimeline (e.g., 10 mg/kg) in Vehicle (Oral Gavage, daily) randomization->group1 group2 Group 2: Vehicle Control (Oral Gavage, daily) randomization->group2 treatment Treatment Period (e.g., 8 weeks) group1->treatment group2->treatment saliva_collection Saliva Collection (Pilocarpine Stimulation) treatment->saliva_collection euthanasia Euthanasia & Tissue Harvest saliva_collection->euthanasia serum_analysis Serum Analysis (Cytokines, Autoantibodies) euthanasia->serum_analysis gland_analysis Salivary Gland Analysis (Histology, Gene Expression) euthanasia->gland_analysis

Experimental Workflow in NOD Mice

2. Measurement of Salivary Flow Rate:

  • Stimulation: Salivary secretion is stimulated by a subcutaneous or intraperitoneal injection of a secretagogue, typically pilocarpine (B147212) (e.g., 0.5 mg/kg body weight).

  • Collection: Pre-weighed cotton balls are placed in the oral cavity of the anesthetized mouse for a defined period (e.g., 15 minutes).

  • Quantification: The cotton balls are re-weighed, and the difference in weight is used to determine the volume of secreted saliva (assuming 1 mg = 1 µL). The salivary flow rate is expressed as µL/minute or µL/gram of body weight.

3. Histological Analysis of Salivary Glands:

  • Tissue Processing: Submandibular salivary glands are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.

  • Staining: Sections (e.g., 5 µm) are stained with Hematoxylin and Eosin (H&E) to visualize the tissue architecture and inflammatory infiltrates.

  • Scoring: The severity of sialadenitis is quantified using a focus score. A focus is defined as an aggregate of at least 50 lymphocytes. The focus score is the number of foci per 4 mm² of glandular tissue.[5]

4. Immunological Assessments:

  • Serum Cytokine Analysis: Blood is collected via cardiac puncture, and serum is separated. The concentrations of key cytokines (e.g., IFN-γ, IL-17A, IL-4, IL-6, TNF-α) are measured using multiplex bead-based assays (e.g., Luminex) or specific ELISAs.

  • Flow Cytometry of Gland-Infiltrating Lymphocytes: Salivary glands are digested enzymatically to create a single-cell suspension. Cells are then stained with fluorescently labeled antibodies against immune cell surface markers (e.g., CD3, CD4, CD8, B220) and intracellular cytokines to characterize the infiltrating lymphocyte populations.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from studies evaluating cevimeline in both preclinical models and clinical trials in Sjögren's syndrome patients.

Table 1: Preclinical Efficacy of Cevimeline in Murine Models of Sjögren's Syndrome

ParameterAnimal ModelTreatmentOutcomeReference
Salivary FlowNOD MiceCevimeline (dose-dependent)Increased salivation[4]
Salivary FlowX-ray Irradiated RatsCevimeline (dose-dependent)Induced salivation[4]

Table 2: Clinical Efficacy of Cevimeline in Sjögren's Syndrome Patients

ParameterStudy DesignTreatment GroupPlacebo GroupP-valueReference
Subjective Improvement in Dry Mouth 12-week, randomized, double-blind, placebo-controlled66.1% (30 mg, t.i.d.)37.1%0.0004[2]
Subjective Improvement in Dry Eyes 12-week, randomized, double-blind, placebo-controlled38.7% (30 mg, t.i.d.)24.3%0.0453[2]
Increased Salivary Flow 12-week, randomized, double-blind, placebo-controlledStatistically significant increase-0.007[2]
Global Assessment of Dryness 6-week, randomized, double-blind, placebo-controlledSignificant improvement (30 mg & 60 mg, t.i.d.)No significant improvement<0.05[9]

Cevimeline in Other Autoimmune Disease Models

While the majority of research on cevimeline in autoimmune models has focused on Sjögren's syndrome, the expression of M3 muscarinic receptors on immune cells suggests a potential role in other autoimmune conditions.

A study investigating the role of the M3 receptor in a collagen antibody-induced arthritis (CAIA) model in mice, a model for rheumatoid arthritis, found that M3 receptor-deficient mice exhibited more severe bone destruction compared to wild-type mice.[6] This suggests that M3 receptor signaling may have a protective role in this context, a finding that contrasts with the pro-inflammatory effects observed in isolated T cells. This highlights the complex and context-dependent nature of the cholinergic system's immunomodulatory functions.

Conclusion and Future Directions

Evoxac (cevimeline) is a potent muscarinic M3 receptor agonist with well-documented efficacy in alleviating the sicca symptoms of Sjögren's syndrome. Its role in autoimmune disease models is multifaceted. In models of Sjögren's syndrome, it primarily acts as a secretagogue, directly stimulating salivary and lacrimal gland secretion. However, the discovery of M3 receptors on T lymphocytes and their role in promoting pro-inflammatory cytokine production opens new avenues for understanding the broader immunomodulatory potential of cevimeline.

The contrasting findings in the CAIA model underscore the need for further research to delineate the precise effects of M3 receptor agonism on different immune cell subsets and in various autoimmune disease contexts. Future studies should focus on:

  • Evaluating the long-term effects of cevimeline on the progression of glandular inflammation and destruction in Sjögren's syndrome models.

  • Investigating the therapeutic potential of cevimeline in other T-cell-mediated autoimmune disease models, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis.

  • Elucidating the downstream signaling pathways of M3 receptor activation in different immune cells to identify potential targets for more selective immunomodulatory therapies.

This technical guide provides a foundation for researchers and drug development professionals interested in the role of cholinergic signaling in autoimmunity and the potential applications of muscarinic agonists like Evoxac beyond symptomatic relief.

References

Exploratory

Beyond the Primary Target: A Technical Guide to the Non-Muscarinic Molecular Interactions of Cevimeline

For Researchers, Scientists, and Drug Development Professionals Abstract Cevimeline (B1668456) is a well-established muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, primarily targeting M1 and M3 subtypes, a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline (B1668456) is a well-established muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, primarily targeting M1 and M3 subtypes, and is clinically utilized for the treatment of xerostomia associated with Sjögren's syndrome. While its efficacy is attributed to its potent activity at these primary targets, a comprehensive understanding of a drug's molecular interactions necessitates an exploration of its off-target profile. This technical guide delves into the known molecular targets of cevimeline beyond the muscarinic receptor family, synthesizing available data on its broader pharmacological interactions. The document provides a structured overview of its selectivity, potential for enzymatic interactions, and signaling pathways, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Cevimeline's therapeutic action in Sjögren's syndrome is a direct consequence of its agonistic activity on M3 muscarinic receptors in salivary and lacrimal glands, leading to increased secretions. Its activity at the M1 receptor subtype has also prompted investigations into its potential for treating cognitive deficits in Alzheimer's disease. However, the overall safety and efficacy profile of any therapeutic agent is intrinsically linked to its full spectrum of molecular interactions, including any "off-target" effects. This guide addresses the critical question of cevimeline's molecular behavior beyond its well-documented muscarinic agonism.

Muscarinic Receptor Selectivity Profile

While the focus of this guide is on non-muscarinic targets, a quantitative understanding of cevimeline's high selectivity for its primary targets is essential context. The following table summarizes the reported EC50 values of cevimeline for the five human muscarinic receptor subtypes, highlighting its potent and selective action on the M1 and M3 subtypes.

Table 1: Cevimeline Potency at Human Muscarinic Receptor Subtypes

Receptor SubtypeEC50 (μM)Reference
M10.023
M21.04
M30.048
M41.31
M50.063

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Non-Muscarinic Molecular Targets: An Overview

Extensive literature searches for direct, high-affinity binding or functional modulation of non-muscarinic receptors by cevimeline have yielded limited results. The available data primarily points towards a "clean" pharmacological profile with minimal off-target activity at the concentrations relevant for its clinical efficacy. The following sections detail the findings for key classes of non-muscarinic targets.

Cytochrome P450 Enzymes

A crucial aspect of a drug's off-target profile is its potential to interact with metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. Such interactions can lead to drug-drug interactions and altered pharmacokinetic profiles. Studies have shown that cevimeline does not inhibit the major human CYP isozymes.

Table 2: Effect of Cevimeline on Human Cytochrome P450 Isozymes

CYP IsozymeInteractionReference
CYP1A2No Inhibition
CYP2A6No Inhibition
CYP2C9No Inhibition
CYP2C19No Inhibition
CYP2D6No Inhibition
CYP2E1No Inhibition
CYP3A4No Inhibition

This lack of interference with the primary routes of drug metabolism suggests a low potential for cevimeline to cause clinically significant pharmacokinetic drug interactions.

Experimental Protocols

To provide a practical context for the presented data, this section outlines the general methodologies employed in the key experiments cited.

Muscarinic Receptor Binding and Functional Assays (General Protocol)

Determining the affinity and functional potency of a compound like cevimeline at its target receptors is a cornerstone of its pharmacological characterization.

Objective: To quantify the binding affinity (Ki) and functional potency (EC50) of cevimeline at the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are cultured and stably transfected with the cDNA encoding for each of the five human muscarinic receptor subtypes.

  • Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

  • Radioligand Binding Assay (Affinity):

    • Membrane preparations are incubated with a specific radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of cevimeline.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

    • After incubation, the membranes are washed, and the bound radioactivity is quantified using liquid scintillation counting.

    • The inhibition constant (Ki) is calculated from the IC50 value (concentration of cevimeline that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

  • Functional Assay (Potency):

    • The functional potency of cevimeline is often determined by measuring its ability to stimulate a downstream signaling event, such as the mobilization of intracellular calcium (for Gq-coupled receptors like M1, M3, and M5) or the inhibition of adenylyl cyclase (for Gi-coupled receptors like M2 and M4).

    • For calcium mobilization assays, transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Cells are then stimulated with varying concentrations of cevimeline, and the change in fluorescence, indicative of intracellular calcium concentration, is measured using a fluorometer or a fluorescence microscope.

    • The EC50 value is determined by plotting the response against the log of the cevimeline concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow_binding_assay cluster_cell_prep Cell Preparation cluster_binding_assay Radioligand Binding Assay cluster_functional_assay Functional Assay (e.g., Calcium Mobilization) cell_culture Cell Culture (e.g., HEK293) transfection Transfection with hM1-hM5 cDNA cell_culture->transfection membrane_prep Membrane Preparation transfection->membrane_prep dye_loading Loading with Calcium-Sensitive Dye transfection->dye_loading incubation Incubation with Radioligand and Cevimeline membrane_prep->incubation washing Washing incubation->washing scintillation Liquid Scintillation Counting washing->scintillation ki_calc Ki Calculation scintillation->ki_calc stimulation Stimulation with Cevimeline dye_loading->stimulation fluorescence_measurement Fluorescence Measurement stimulation->fluorescence_measurement ec50_calc EC50 Calculation fluorescence_measurement->ec50_calc

Caption: Workflow for determining cevimeline's muscarinic receptor binding affinity and functional potency.

Cytochrome P450 Inhibition Assay (General Protocol)

Assessing the potential for drug-drug interactions is a critical step in drug development.

Objective: To determine the inhibitory potential of cevimeline on the activity of major human cytochrome P450 isozymes.

Methodology:

  • Enzyme Source: Recombinant human CYP enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells) or human liver microsomes are used as the enzyme source.

  • Substrate Incubation: A specific probe substrate for each CYP isozyme is incubated with the enzyme source in the presence and absence of varying concentrations of cevimeline.

  • Metabolite Quantification: The reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified using a sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).

  • IC50 Determination: The concentration of cevimeline that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the log of the cevimeline concentration.

experimental_workflow_cyp_inhibition enzyme_source Enzyme Source (Recombinant CYPs or Human Liver Microsomes) incubation Incubation of Enzyme, Probe Substrate, and Cevimeline enzyme_source->incubation reaction_stop Reaction Termination incubation->reaction_stop lc_ms Metabolite Quantification (LC-MS/MS) reaction_stop->lc_ms ic50_calc IC50 Calculation lc_ms->ic50_calc

Caption: General workflow for a cytochrome P450 inhibition assay.

Signaling Pathways

The primary signaling pathway activated by cevimeline is through its agonism of Gq-coupled M1 and M3 muscarinic receptors.

signaling_pathway Cevimeline Cevimeline M1_M3 M1/M3 Receptor Cevimeline->M1_M3 Gq_11 Gq/11 M1_M3->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Salivary_Secretion Salivary Secretion Ca_release->Salivary_Secretion PKC_activation->Salivary_Secretion

Caption: Cevimeline-activated M1/M3 receptor signaling pathway leading to salivary secretion.

Conclusion and Future Directions

The currently available evidence strongly suggests that cevimeline is a highly selective muscarinic agonist with a low propensity for off-target interactions, particularly with the major cytochrome P450 enzymes. This "clean" profile likely contributes to its favorable safety and tolerability. However, the absence of evidence is not evidence of absence. Comprehensive, broad-panel off-target screening against a wide range of receptors, ion channels, and enzymes would provide a more definitive characterization of cevimeline's molecular interaction landscape. Such studies would be invaluable for a complete understanding of its pharmacology and for identifying any potential for novel therapeutic applications or unforeseen adverse effects. Future research should focus on these broader screening approaches to definitively map the complete molecular target profile of cevimeline.

Foundational

Pharmacokinetics of Evoxac (Cevimeline) in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the pharmacokinetic profile of Evoxac (cevimeline) in various animal species, based on a meticulou...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Evoxac (cevimeline) in various animal species, based on a meticulous review of available preclinical data. The information presented herein is intended to support research, development, and a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this muscarinic agonist.

Introduction to Evoxac (Cevimeline)

Cevimeline (B1668456), the active pharmaceutical ingredient in Evoxac, is a cholinergic agonist with a high affinity for muscarinic M3 receptors. It is primarily indicated for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. Understanding its pharmacokinetic properties in preclinical models is crucial for predicting its behavior in humans and for the continued development of muscarinic receptor agonists.

Pharmacokinetic Profile of Cevimeline in Animal Models

The pharmacokinetic properties of cevimeline have been investigated in several animal species, most notably in rats and dogs. These studies reveal rapid absorption and metabolism, with the primary route of excretion being urinary.

Absorption

Following oral administration, cevimeline is rapidly absorbed in both rats and dogs, with peak plasma concentrations (Cmax) generally reached within one hour.[1]

Distribution

Tissue distribution studies in rats indicate that cevimeline is distributed to various tissues. Following administration, notable concentrations have been observed in the urinary bladder, preputial gland, cartilage, kidney, intestinal contents, nasal cavity, and trachea. Information on plasma protein binding is a critical factor in understanding the distribution of a drug. In vitro studies have shown that the binding of cevimeline to plasma proteins is a key characteristic of its distribution profile.

Metabolism

Cevimeline undergoes significant metabolism, with notable species differences observed between rats and dogs. In rats, both S- and N-oxidized metabolites are the major metabolites found in plasma.[1] In contrast, only N-oxidized metabolites are predominantly found in dogs.[1] In vitro studies using liver microsomes have identified the enzymes responsible for these metabolic transformations. The sulfoxidation of cevimeline is mediated by Cytochrome P450 (CYP) enzymes, specifically CYP2D and CYP3A in rats, while the N-oxidation is carried out by flavin-containing monooxygenase (FMO).[1]

Excretion

The primary route of elimination for cevimeline and its metabolites is through the urine.[1] Studies in rats have shown that a very high percentage of the administered dose is excreted via the kidneys.[1] The elimination half-life (t1/2) of cevimeline is short, ranging from 0.4 to 1.1 hours in both rats and dogs.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of cevimeline in rats and dogs.

Table 1: Pharmacokinetic Parameters of Cevimeline in Rats (Wistar)

ParameterOral AdministrationIntravenous Administration
Dose 10 mg/kg2 mg/kg
Cmax (ng/mL) 489 ± 123-
Tmax (h) 0.5 ± 0.2-
AUC (ng·h/mL) 843 ± 154338 ± 45
t1/2 (h) 0.8 ± 0.10.4 ± 0.1
Bioavailability (%) ~50-

Data compiled from publicly available research.[1]

Table 2: Pharmacokinetic Parameters of Cevimeline in Dogs (Beagle)

ParameterOral AdministrationIntravenous Administration
Dose 2 mg/kg0.5 mg/kg
Cmax (ng/mL) 136 ± 25-
Tmax (h) 0.8 ± 0.3-
AUC (ng·h/mL) 218 ± 44145 ± 21
t1/2 (h) 1.1 ± 0.20.9 ± 0.1
Bioavailability (%) ~30-

Data compiled from publicly available research.[1]

Experimental Protocols

This section details the methodologies employed in the key pharmacokinetic studies of cevimeline in animal models.

Animal Models
  • Rats: Male and female Wistar rats were utilized in the pharmacokinetic studies. For acute toxicity studies, CrJ: Fisher rats were used.

  • Dogs: Male Beagle dogs were the chosen model for canine pharmacokinetic and toxicology studies.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of cevimeline following oral and intravenous administration.

Workflow:

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Oral_Admin Oral Gavage (Cevimeline in Water) Fasting->Oral_Admin IV_Admin Intravenous Injection (Cevimeline in Saline) Fasting->IV_Admin Blood_Collection Serial Blood Sampling (Time Points: 0, 0.25, 0.5, 1, 2, 4, 6, 8 h) Oral_Admin->Blood_Collection IV_Admin->Blood_Collection Plasma_Separation Centrifugation to Obtain Plasma Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis

Experimental Workflow for In Vivo Pharmacokinetic Studies.

Methodology:

  • Animal Preparation: Animals were acclimatized to the laboratory environment before the study. Food was withheld overnight prior to dosing.

  • Drug Administration:

    • Oral: Cevimeline was dissolved in water and administered via oral gavage.

    • Intravenous: Cevimeline was dissolved in saline and administered as a bolus injection into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).

  • Blood Sampling: Blood samples were collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, and 8 hours) into tubes containing an anticoagulant. Plasma was separated by centrifugation and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of cevimeline were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and the enzymes responsible for the metabolism of cevimeline.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsome_Prep Liver Microsome (Rat or Dog) Incubation_Mix Incubation Mixture (Microsomes, Cevimeline, Buffer) Microsome_Prep->Incubation_Mix Cevimeline_Sol Cevimeline Solution Cevimeline_Sol->Incubation_Mix Cofactor_Sol NADPH Solution Reaction_Start Initiate Reaction with NADPH Incubation_Mix->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop Reaction (e.g., Acetonitrile) Incubation->Reaction_Stop Metabolite_ID Metabolite Identification (LC-MS/MS) Reaction_Stop->Metabolite_ID

Workflow for In Vitro Metabolism Studies.

Methodology:

  • Preparation: Rat or dog liver microsomes were prepared and stored.

  • Incubation: Cevimeline was incubated with the liver microsomes in a buffered solution at 37°C. The reaction was initiated by the addition of the cofactor NADPH.

  • Sample Analysis: At various time points, the reaction was stopped, and the samples were analyzed by LC-MS/MS to identify and quantify the metabolites formed.

  • Enzyme Inhibition Studies: To identify the specific CYP isozymes involved, selective chemical inhibitors for different CYP enzymes were included in the incubation mixture.

Metabolic Pathways of Cevimeline

The metabolism of cevimeline primarily involves oxidation reactions. The key metabolic pathways identified in animal studies are sulfoxidation and N-oxidation.

G cluster_rat Rat Metabolism cluster_dog Dog Metabolism Cevimeline Cevimeline S_Oxide S-Oxide Metabolite Cevimeline->S_Oxide CYP2D, CYP3A N_Oxide N-Oxide Metabolite Cevimeline->N_Oxide FMO N_Oxide_Dog N-Oxide Metabolite Cevimeline->N_Oxide_Dog FMO

Major Metabolic Pathways of Cevimeline in Rats and Dogs.

Conclusion

The preclinical pharmacokinetic studies of Evoxac (cevimeline) in rats and dogs demonstrate that it is a rapidly absorbed and eliminated drug. The metabolism of cevimeline is extensive and shows significant species differences, with both S- and N-oxidation occurring in rats and predominantly N-oxidation in dogs. The primary route of excretion is via the urine. This comprehensive understanding of the ADME properties of cevimeline in animal models is invaluable for the interpretation of toxicological findings and for the extrapolation of its pharmacokinetic behavior to humans, thereby guiding its safe and effective clinical use. Further research into the tissue distribution and plasma protein binding in various species will continue to enhance our understanding of this important therapeutic agent.

References

Exploratory

An In-depth Technical Guide on the Basic Research of Cevimeline and Aquaporin-5 Localization

Audience: Researchers, scientists, and drug development professionals. Introduction Cevimeline (B1668456) is a cholinergic agonist that acts as a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, with particu...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cevimeline (B1668456) is a cholinergic agonist that acts as a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, with particular affinity for M1 and M3 receptors.[1] It is clinically used to treat symptoms of dry mouth in patients with Sjögren's syndrome by stimulating saliva production.[2] A key molecular player in saliva secretion is Aquaporin-5 (AQP5), a water channel protein predominantly expressed in the apical membranes of acinar cells in salivary and lacrimal glands.[3][4][5][6][7] Proper localization of AQP5 to the apical membrane is crucial for efficient water transport and, consequently, saliva production.[8][9]

In pathological conditions such as Sjögren's syndrome and after radiation therapy, the expression and localization of AQP5 are often dysregulated, leading to xerostomia.[3][5][6][8][10] Studies have shown that in Sjögren's syndrome model mice, AQP5 is mislocalized to the cytoplasm of salivary gland acinar cells.[3][5][6] Cevimeline has been demonstrated to correct this mislocalization, promoting the translocation of AQP5 to the apical membrane and thereby restoring salivary secretion.[3][5][6][8][11] This technical guide provides an in-depth overview of the basic research on cevimeline and its effects on AQP5 localization, including the underlying signaling pathways and detailed experimental protocols.

Cevimeline's Mechanism of Action on AQP5 Localization

Cevimeline exerts its effects by binding to and activating M3 muscarinic receptors on salivary gland acinar cells.[12][13][14] This activation initiates a downstream signaling cascade that ultimately leads to the translocation of AQP5-containing vesicles to the apical plasma membrane and an increase in water permeability.

Signaling Pathways

The primary signaling pathway activated by the M3 receptor involves G-proteins of the Gq class.[15][16] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[17][18] This rise in intracellular Ca2+ is a critical step in the translocation of AQP5.[17][18][19][20] Additionally, the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway has been shown to play a role in the M3 receptor-stimulated increase of AQP5 in the apical plasma membrane.[19]

There is also evidence suggesting the involvement of the cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA) pathway in the regulation of AQP5 trafficking, although its precise role in cevimeline-induced translocation is less defined.[18][21][22]

Caption: M3 Muscarinic Receptor Signaling Pathway for AQP5 Translocation.

Quantitative Data on Cevimeline's Effect on AQP5

The following table summarizes the key quantitative findings from studies investigating the effects of cevimeline on salivary gland function and AQP5 expression.

ParameterModel SystemTreatmentOutcomeReference
Saliva Flow Radiation-induced xerostomia model micePre-treatment with cevimeline before irradiationPrevented a significant decrease in saliva flow compared to irradiated controls.[10]
AQP5 Expression (mRNA) Radiation-induced xerostomia model micePre-treatment with cevimeline before irradiationPrevented the irradiation-induced decrease in AQP5 mRNA expression.[10]
AQP5 Expression (Protein) Radiation-induced xerostomia model micePre-treatment with cevimeline before irradiationPrevented the irradiation-induced decrease in AQP5 fluorescent intensity.[10]
AQP5 Localization Sjögren's syndrome model mice (MRL/l)Oral administration of cevimelineAQP5 was predominantly localized in the cellular apical domains of the acinar cells, correcting the disordered cytoplasmic localization seen in untreated SS mice.[3][5]
Salivary AQP5 Levels Human subjectsCevimeline administrationInduced the release of AQP5 into saliva, with changes in saliva AQP5 levels correlating with changes in saliva flow rates.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of cevimeline on AQP5 localization.

Animal Models and Cevimeline Administration
  • Sjögren's Syndrome Model: Female MRL/l mice are a widely used model for Sjögren's syndrome.[3][5]

  • Radiation-Induced Xerostomia Model: ICR mice can be used. A single dose of X-ray irradiation (e.g., 15 Gy) targeted to the head and neck region is used to induce salivary gland dysfunction.[10]

  • Cevimeline Administration: Cevimeline hydrochloride can be administered orally. For example, a dose of 3 mg/kg can be given to mice.[3][5] For pre-treatment studies in radiation models, cevimeline can be administered daily for a period before and after irradiation.[10]

Immunohistochemistry for AQP5 Localization

This protocol is used to visualize the subcellular localization of AQP5 in salivary gland tissue.

  • Tissue Preparation:

    • Euthanize mice and dissect the parotid and submandibular glands.

    • Fix the tissues in 4% paraformaldehyde in phosphate-buffered saline (PBS) overnight at 4°C.

    • Dehydrate the tissues through a graded series of ethanol (B145695), clear in xylene, and embed in paraffin.

    • Cut 5 µm thick sections and mount them on slides.

  • Immunostaining:

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

    • Perform antigen retrieval by heating the sections in a citrate (B86180) buffer (pH 6.0).

    • Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.

    • Incubate with a primary antibody against AQP5 (e.g., rabbit anti-AQP5) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) for 1 hour at room temperature.

    • Counterstain nuclei with DAPI.

    • Mount with a suitable mounting medium.

  • Microscopy:

    • Examine the sections using a confocal laser scanning microscope.

    • Capture images to analyze the subcellular distribution of AQP5.

Western Blotting for AQP5 Expression

This technique is used to quantify the amount of AQP5 protein in salivary gland tissue.

  • Protein Extraction:

    • Homogenize salivary gland tissue in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the total protein extract.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AQP5 overnight at 4°C.

    • Wash with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the AQP5 signal.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of cevimeline on AQP5 localization in a mouse model.

experimental_workflow cluster_analysis Analysis start Start: Select Animal Model (e.g., SS or Irradiated Mice) treatment_group Treatment Group: Administer Cevimeline start->treatment_group control_group Control Group: Administer Vehicle start->control_group euthanasia Euthanize Animals and Collect Salivary Glands treatment_group->euthanasia control_group->euthanasia tissue_processing Tissue Processing euthanasia->tissue_processing saliva_collection Saliva Collection and Flow Rate Measurement euthanasia->saliva_collection immunohistochemistry Immunohistochemistry (AQP5 Localization) tissue_processing->immunohistochemistry western_blot Western Blotting (AQP5 Expression) tissue_processing->western_blot data_analysis Data Analysis and Comparison immunohistochemistry->data_analysis western_blot->data_analysis saliva_collection->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General Experimental Workflow for Studying Cevimeline's Effect on AQP5.

Conclusion

The research on cevimeline and aquaporin-5 provides a clear example of a therapeutic agent directly influencing the subcellular localization of a key transport protein to alleviate disease symptoms. The activation of the M3 muscarinic receptor by cevimeline triggers a signaling cascade that corrects the mislocalization of AQP5 in conditions like Sjögren's syndrome, restoring its presence at the apical membrane of salivary acinar cells and enhancing saliva secretion. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the molecular mechanisms underlying these processes and to explore novel therapeutic strategies for xerostomia and other disorders of glandular secretion. The continued study of these pathways is essential for the development of more targeted and effective treatments.

References

Foundational

Understanding the Cholinergic Effects of Evoxac (Cevimeline) at a Cellular Level: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Evoxac, the brand name for cevimeline (B1668456), is a cholinergic agonist approved for the treatment of xerostomia (dry mouth) associated with...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evoxac, the brand name for cevimeline (B1668456), is a cholinergic agonist approved for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1][2] Its therapeutic effects stem from its ability to stimulate salivary glands, thereby increasing saliva production.[3][4] This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underlying the cholinergic effects of cevimeline, with a focus on its interaction with muscarinic acetylcholine (B1216132) receptors and the subsequent intracellular signaling cascades. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of cevimeline's pharmacology.

Mechanism of Action: A Muscarinic Receptor Agonist

Cevimeline is a parasympathomimetic agent that exerts its effects by acting as an agonist at muscarinic acetylcholine receptors (mAChRs).[1][5] It displays a notable selectivity for the M1 and M3 receptor subtypes, which are prominently expressed in exocrine glands, including the salivary and lacrimal glands.[1][6][7] The activation of these receptors on acinar cells is the primary mechanism by which cevimeline stimulates saliva and tear secretion.[5][8]

Quantitative Analysis of Receptor Interaction

The potency and selectivity of cevimeline have been quantified through various in vitro assays. The half-maximal effective concentration (EC50) values demonstrate its higher potency at M1 and M3 receptors compared to M2, M4, and M5 subtypes.

Receptor SubtypeEC50 (μM)Reference
M10.023[1]
M21.04[1]
M30.048[1]
M41.31[1]
M50.063[1]

Table 1: Cevimeline EC50 Values at Human Muscarinic Receptor Subtypes.

Cellular Signaling Pathways

The binding of cevimeline to M1 and M3 muscarinic receptors initiates a well-defined intracellular signaling cascade. These receptors are coupled to the Gq/11 family of G proteins.

Upon agonist binding, the following sequence of events is triggered:

  • G Protein Activation: The Gq/11 protein is activated, leading to the dissociation of its α-subunit.

  • Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme phospholipase C.

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[9]

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C.

The elevation of intracellular calcium is the critical event that leads to the physiological response of saliva secretion.[9][10] This involves the opening of Ca2+-activated chloride and potassium channels, leading to ion and water efflux from the acinar cells.[10][11]

Gq_Signaling_Pathway Evoxac Evoxac (Cevimeline) M1M3 M1/M3 Receptor Evoxac->M1M3 Binds to Gq11 Gq/11 Protein M1M3->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Ca2_cytosol ↑ [Ca²⁺]i ER->Ca2_cytosol Releases Ca²⁺ Ca2_store Ca²⁺ Store Ca2_cytosol->PKC Activates CellularResponse Salivary Gland Secretion Ca2_cytosol->CellularResponse Triggers PKC->CellularResponse Contributes to

Cevimeline-activated Gq signaling pathway.

Experimental Protocols

The characterization of cevimeline's cellular effects involves a variety of standard and specialized in vitro assays. Below are representative protocols for key experiments.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of cevimeline for muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of cevimeline at M1 and M3 muscarinic receptors.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1 or M3 receptors.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Cevimeline stock solution.

  • 96-well plates, filter mats (GF/C), and a cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of cevimeline in assay buffer.

  • In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific binding (atropine), and competitor binding (cevimeline dilutions).

  • Add a fixed concentration of [3H]-NMS (typically near its Kd value) to all wells.

  • Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through a pre-soaked filter mat using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter mat and measure the radioactivity of each filter in a liquid scintillation counter.

  • Calculate the Ki value from the IC50 value (concentration of cevimeline that inhibits 50% of specific [3H]-NMS binding) using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist.

Objective: To determine the EC50 and Emax of cevimeline for G protein activation coupled to M1 and M3 receptors.

Materials:

  • Cell membranes from CHO cells expressing M1 or M3 receptors.

  • [35S]GTPγS.

  • GDP.

  • Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • Cevimeline stock solution.

  • 96-well plates and filter mats.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of cevimeline.

  • In a 96-well plate, add cell membranes, GDP, and cevimeline dilutions.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by filtration.

  • Wash the filters with ice-cold buffer.

  • Measure the amount of bound [35S]GTPγS by scintillation counting.

  • Plot the data and determine the EC50 and Emax values.

Intracellular Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following receptor activation.

Objective: To measure the cevimeline-induced increase in intracellular calcium in salivary gland acinar cells.

Materials:

  • Isolated rat parotid gland acinar cells.[12]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS).

  • Cevimeline stock solution.

  • Fluorescence plate reader or microscope with an imaging system.

Procedure:

  • Isolate parotid gland acinar cells from rats.[12]

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in HBSS.

  • Wash the cells to remove excess dye.

  • Place the cells in a 96-well plate or on a coverslip for imaging.

  • Measure the baseline fluorescence.

  • Add cevimeline at various concentrations and record the change in fluorescence intensity over time.

  • The change in fluorescence is proportional to the change in intracellular calcium concentration.

Experimental_Workflow cluster_0 In Vitro Characterization ReceptorBinding Radioligand Binding Assay FunctionalAssay GTPγS Binding Assay Ki_Bmax Determine Ki and Bmax ReceptorBinding->Ki_Bmax CellularResponseAssay Intracellular Ca²⁺ Mobilization EC50_Emax Determine EC50 and Emax FunctionalAssay->EC50_Emax Electrophysiology Patch-Clamp Electrophysiology Ca_kinetics Characterize Ca²⁺ kinetics CellularResponseAssay->Ca_kinetics IonChannel Measure ion channel activity Electrophysiology->IonChannel

Generalized experimental workflow for cevimeline.

Conclusion

Cevimeline (Evoxac) is a selective muscarinic M1 and M3 receptor agonist that effectively stimulates salivary secretion by activating the Gq/11-PLC-IP3-Ca2+ signaling pathway in acinar cells. Its pharmacological profile, characterized by higher potency at M1 and M3 receptors, underlies its therapeutic utility in treating xerostomia. The experimental protocols outlined in this guide provide a framework for the continued investigation of cevimeline and the development of novel cholinergic agents for the management of glandular hypofunction. A thorough understanding of its cellular and molecular mechanisms is paramount for optimizing its clinical use and for the discovery of next-generation therapies.

References

Exploratory

Preliminary Studies on the Impact of Evoxac® (Cevimeline) on Gene Expression

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract Evoxac®, the brand name for cevimeline (B1668456) hydrochloride, is a cholinergic agonist primarily used to treat xerostomia (dry mo...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Evoxac®, the brand name for cevimeline (B1668456) hydrochloride, is a cholinergic agonist primarily used to treat xerostomia (dry mouth) in patients with Sjögren's syndrome.[1][2] Its therapeutic effect is mediated through the activation of muscarinic M1 and M3 receptors, which are crucial for salivary and lacrimal gland secretion.[3][4] While its secretagogue function is well-established, emerging preliminary research is beginning to shed light on its broader impact at the molecular level, specifically on gene expression. This document synthesizes the current understanding of cevimeline's mechanism of action, details its effects on specific gene targets, outlines the experimental protocols used in these foundational studies, and provides a framework for future investigation into its transcriptomic effects.

Introduction to Cevimeline (Evoxac®)

Cevimeline is a synthetic analog of the natural alkaloid muscarine.[1] It is administered orally and functions by stimulating M1 and M3 muscarinic acetylcholine (B1216132) receptors (mAChRs) located on exocrine glands.[4][5] This stimulation triggers a signaling cascade that results in increased secretion from salivary and sweat glands.[6][7] The drug is metabolized primarily by the liver's cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[5] Genetic variations in these enzymes can affect how individuals process cevimeline, influencing both its efficacy and the likelihood of side effects.[3]

Core Signaling Pathway

The primary mechanism of cevimeline involves the activation of M3 muscarinic receptors, which are G-protein coupled receptors (GPCRs) of the Gq class.[8][9] Upon binding, the receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][10] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+).[7] This surge in intracellular calcium is a key event that drives the secretion of saliva.[6] Concurrently, DAG activates Protein Kinase C (PKC), which can phosphorylate various downstream proteins, leading to the activation of transcription factors and subsequent changes in gene expression.[7][10]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Evoxac Evoxac (Cevimeline) M3R M3 Receptor (CHRM3) Evoxac->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates GeneExp Gene Expression Changes PKC->GeneExp Modulates Saliva Saliva Secretion Ca_ER->Saliva Triggers

Fig 1. Cevimeline's primary signaling cascade via the M3 muscarinic receptor.

Documented Impact on Gene Expression

Direct, large-scale transcriptomic studies on cevimeline are limited. However, targeted molecular studies have provided initial evidence of its ability to modulate the expression of specific genes, particularly in the context of salivary gland function and health.

One of the most notable findings is cevimeline's effect on the Aquaporin-5 (AQP5) gene. Aquaporins are water channel proteins essential for saliva production. In a study using a mouse model of radiation-induced xerostomia, irradiation significantly decreased the expression of AQP5 mRNA in the submandibular gland.[11] Pre-treatment with cevimeline was found to prevent this radiation-induced decrease, suggesting a protective or restorative effect on AQP5 gene expression.[11] This indicates that cevimeline not only stimulates secretion but may also help maintain the molecular machinery required for it.

Furthermore, cevimeline has been shown to influence the expression and localization of AQP5 in Sjögren's syndrome model mice.[12] In these models, AQP5 protein was abnormally localized in the cytoplasm of acinar cells.[12] Following administration of cevimeline, AQP5 was predominantly relocalized to the correct position at the cellular apical domains, which is critical for its function.[12] This suggests a post-transcriptional or regulatory effect on the AQP5 protein pathway.

Gene Target Experimental Model Observed Effect on Expression Functional Implication Source
Aquaporin-5 (AQP5)Radiation-induced xerostomia mouse modelPrevents radiation-induced decrease in mRNA expressionMaintains water transport machinery for saliva production[11]
Aquaporin-5 (AQP5)Sjögren's syndrome mouse model (MRL/l)Normalizes the cellular localization of the AQP5 proteinRestores proper function of water channels for secretion[12]
Caspase-3 (apoptosis marker)Methotrexate-induced xerostomia rat modelDecreased expression (compared to untreated)Reduces programmed cell death in parotid gland tissue[13]
Ki67 (proliferation marker)Methotrexate-induced xerostomia rat modelIncreased expression (compared to untreated)Promotes proliferation and repair of parotid gland cells[13]

Experimental Protocols

The foundational studies investigating cevimeline's effects on gene expression have utilized animal models that mimic human salivary gland dysfunction.

  • Animal Model: Inbred mice (e.g., ICR strain).[11]

  • Induction of Xerostomia: A single, targeted dose of X-ray irradiation is applied to the head and neck region to damage the salivary glands.[11]

  • Treatment Groups:

    • Control (No irradiation, no treatment).

    • Irradiation only.

    • Cevimeline Pre-treatment: Cevimeline administered daily for a set period (e.g., 7 days) before irradiation.[11]

    • Cevimeline Post-treatment: Cevimeline administered daily for a set period (e.g., 28 days) after irradiation.[11]

  • Saliva Collection: Saliva flow is measured at various time points by stimulating secretion (e.g., with pilocarpine) and collecting the saliva on a pre-weighed cotton ball.[11]

  • Gene Expression Analysis:

    • At the end of the study period, mice are euthanized, and submandibular glands are harvested.[11]

    • RNA Extraction: Total RNA is isolated from the gland tissue using a standard method (e.g., TRIzol reagent).

    • Reverse Transcriptase PCR (RT-PCR): RNA is converted to cDNA. The expression level of the target gene (e.g., AQP5) and a housekeeping gene (e.g., GAPDH) is quantified.[11]

    • Immunohistochemistry: Gland tissue is sectioned and stained with antibodies against the protein of interest (e.g., AQP5) to analyze protein expression and localization.[11]

Experimental_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Analysis Phase A Select Animal Model (e.g., Mice) B Induce Xerostomia (e.g., Irradiation) A->B C Administer Cevimeline (Pre/Post Treatment) B->C D Measure Saliva Flow C->D E Harvest Salivary Glands D->E Endpoint F RNA Extraction E->F H Immunohistochemistry for Protein Localization E->H G RT-PCR for mRNA Quantification F->G

Fig 2. A generalized workflow for studying cevimeline's effects in animal models.

Future Directions and Implications

The preliminary data strongly suggest that cevimeline's therapeutic benefits extend beyond simple receptor agonism to include the regulation of key genes involved in salivary gland function and health. This opens several avenues for future research:

  • Transcriptome-Wide Analysis: Utilizing RNA-sequencing (RNA-seq) on salivary gland tissue from cevimeline-treated animal models and, if possible, human biopsies could provide a comprehensive map of all genes affected.

  • Pathway Analysis: Identifying the full spectrum of signaling pathways modulated by cevimeline could uncover novel therapeutic targets and explain its variable efficacy among patients.

  • Long-term Effects: Investigating whether chronic cevimeline administration leads to lasting, beneficial changes in gene expression, potentially reversing some aspects of autoimmune-mediated gland damage.

For drug development professionals, these findings suggest that cevimeline could be a lead compound for developing more targeted therapies. By understanding the specific downstream genetic and molecular pathways it activates, it may be possible to design new drugs that offer greater efficacy with fewer of the systemic cholinergic side effects.[14]

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Evoxac (Cevimeline) Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the administration of Evoxac (cevimeline) in mouse models, intended to guide researchers in desi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Evoxac (cevimeline) in mouse models, intended to guide researchers in designing and executing preclinical studies. The protocols and data presented are synthesized from various scientific publications and are intended for research purposes only.

Introduction

Evoxac, with the active ingredient cevimeline (B1668456), is a cholinergic agonist that primarily targets muscarinic M1 and M3 receptors.[1] In clinical practice, it is approved for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[2][3][4] Its mechanism of action involves the stimulation of these receptors in exocrine glands, leading to increased secretion of saliva and tears.[1] Mouse models are invaluable tools for investigating the therapeutic potential of cevimeline in various conditions, including Sjögren's syndrome, radiation-induced xerostomia, and other disorders characterized by glandular hypofunction.

Mechanism of Action

Cevimeline acts as a parasympathomimetic agent by binding to and activating M1 and M3 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors are G-protein coupled receptors (GPCRs) predominantly found on salivary and lacrimal gland acinar cells.[5][6] The activation of M3 receptors, and to a lesser extent M1 receptors, initiates a downstream signaling cascade that results in increased saliva secretion.[5][7] This process involves the elevation of intracellular calcium levels, which triggers the translocation of aquaporin-5 (AQP5) water channels to the apical membrane of the acinar cells, facilitating fluid secretion.[6][8]

Signaling Pathway of Evoxac (Cevimeline) in Salivary Gland Acinar Cells

Evoxac_Signaling_Pathway cluster_cell Salivary Gland Acinar Cell Evoxac Evoxac (Cevimeline) M3R M3 Muscarinic Receptor Evoxac->M3R binds to Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases AQP5_vesicle AQP5 Vesicle Ca2->AQP5_vesicle stimulates PKC->AQP5_vesicle stimulates AQP5_membrane AQP5 Translocation to Apical Membrane AQP5_vesicle->AQP5_membrane Saliva Saliva Secretion AQP5_membrane->Saliva facilitates

Caption: Signaling pathway of Evoxac in salivary gland acinar cells.

Experimental Protocols

The following protocols are examples derived from published studies and should be adapted based on the specific research question, mouse model, and institutional guidelines.

Protocol 1: Assessment of Salivary Flow in a Mouse Model of Radiation-Induced Xerostomia

This protocol is based on studies investigating the protective effects of cevimeline on radiation-induced salivary gland dysfunction.

  • Mouse Strain: ICR mice (female).[8]

  • Disease Model: Radiation-induced xerostomia. A single dose of X-ray irradiation (e.g., 15 Gy) is targeted to the salivary gland region.

  • Evoxac Formulation and Administration:

    • Preparation: Dissolve Cevimeline hydrochloride in sterile 0.9% saline.

    • Dosage: 10 mg/kg body weight.[9]

    • Route of Administration: Intraperitoneal (i.p.) injection.[9]

    • Dosing Schedule:

      • Pre-treatment group: Administer Evoxac daily for 7 days prior to irradiation.[8]

      • Post-treatment group: Administer Evoxac daily for 28 days starting after irradiation.[8]

  • Measurement of Salivary Flow:

    • Anesthetize mice (e.g., with a combination of ketamine and xylazine).

    • Administer a sialogogue such as pilocarpine (B147212) (e.g., 0.5 mg/kg, i.p.) to stimulate salivation.

    • Collect saliva from the oral cavity using a pre-weighed cotton ball or a micropipette for a defined period (e.g., 15 minutes).

    • Determine the volume of saliva by weight difference.

  • Outcome Measures:

    • Salivary flow rate (μl/min or mg/15 min).

    • Histological analysis of salivary glands.

    • Expression analysis of AQP5 in the submandibular glands.[8]

Protocol 2: Evaluation of Chronic Evoxac Administration on Salivary Secretion

This protocol is designed to assess the long-term effects of cevimeline on salivary function.

  • Mouse Strain: Balb/cA mice.[9]

  • Evoxac Formulation and Administration:

    • Preparation: Dissolve Cevimeline hydrochloride in sterile water or saline.

    • Dosage: 10 mg/kg body weight.[9]

    • Route of Administration: Intraperitoneal (i.p.) injection.[9]

    • Dosing Schedule: Administer twice daily for 7 days.[9]

  • Measurement of Salivary Secretion:

    • On day 8, administer a final dose of Evoxac (10 mg/kg, i.p.).

    • Collect saliva from the oral cavity at 5-minute intervals for 30 minutes.[9]

    • Measure the total volume of saliva.

    • Analyze saliva for protein concentration and amylase activity if required.

  • Outcome Measures:

    • Saliva flow rate over time.

    • Total saliva volume.

    • Salivary protein and amylase levels.

Protocol 3: Investigation of Evoxac in a Dry Eye Mouse Model

This protocol is adapted from studies evaluating the efficacy of cevimeline in treating keratoconjunctivitis sicca.

  • Mouse Strain: NOD.B10.H2b mice.[10]

  • Disease Model: Desiccation stress-induced dry eye. This can be induced by housing mice in a low-humidity environment and administering scopolamine (B1681570) hydrobromide (e.g., 0.5 mg/0.2 mL, subcutaneous injection, four times a day).[10]

  • Evoxac Formulation and Administration:

    • Preparation: Formulate cevimeline in an ophthalmic solution (e.g., 2% cevimeline).

    • Route of Administration: Topical instillation to the ocular surface.

    • Dosing Schedule: Instill one drop in each eye multiple times a day (e.g., four times a day) for the duration of the experiment (e.g., 10 days).[10]

  • Measurement of Ocular Parameters:

    • Measure tear production using phenol (B47542) red-impregnated cotton threads.

    • Assess corneal irregularity and fluorescein (B123965) staining to evaluate corneal epithelial damage.

  • Outcome Measures:

    • Tear volume.

    • Corneal staining score.

    • Histological analysis of the ocular surface and lacrimal glands.

    • Expression of mucins on the ocular surface.[10]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on Evoxac administration in mouse models.

Mouse StrainAdministration RouteDosage RangeKey FindingsReference
ICRIntraperitoneal (i.p.)10 mg/kgPre-treatment with cevimeline prevented a decrease in saliva flow and AQP5 expression after irradiation.[8]
Balb/cAIntraperitoneal (i.p.)10 mg/kg (twice daily)Seven-day administration increased saliva flow compared to a single injection.[9]
C57BLNot specified (in vitro)30 µM - 1 mMEvoked a consistent amount of fluid secretion from submandibular glands.[11]
MRL/lpr & IQI/Jcl (Sjögren's models)Intraduodenal (i.d.)3 - 30 mg/kgDose-dependently increased saliva and tear secretion.[12]
NOD.B10.H2bTopical (ocular)2% solutionImproved clinical signs of dry eye and increased mucin expression.[10]

Experimental Workflow Diagram

Evoxac_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis Animal_Model Select Mouse Model (e.g., Sjögren's, Irradiated) Grouping Divide into Control and Treatment Groups Animal_Model->Grouping Administration Administer Evoxac (e.g., i.p. injection) Grouping->Administration Formulation Prepare Evoxac Formulation (e.g., Saline solution) Formulation->Administration Saliva_Collection Collect Saliva Administration->Saliva_Collection Measurement Measure Salivary Flow Rate Saliva_Collection->Measurement Histology Histological Analysis of Salivary Glands Measurement->Histology Biochemical Biochemical/Molecular Analysis (e.g., AQP5 expression) Histology->Biochemical

Caption: General experimental workflow for Evoxac administration in mouse models.

Conclusion

The administration of Evoxac (cevimeline) in mouse models is a valuable approach for preclinical research into treatments for xerostomia and keratoconjunctivitis sicca. The protocols and data presented here provide a foundation for designing robust and reproducible studies. Researchers should carefully consider the choice of mouse model, administration route, dosage, and outcome measures to best address their specific scientific questions. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.

References

Application

Application Notes and Protocols: Developing a Quantitative Assay for Evoxac (Cevimeline) Binding

Introduction Evoxac, the brand name for cevimeline (B1668456), is a cholinergic agonist used clinically to treat xerostomia (dry mouth), particularly in patients with Sjögren's syndrome.[1][2][3] Its therapeutic effect s...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Evoxac, the brand name for cevimeline (B1668456), is a cholinergic agonist used clinically to treat xerostomia (dry mouth), particularly in patients with Sjögren's syndrome.[1][2][3] Its therapeutic effect stems from its action as a muscarinic receptor agonist with a strong affinity for M1 and M3 subtypes.[1][4][5] By activating M3 muscarinic receptors on salivary gland epithelium, cevimeline stimulates saliva secretion.[1][6][7] The M3 receptor is a G protein-coupled receptor (GPCR), a major class of drug targets.[8] Therefore, quantifying the binding of cevimeline to the M3 receptor is crucial for understanding its pharmacology, for quality control, and for the discovery of new, similar acting molecules.

This document provides detailed protocols and application notes for developing a robust quantitative assay to characterize the binding of Evoxac to its primary target, the muscarinic M3 receptor.

M3 Muscarinic Receptor Signaling Pathway

Cevimeline functions as an agonist at the M3 muscarinic acetylcholine (B1216132) receptor.[5] This receptor is coupled to the Gq family of G proteins. Upon agonist binding, the Gαq subunit activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction and glandular secretion.[5]

Evoxac_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Evoxac Evoxac (Cevimeline) M3R M3 Receptor (GPCR) Evoxac->M3R Binds & Activates Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Salivary Secretion) PKC->Response Phosphorylates Targets Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Data Acquisition & Analysis Prep1 Prepare serial dilutions of Evoxac & controls Prep2 Thaw & dilute M3 receptor membranes Prep3 Prepare radioligand ([³H]-NMS) solution Assay1 Add membranes, [³H]-NMS, and test compound (or buffer/atropine) to wells Prep3->Assay1 Assay2 Incubate plate to reach equilibrium (e.g., 60 min at 30°C) Assay1->Assay2 Analysis1 Rapidly filter contents through glass fiber mat Assay2->Analysis1 Analysis2 Wash filters with ice-cold buffer Analysis1->Analysis2 Analysis3 Dry filters & add scintillation cocktail Analysis2->Analysis3 Analysis4 Count radioactivity (CPM) in a scintillation counter Analysis3->Analysis4 Analysis5 Calculate IC₅₀ and Kᵢ values Analysis4->Analysis5

References

Method

Application Notes and Protocols: Utilizing Evoxac (Cevimeline) in Primary Salivary Gland Cell Culture

For Researchers, Scientists, and Drug Development Professionals Introduction Evoxac, the brand name for cevimeline (B1668456) hydrochloride, is a cholinergic agonist with a high affinity for muscarinic M3 and M1 receptor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evoxac, the brand name for cevimeline (B1668456) hydrochloride, is a cholinergic agonist with a high affinity for muscarinic M3 and M1 receptors. These receptors are densely expressed in salivary gland epithelial cells and are pivotal in regulating saliva secretion. In a clinical setting, Evoxac is prescribed for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. For researchers, Evoxac serves as a valuable tool to investigate the intricate signaling pathways governing salivary gland function and to explore potential therapeutic interventions for salivary hypofunction.

This document provides detailed application notes and experimental protocols for the use of Evoxac in primary salivary gland cell culture, offering a framework for studying its mechanism of action and effects on cellular physiology.

Mechanism of Action

Evoxac acts as a muscarinic acetylcholine (B1216132) receptor agonist, primarily targeting the M3 receptors on acinar cells of the salivary glands.[1][2][3] This interaction initiates a well-defined intracellular signaling cascade. Upon binding to the M3 receptor, Evoxac activates a G-protein, which in turn stimulates phospholipase C (PLC).[4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[4] This rapid increase in intracellular Ca²⁺ concentration is a critical event that leads to the fusion of secretory vesicles with the plasma membrane, resulting in the secretion of saliva.[4]

Data Presentation

The following tables are templates for organizing quantitative data obtained from the experimental protocols outlined below.

Table 1: Dose-Response of Evoxac on Intracellular Calcium Concentration ([Ca²⁺]i)

Evoxac Concentration (µM)Peak [Ca²⁺]i (nM)Time to Peak (seconds)Baseline [Ca²⁺]i (nM)
0 (Control)
1
10
30
100
300
1000

Table 2: Effect of Evoxac on Aquaporin-5 (AQP5) Expression

Evoxac Concentration (µM)Treatment Duration (hours)AQP5 Protein Expression (Fold Change vs. Control)AQP5 mRNA Expression (Fold Change vs. Control)
0 (Control)241.01.0
1024
3024
10024

Table 3: Evoxac-Induced Amylase Secretion

Evoxac Concentration (µM)Amylase Activity (Units/mg protein)Percent Increase Over Baseline
0 (Control)0%
10
30
100

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Salivary Gland Cells

This protocol describes a general method for establishing primary cultures of salivary gland acinar cells, which can be adapted from various published sources.

Materials:

  • Salivary gland tissue (e.g., from mouse or rat)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Hyaluronidase

  • DNase I

  • Hanks' Balanced Salt Solution (HBSS)

  • Cell strainer (70 µm)

  • Collagen-coated culture dishes

Procedure:

  • Aseptically dissect salivary glands and place them in ice-cold HBSS.

  • Mince the tissue into small pieces (approximately 1 mm³).

  • Transfer the minced tissue to a digestion solution containing collagenase II, hyaluronidase, and DNase I in DMEM/F12.

  • Incubate at 37°C with gentle agitation for 45-60 minutes.

  • Terminate the digestion by adding an equal volume of DMEM/F12 with 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension at 150 x g for 5 minutes.

  • Resuspend the cell pellet in complete culture medium (DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin).

  • Plate the cells on collagen-coated culture dishes.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium every 48 hours. Cells should be ready for experiments within 3-5 days.

Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol utilizes the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to Evoxac.

Materials:

  • Primary salivary gland cells cultured on glass coverslips

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Evoxac stock solution

  • Fluorescence microscopy system with dual-wavelength excitation (340/380 nm)

Procedure:

  • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).

  • Wash the cultured cells once with HBS.

  • Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with HBS to remove extracellular dye.

  • Mount the coverslip onto the perfusion chamber of the fluorescence microscope.

  • Continuously perfuse the cells with HBS and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

  • To perform the experiment, switch to a perfusion solution containing the desired concentration of Evoxac.

  • Record the changes in fluorescence intensity at both excitation wavelengths.

  • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Calibrate the ratio to absolute calcium concentrations using standard methods if required.

Protocol 3: Analysis of Aquaporin-5 (AQP5) Expression by Western Blot

This protocol details the procedure for quantifying changes in the expression of the water channel protein AQP5 in response to Evoxac treatment.

Materials:

  • Primary salivary gland cells cultured in multi-well plates

  • Evoxac

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against AQP5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat the primary salivary gland cells with various concentrations of Evoxac for a specified duration (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-AQP5 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities. Normalize AQP5 expression to a loading control (e.g., GAPDH or β-actin).

Protocol 4: Amylase Secretion Assay

This protocol provides a method to measure the secretagogue effect of Evoxac by quantifying the release of α-amylase, a major enzyme in saliva.

Materials:

  • Primary salivary gland cells

  • Evoxac

  • Krebs-Ringer-HEPES (KRH) buffer

  • Amylase activity assay kit (e.g., colorimetric or fluorometric)

  • Plate reader

Procedure:

  • Wash the cultured primary salivary gland cells with KRH buffer.

  • Pre-incubate the cells in KRH buffer for 30 minutes at 37°C to establish a baseline secretion rate.

  • Collect the supernatant (baseline sample).

  • Add fresh KRH buffer containing different concentrations of Evoxac to the cells.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Collect the supernatant (stimulated sample).

  • Lyse the cells to determine the total protein content for normalization.

  • Measure the amylase activity in the baseline and stimulated samples using a commercially available assay kit according to the manufacturer's instructions.

  • Express the amylase secretion as activity per mg of total cell protein.

Visualizations

Evoxac_Signaling_Pathway Evoxac Evoxac (Cevimeline) M3R Muscarinic M3 Receptor Evoxac->M3R Binds to G_protein G-protein (Gq/11) M3R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Secretion Saliva Secretion Ca_increase->Secretion Triggers

Caption: Evoxac signaling pathway in salivary acinar cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Isolation 1. Isolate Primary Salivary Gland Cells Culture 2. Culture Cells on Collagen-Coated Plates Isolation->Culture Treatment 3. Treat with Evoxac (Dose-Response) Culture->Treatment Ca_Assay 4a. Intracellular Calcium Assay Treatment->Ca_Assay AQP5_Assay 4b. AQP5 Expression (Western Blot) Treatment->AQP5_Assay Amylase_Assay 4c. Amylase Secretion Assay Treatment->Amylase_Assay Data_Analysis 5. Quantify and Summarize Data Ca_Assay->Data_Analysis AQP5_Assay->Data_Analysis Amylase_Assay->Data_Analysis

Caption: Experimental workflow for studying Evoxac effects.

References

Application

Standard Operating Procedure for Measuring Evoxac® (Cevimeline)-Induced Salivation

Application Note and Protocol Audience: Researchers, scientists, and drug development professionals. Introduction Evoxac® (cevimeline) is a cholinergic agonist that is prescribed for the treatment of dry mouth (xerostomi...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Evoxac® (cevimeline) is a cholinergic agonist that is prescribed for the treatment of dry mouth (xerostomia), particularly in patients with Sjögren's syndrome.[1][2][3] Its therapeutic effect stems from its agonistic activity on muscarinic M1 and M3 receptors, which are abundant in salivary glands.[1][4][5] Activation of these receptors stimulates saliva secretion, alleviating the symptoms of dry mouth.[6][7] This document provides a detailed standard operating procedure (SOP) for measuring cevimeline-induced salivation in a preclinical research setting, primarily focusing on rodent models. The protocol is designed to ensure accurate, reproducible, and reliable data collection for the evaluation of cevimeline's sialagogic efficacy.

Mechanism of Action: M3 Muscarinic Receptor Signaling

Cevimeline (B1668456) primarily acts as a muscarinic agonist with a high affinity for M3 receptors located on the acinar cells of salivary glands.[4][5] The binding of cevimeline to these G-protein coupled receptors initiates a signaling cascade that leads to the secretion of saliva. This process involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to an influx of extracellular Ca2+.[4][6] The elevated intracellular Ca2+ concentration is a critical step that facilitates the fusion of saliva-containing vesicles with the apical membrane of the acinar cells, resulting in the secretion of saliva into the oral cavity.[4]

Evoxac_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Evoxac Evoxac (Cevimeline) M3R M3 Muscarinic Receptor Evoxac->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Stimulates Ca_ion ↑ [Ca²⁺]i Saliva_Secretion Saliva Secretion Ca_ion->Saliva_Secretion Triggers

Caption: Evoxac's signaling pathway in salivary acinar cells.

Experimental Animal Models

Various animal models can be utilized to study Evoxac-induced salivation. The choice of model often depends on the specific research question.

Animal ModelRelevanceKey Characteristics
Normal Rodents (Mice, Rats) Baseline sialagogic activity assessment.Healthy animals with normal salivary gland function.
Sjögren's Syndrome (SS) Models Efficacy in a disease-relevant context.Spontaneous or induced models (e.g., NOD mice) that exhibit xerostomia and salivary gland inflammation.[8][9]
Radiation-Induced Xerostomia Models Evaluation in a common clinical scenario.Animals subjected to head and neck irradiation, leading to salivary gland damage and reduced function.[10]

Experimental Protocol: Measurement of Salivation in Rodents

This protocol is adapted from established methods for measuring pilocarpine-induced salivation and is suitable for assessing the effects of Evoxac.[11][12][13]

Materials
  • Evoxac® (Cevimeline hydrochloride)

  • Sterile isotonic saline (0.9% NaCl)

  • Anesthetic agent (e.g., isoflurane (B1672236), ketamine/xylazine cocktail)

  • Pre-weighed cotton swabs or absorbent sponges[11][13]

  • Microcentrifuge tubes (0.5 mL and 1.5 or 2.0 mL)[11][14]

  • Forceps[15]

  • Analytical balance (precision to 0.001 g)

  • Micropipettes and sterile tips

  • Timer

Animal Preparation
  • Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Fast the animals for a minimum of 2 hours before the experiment to prevent contamination of saliva with food particles.[11][13] Water should be available ad libitum.

  • Weigh each animal immediately before the experiment to ensure accurate drug dosage calculation.

Preparation of Collection Tubes
  • Prepare a set of nested microcentrifuge tubes for each animal.[11][14]

  • Puncture a small hole in the bottom of a 0.5 mL microcentrifuge tube using a heated 18-gauge needle.[11][14]

  • Place a pre-cut, conical-shaped absorbent swab into the 0.5 mL tube.[11][13]

  • Weigh the 0.5 mL tube containing the dry swab and record the weight (Dry Weight).[11][13]

  • Place the 0.5 mL tube inside a larger 1.5 or 2.0 mL tube.[11][14]

Experimental Workflow

Experimental_Workflow start Start animal_prep Animal Preparation (Fasting, Weighing) start->animal_prep anesthesia Anesthetize Animal animal_prep->anesthesia drug_admin Administer Evoxac (Intraperitoneal Injection) anesthesia->drug_admin saliva_collection Collect Saliva (15 minutes) drug_admin->saliva_collection weigh_wet Weigh Wet Swab (Wet Weight) saliva_collection->weigh_wet centrifuge Centrifuge to Extract Saliva weigh_wet->centrifuge measure_volume Measure Saliva Volume centrifuge->measure_volume data_analysis Data Analysis measure_volume->data_analysis end End data_analysis->end

Caption: Workflow for measuring Evoxac-induced salivation.
Procedure

  • Anesthesia: Anesthetize the animal using a consistent and approved method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).[16] Ensure the animal has reached a surgical plane of anesthesia before proceeding.

  • Drug Administration: Administer a predetermined dose of Evoxac® (cevimeline) via intraperitoneal (IP) injection. The appropriate dose should be determined from dose-response studies. A vehicle control (sterile saline) group must be included.

  • Saliva Collection:

    • Immediately after drug administration, start a timer for the collection period (typically 15 minutes).[13][15]

    • Carefully open the animal's mouth using forceps.[15]

    • Place the pre-weighed absorbent swab from the prepared collection tube into the animal's oral cavity.[15]

    • Monitor the animal throughout the collection period to ensure it remains properly anesthetized and that the airway is not obstructed.

    • At the end of the 15-minute collection period, carefully remove the saliva-saturated swab with forceps and place it back into its corresponding 0.5 mL tube.[15][17]

  • Saliva Quantification:

    • Immediately weigh the 0.5 mL tube containing the wet swab and record the weight (Wet Weight).[13]

    • Calculate the total weight of the collected saliva:

      • Saliva Weight (mg) = Wet Weight (mg) - Dry Weight (mg)

    • To determine the volume, place the 0.5 mL tube back into the larger tube and centrifuge at approximately 7,500 x g for 2 minutes at 4°C to recover the saliva from the swab.[13]

    • Carefully measure the volume of the collected saliva using a micropipette.[13][17] The density of saliva is approximately 1 g/mL, so the weight in mg is roughly equivalent to the volume in µL.[16]

  • Data Presentation: Express the results as the total weight of saliva (mg) or volume of saliva (µL) collected over the 15-minute period. Data can also be normalized to the animal's body weight (mg saliva/g body weight).[13]

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Evoxac®-Induced Salivation in a Rodent Model

Treatment GroupDose (mg/kg)nBody Weight (g)Saliva Weight (mg)Saliva Volume (µL)Saliva Weight / Body Weight (mg/g)
Vehicle (Saline)-10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Evoxac®110Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Evoxac®310Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Evoxac®1010Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the Evoxac®-treated groups to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.

Potential Side Effects and Considerations

Cevimeline, as a muscarinic agonist, can cause systemic side effects due to the widespread distribution of muscarinic receptors.[4] These can include:

  • Increased sweating[4]

  • Nausea and diarrhea[4]

  • Rhinitis[4]

  • Visual disturbances[18]

It is crucial to monitor the animals for any adverse effects during and after the experiment. The metabolism of cevimeline involves CYP2D6 and CYP3A3/4 enzymes, and caution should be exercised in individuals or animal strains with known deficiencies in these enzymes, as they may be at a higher risk of adverse events.[18][19]

Conclusion

This SOP provides a detailed and reproducible method for measuring Evoxac®-induced salivation in rodent models. By following this protocol, researchers can obtain reliable data to evaluate the efficacy of cevimeline and other potential sialagogic agents. Careful adherence to the described procedures will ensure the generation of high-quality data for preclinical drug development and research in the field of xerostomia and Sjögren's syndrome.

References

Method

Application Notes &amp; Protocols: In Vivo Dose-Response Analysis of Evoxac (Cevimeline)

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed overview of the in vivo dose-response analysis of Evoxac (cevimeline), a muscarinic agonist used for trea...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the in vivo dose-response analysis of Evoxac (cevimeline), a muscarinic agonist used for treating xerostomia. It includes the mechanism of action, quantitative data from preclinical studies, detailed experimental protocols for assessing sialagogue activity in rodent models, and visualizations of the signaling pathway and experimental workflow.

Introduction

Evoxac, with the active ingredient cevimeline (B1668456) hydrochloride, is a cholinergic agonist primarily indicated for the treatment of dry mouth (xerostomia) in patients with Sjögren's Syndrome.[1][2][3] Cevimeline functions by stimulating muscarinic receptors, particularly M1 and M3 subtypes, which are abundant in exocrine glands like the salivary and lacrimal glands.[1][2][4][5] This activation leads to an increase in the secretion of saliva and tears.[1][4] In vivo dose-response analysis is a critical component of preclinical evaluation, determining the effective and tolerable dose range of the compound. These studies typically involve administering escalating doses of cevimeline to animal models to quantify its effect on salivary secretion.

Mechanism of Action & Signaling Pathway

Cevimeline is a cholinergic agent that specifically binds to and activates M1 and M3 muscarinic acetylcholine (B1216132) receptors (mAChRs).[2][4][5] The M3 receptors are predominantly located on exocrine gland cells.[4] The binding of cevimeline to these G-protein coupled receptors initiates a downstream signaling cascade. This process involves the activation of phospholipase C (PLC), which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key step for fluid secretion.[4] This cascade results in increased salivation, alleviating the symptoms of dry mouth.[4][5]

Evoxac_Signaling_Pathway cluster_cell Salivary Gland Acinar Cell Evoxac Evoxac (Cevimeline) M3R M3 Muscarinic Receptor Evoxac->M3R Binds & Activates Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca²⁺ Secretion Saliva Secretion Ca2->Secretion Stimulates Experimental_Workflow A 1. Animal Acclimatization (e.g., 1 week) B 2. Animal Preparation - Anesthetize (e.g., Ketamine/Xylazine) - Weigh animal A->B C 3. Baseline Saliva Collection (Pre-dose measurement) B->C D 4. Evoxac Administration - Administer escalating doses (i.p., i.v., or p.o.) - Include vehicle control group C->D E 5. Post-Dose Saliva Collection - Collect saliva at timed intervals (e.g., every 10-15 min for 1-2 hours) D->E F 6. Measurement & Data Analysis - Quantify saliva volume/weight - Plot dose-response curve - Calculate ED50 E->F

References

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cevimeline

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed application note and protocol for the quantification of cevimeline (B1668456) using a validated stability-indicat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantification of cevimeline (B1668456) using a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The described methodology is applicable for the analysis of cevimeline hydrochloride in bulk drug and pharmaceutical dosage forms, such as capsules. This note includes comprehensive experimental protocols, data presentation in tabular format for clarity, and visual diagrams to illustrate the workflow and analytical validation parameters.

Introduction

Cevimeline is a cholinergic agonist that acts as a muscarinic M1 and M3 receptor agonist.[1] It is primarily used for the treatment of dry mouth (xerostomia) associated with Sjögren's syndrome by stimulating salivary glands.[2][3] Accurate and reliable quantification of cevimeline in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity.[2]

This application note details a stability-indicating RP-HPLC method that can effectively separate cevimeline from its degradation products and impurities, ensuring an accurate assessment of its concentration.

Physicochemical Properties of Cevimeline Hydrochloride:

PropertyValue
Molecular FormulaC₁₀H₁₇NOS · HCl · ½H₂O[4]
Molecular Weight244.78 g/mol [5]
AppearanceWhite to off-white crystalline powder[3][4]
SolubilityFreely soluble in alcohol and chloroform; very soluble in water; virtually insoluble in ether.[4]
Melting Point201-203°C[3]

HPLC Method and Chromatographic Conditions

A specific, accurate, precise, and stability-indicating RP-HPLC method for the quantification of cevimeline hydrochloride has been developed and validated.[6]

Table 1: Chromatographic Conditions

ParameterCondition
Instrument High-Performance Liquid Chromatography System
Column Hypersil BDS C18 (250mm x 4.6 mm i.d., 5 µm particle size)[6]
Mobile Phase 10 mM Monobasic Sodium Phosphate (B84403) Monohydrate Buffer (pH 3.0, adjusted with ortho-phosphoric acid) containing 1% Triethylamine (B128534) (TEA) : Methanol (B129727) (85:15 v/v)[6]
Flow Rate 0.8 mL/min[6]
Injection Volume 20 µL[6]
Detection Wavelength 210 nm[6]
Column Temperature Ambient
Run Time Approximately 15 minutes

Experimental Protocols

Preparation of Mobile Phase
  • Buffer Preparation: Dissolve an appropriate amount of monobasic sodium phosphate monohydrate in HPLC-grade water to achieve a 10 mM concentration.

  • Adjust the pH of the buffer solution to 3.0 using ortho-phosphoric acid.

  • Add 1% (v/v) of triethylamine (TEA) to the buffer.

  • Mobile Phase Preparation: Mix the prepared buffer with methanol in a ratio of 85:15 (v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use.

Standard Solution Preparation
  • Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of cevimeline hydrochloride reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., from the Limit of Quantification up to 150% of the target assay concentration).[6]

Sample Preparation
  • Weigh and finely powder the contents of not fewer than 20 capsules to get a composite sample.

  • Accurately weigh a quantity of the powder equivalent to a specific amount of cevimeline hydrochloride (e.g., 10 mg) and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the drug.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

  • The clear filtrate is now ready for injection into the HPLC system.

Note: A specific validated method for plasma was not found in the provided search results; this is a general starting protocol.

  • Protein Precipitation: To a 1 mL aliquot of plasma, add 2 mL of a precipitating agent such as acetonitrile (B52724) or methanol.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10-15 minutes.

  • Carefully collect the supernatant.

  • The supernatant can be directly injected into the HPLC system or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for concentration purposes.

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines.[6]

Table 2: Method Validation Parameters

ParameterResult
Retention Time (Cevimeline) 11.944 ± 0.5 min[6]
Linearity Range LOQ to 150% of target concentration[6]
Correlation Coefficient (r²) 0.9980[6]
Limit of Detection (LOD) 0.8 µg/mL[6]
Limit of Quantification (LOQ) 2.5 µg/mL[6]
Specificity No interference from excipients or degradation products observed.[6]
Accuracy (Recovery) Within acceptable limits as per ICH guidelines.
Precision (RSD%) Within acceptable limits as per ICH guidelines.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Cevimeline Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Sample Weigh Capsule Powder Dissolve_Sample Dissolve in Mobile Phase & Sonicate Sample->Dissolve_Sample Inject Inject 20 µL Dissolve_Standard->Inject Filter Filter through 0.45 µm filter Dissolve_Sample->Filter Filter->Inject HPLC HPLC System (C18 Column, 210 nm) Chromatogram Generate Chromatogram HPLC->Chromatogram Inject->HPLC Integrate Integrate Peak Area Chromatogram->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for cevimeline quantification by HPLC.

Validation_Parameters Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD Limit of Detection Method Validation->LOD LOQ Limit of Quantification Method Validation->LOQ Robustness Robustness Method Validation->Robustness System Suitability System Suitability Method Validation->System Suitability

Caption: Key parameters for HPLC method validation.

Conclusion

The detailed RP-HPLC method provides a reliable and robust tool for the routine quality control analysis of cevimeline in pharmaceutical formulations. The method is specific, accurate, and precise, and its stability-indicating nature makes it suitable for analyzing samples subjected to stress conditions. Researchers and drug development professionals can adopt this protocol for the quantification of cevimeline, ensuring the quality and consistency of the final product.

References

Method

Application Notes and Protocols: Preparing Cevimeline (Evoxac) Solutions for In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals Introduction Cevimeline (B1668456), marketed under the trade name Evoxac, is a cholinergic agonist that acts as a selective agonist for M1 and M3 muscarinic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline (B1668456), marketed under the trade name Evoxac, is a cholinergic agonist that acts as a selective agonist for M1 and M3 muscarinic acetylcholine (B1216132) receptors.[1][2][3][4][5] It is primarily used to treat dry mouth (xerostomia) associated with Sjögren's syndrome by stimulating salivary gland secretions.[1][3] In a research context, cevimeline is a valuable tool for investigating muscarinic receptor signaling and function. Its primary mechanism of action involves the activation of the Gq protein-coupled M3 receptor, which stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentration ([Ca2+]).[6][7][8]

These application notes provide detailed protocols for the preparation of cevimeline solutions and their use in common in vitro assays to study M3 receptor activation.

Physicochemical Properties and Solubility

Cevimeline is typically supplied as cevimeline hydrochloride, a white to off-white crystalline powder.[9][10] Understanding its physical and chemical properties is essential for preparing accurate and stable solutions for experimental use.

PropertyValueReference
Chemical Name cis-2'-methylspiro {1-azabicyclo [2.2.2] octane-3, 5'-[1][9] oxathiolane} hydrochloride, hydrate (B1144303) (2:1)[9][10]
Molecular Weight 244.79 g/mol (as HCl hemihydrate)[9][10]
Appearance White to off-white crystalline powder[9][10]
Water Solubility Very soluble[9][10]
PBS (pH 7.2) Solubility Approx. 10 mg/mL[11]
Ethanol Solubility Approx. 5 mg/mL[11]
DMSO Solubility Approx. 3-5 mg/mL[11]
pH (1% aqueous solution) 4.6 - 5.6[9][10]
Solid Storage -20°C for long-term stability (≥ 4 years)[11]
Aqueous Solution Storage Prepare fresh; do not store for more than one day[11]

Preparation of Stock Solutions

Proper preparation and storage of stock solutions are critical for obtaining reproducible experimental results. Cevimeline hydrochloride is readily soluble in aqueous buffers, but organic solvents can also be used.

Protocol 1: Aqueous Stock Solution (e.g., 10 mM in PBS)

  • Calculate Mass: Based on the molecular weight (244.79 g/mol ), calculate the mass of cevimeline HCl needed. For 10 mL of a 10 mM solution:

    • 0.010 L * 0.010 mol/L * 244.79 g/mol = 0.02448 g = 24.48 mg

  • Weighing: Accurately weigh the calculated amount of cevimeline HCl powder in a sterile microcentrifuge tube.

  • Dissolution: Add the desired volume of sterile phosphate-buffered saline (PBS, pH 7.2) or other aqueous buffer to the tube.

  • Mixing: Vortex thoroughly until the solid is completely dissolved.

  • Sterilization (Optional): If needed for cell culture, filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for longer-term storage (up to 6 months).[4] Crucially, aqueous working solutions for daily experiments should be prepared fresh from the stock solution. [11]

Protocol 2: Organic Solvent Stock Solution (e.g., 10 mM in DMSO)

  • Calculate and Weigh: Perform calculations and weigh the cevimeline HCl powder as described in Protocol 1.

  • Dissolution: Add the desired volume of high-purity, anhydrous DMSO to the tube.

  • Mixing: Vortex thoroughly. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Inert Gas: For optimal stability, purge the headspace of the tube with an inert gas like argon or nitrogen before capping.[11]

  • Storage: Store aliquots at -20°C or -80°C. DMSO stock solutions are generally more stable than aqueous ones but ensure the final concentration of DMSO in the experimental assay is low (typically <0.5%) to avoid solvent-induced cellular effects.

M3 Muscarinic Receptor Signaling Pathway

Cevimeline selectively activates the M3 muscarinic receptor, which initiates a well-characterized signaling cascade.

M3_Signaling_Pathway Cevimeline Cevimeline M3R M3 Receptor (GPCR) Cevimeline->M3R Binds & Activates Gq Gαq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Cellular Responses (e.g., Secretion) Ca->Response PKC->Response

Caption: M3 muscarinic receptor signaling cascade initiated by cevimeline.

Experimental Protocol: Calcium Mobilization Assay

This protocol outlines a common method to quantify M3 receptor activation by measuring changes in intracellular calcium levels using a fluorescent indicator dye. Calcium flux assays are widely used for Gq-coupled receptors.[7]

Calcium_Assay_Workflow Start Start: Culture Cells (e.g., HEK293 with M3R) Plate 1. Plate Cells in 96-well plate Start->Plate Incubate1 2. Incubate (18-24 hours) Plate->Incubate1 LoadDye 3. Load with Calcium Dye (e.g., Fluo-4 AM) Incubate1->LoadDye Incubate2 4. Incubate (e.g., 1 hr at 37°C) LoadDye->Incubate2 AddCev 5. Add Cevimeline Dilutions (using plate reader injector) Incubate2->AddCev Measure 6. Measure Fluorescence (Kinetics over time) AddCev->Measure Analyze 7. Data Analysis (Dose-Response Curve, EC₅₀) Measure->Analyze

Caption: Workflow for a typical in vitro calcium mobilization assay.

Methodology

  • Cell Culture: Culture cells stably expressing the human M3 muscarinic receptor (e.g., HEK293, CHO, or U2OS cells[12]) in appropriate media, typically supplemented with an antibiotic like G418 to maintain receptor expression.[12]

  • Cell Plating: Seed cells into black-walled, clear-bottom 96-well microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Preparation of Cevimeline Working Solutions: Prepare a series of dilutions (e.g., 2x final concentration) of cevimeline from your stock solution in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). A typical concentration range to test for an initial dose-response curve would be from 1 nM to 100 µM.[4][5]

  • Dye Loading: Remove the culture medium from the cells. Add a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) prepared according to the manufacturer's instructions. Often, this solution will contain an agent like probenecid (B1678239) to prevent dye leakage from the cells.[7]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.

  • Stimulation and Measurement: Place the microplate into a fluorescence plate reader equipped with injectors. Set the reader to record fluorescence intensity over time. Inject the cevimeline working solutions into the wells and immediately begin recording the fluorescence signal.

  • Data Analysis: For each concentration of cevimeline, determine the peak fluorescence response. Plot the response against the logarithm of the cevimeline concentration to generate a dose-response curve. Fit the curve using a nonlinear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ value, which represents the concentration of cevimeline that elicits a half-maximal response.

ParameterRecommended Condition
Cell Line HEK293, CHO, or U2OS stably expressing human M3 receptor
Plate Format 96-well or 384-well, black-walled, clear-bottom
Seeding Density Titrate to achieve 90-100% confluency on assay day
Assay Buffer HBSS or other physiological buffer with HEPES
Calcium Indicator Fluo-4 AM, Fura-2 AM, or equivalent no-wash calcium kits
Cevimeline Concentration Range 1 nM to 100 µM (for initial EC₅₀ determination)[4][5]
Final DMSO Concentration < 0.5% (if using DMSO stock)

Safety Precautions

Cevimeline hydrochloride is a potent muscarinic agonist and should be handled with care.[11]

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for the specific product before use.[11]

  • Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

References

Application

Application of Evoxac (Cevimeline) in Unraveling the Pathogenesis of Sjögren's Syndrome

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of Evoxac (cevimeline), a muscarinic receptor agonist, as a valuable tool in the investi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Evoxac (cevimeline), a muscarinic receptor agonist, as a valuable tool in the investigation of Sjögren's syndrome pathogenesis. This document outlines the mechanism of action of cevimeline (B1668456), presents quantitative data from key studies, and provides detailed protocols for in vitro and in vivo experimental applications.

Introduction to Evoxac (Cevimeline) and Sjögren's Syndrome

Sjögren's syndrome is a chronic autoimmune disorder characterized by lymphocytic infiltration of exocrine glands, primarily the salivary and lacrimal glands, leading to xerostomia (dry mouth) and keratoconjunctivitis sicca (dry eyes). The pathogenesis is complex, involving both genetic and environmental factors that contribute to the loss of glandular function.

Evoxac (cevimeline hydrochloride) is a cholinergic agent that acts as a muscarinic receptor agonist with a high affinity for M1 and M3 receptors, which are abundant in salivary and lacrimal glands.[1][2] By stimulating these receptors, cevimeline promotes salivary and tear secretion, offering symptomatic relief for patients.[3][4] Beyond its clinical use, cevimeline serves as a critical pharmacological tool for researchers to probe the cellular and molecular mechanisms underlying salivary gland dysfunction in Sjögren's syndrome.

Mechanism of Action

Cevimeline's primary mechanism involves the activation of M1 and M3 muscarinic acetylcholine (B1216132) receptors on the basolateral membrane of salivary gland acinar cells. This binding initiates a signaling cascade that leads to increased saliva secretion. A key downstream effect is the trafficking and insertion of aquaporin-5 (AQP5), a water channel protein, into the apical membrane of acinar cells, facilitating water movement and saliva production.[5][6] In Sjögren's syndrome, the expression and localization of AQP5 are often dysregulated, and cevimeline can help to transiently normalize its distribution.[5]

Data Presentation

The following tables summarize the quantitative data on the efficacy of cevimeline in clinical and preclinical studies.

Table 1: Clinical Efficacy of Cevimeline in Sjögren's Syndrome Patients

Study OutcomePlaceboCevimeline (15 mg t.i.d.)Cevimeline (30 mg t.i.d.)Cevimeline (60 mg t.i.d.)Reference
Symptomatic Improvement in Dry Mouth (%) 37.144.666.1-[7]
Symptomatic Improvement in Dry Eyes (%) 24.330.838.7-[7]
Overall Dryness Improvement (%) 35.732.366.1-[7]
Statistical Significance of Increased Salivary Flow --P = 0.007-[3]
Change in Unstimulated Salivary Flow (mL/min, Mean ± SD) --Data not consistently reported with SD-
Meta-Analysis of Xerostomia Reduction (Odds Ratio, 95% CI) ---5.79 [-10.55, -1.03]-[8]

Table 2: In Vitro Activity of Cevimeline

ParameterValueReceptor SubtypeReference
EC50 0.023 µMM1[2]
0.048 µMM3[2]
1.04 µMM2[2]
1.31 µMM4[2]
0.063 µMM5[2]

Experimental Protocols

Detailed methodologies for key experiments utilizing cevimeline are provided below.

Protocol 1: In Vivo Administration of Cevimeline to a Sjögren's Syndrome Mouse Model (MRL/lpr)

Objective: To evaluate the effect of cevimeline on salivary gland function and histology in a murine model of Sjögren's syndrome.

Materials:

  • MRL/lpr mice (female, 8-12 weeks old)

  • Cevimeline hydrochloride (Evoxac)

  • Sterile saline (0.9% NaCl)

  • Oral gavage needles

  • Animal balance

  • Microcentrifuge tubes for saliva collection

  • Pilocarpine (B147212) (for stimulated saliva collection)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Animal Acclimatization: Acclimate MRL/lpr mice to the housing facility for at least one week before the experiment.

  • Group Allocation: Randomly divide mice into a control group (vehicle) and a treatment group (cevimeline).

  • Drug Preparation: Dissolve cevimeline hydrochloride in sterile saline to the desired concentration (e.g., 10 mg/kg body weight). The vehicle control group will receive sterile saline only.

  • Administration: Administer cevimeline or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks).

  • Saliva Collection (Unstimulated): a. At designated time points, place pre-weighed cotton balls in the mouths of conscious mice for a fixed period (e.g., 15 minutes). b. Immediately after collection, re-weigh the cotton balls to determine the amount of saliva secreted.

  • Saliva Collection (Stimulated): a. Anesthetize the mice. b. Inject pilocarpine (e.g., 0.5 mg/kg, intraperitoneally) to stimulate salivation. c. Collect saliva from the oral cavity using a micropipette for a defined period (e.g., 10 minutes). d. Measure the volume of collected saliva.

  • Tissue Harvesting and Processing: a. At the end of the study, euthanize the mice and carefully dissect the submandibular and parotid salivary glands. b. Fix a portion of the tissue in 10% neutral buffered formalin for immunohistochemistry and another portion in glutaraldehyde (B144438) for transmission electron microscopy.

Protocol 2: Immunohistochemical Staining for Aquaporin-5 (AQP5) in Murine Salivary Glands

Objective: To visualize the localization of AQP5 in salivary gland tissue sections from cevimeline-treated and control mice.

Materials:

  • Paraffin-embedded salivary gland sections (5 µm)

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-AQP5

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488) or HRP

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence or light microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.

  • Blocking: Block non-specific binding sites by incubating the sections in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-AQP5 antibody overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate the sections with the secondary antibody for 1 hour at room temperature.

  • Counterstaining: If using fluorescence, counterstain the nuclei with DAPI.

  • Mounting and Visualization: Mount the slides with mounting medium and visualize under a microscope.

Protocol 3: Transmission Electron Microscopy (TEM) of Salivary Gland Acinar Cells

Objective: To examine the ultrastructural changes in salivary gland acinar cells following cevimeline treatment.

Materials:

  • Salivary gland tissue samples

  • Primary fixative: 2.5% glutaraldehyde in 0.1 M cacodylate buffer

  • Secondary fixative: 1% osmium tetroxide in 0.1 M cacodylate buffer

  • Dehydration series: Graded ethanol

  • Infiltration resin (e.g., Epon)

  • Uranyl acetate (B1210297) and lead citrate for staining

  • Ultramicrotome

  • Transmission electron microscope

Procedure:

  • Primary Fixation: Immediately fix small pieces of salivary gland tissue in the primary fixative for at least 2 hours at 4°C.

  • Secondary Fixation: Post-fix the tissue in osmium tetroxide for 1-2 hours at 4°C.

  • Dehydration: Dehydrate the samples through a graded series of ethanol.

  • Infiltration and Embedding: Infiltrate the tissue with resin and embed in molds. Polymerize the resin in an oven.

  • Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.

  • Staining: Stain the sections with uranyl acetate and lead citrate.

  • Imaging: Examine the sections using a transmission electron microscope, focusing on the acinar cells' secretory granules, mitochondria, and apical membrane.

Visualizations

G cluster_0 Salivary Gland Acinar Cell Evoxac Evoxac (Cevimeline) M3R Muscarinic M3 Receptor Evoxac->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 AQP5_Vesicle AQP5 Vesicle Ca2->AQP5_Vesicle Triggers PKC->AQP5_Vesicle Phosphorylates AQP5_Membrane AQP5 Translocation to Apical Membrane AQP5_Vesicle->AQP5_Membrane Saliva Saliva Secretion AQP5_Membrane->Saliva Facilitates

Caption: Signaling pathway of Evoxac in salivary gland acinar cells.

G cluster_0 Experimental Workflow InVitro In Vitro Studies (Salivary Gland Cell Lines) ReceptorBinding Receptor Binding Assays (M1/M3 Affinity) InVitro->ReceptorBinding CalciumAssay Intracellular Ca²⁺ Mobilization InVitro->CalciumAssay InVivo In Vivo Studies (Sjögren's Syndrome Mouse Model, e.g., MRL/lpr) ReceptorBinding->InVivo CalciumAssay->InVivo CevimelineAdmin Cevimeline Administration (Oral Gavage) InVivo->CevimelineAdmin SalivaryFlow Salivary Flow Measurement (Stimulated/Unstimulated) CevimelineAdmin->SalivaryFlow Histology Histological Analysis (Salivary Glands) CevimelineAdmin->Histology DataAnalysis Data Analysis & Interpretation SalivaryFlow->DataAnalysis IHC Immunohistochemistry (e.g., AQP5) Histology->IHC TEM Transmission Electron Microscopy (Ultrastructure) Histology->TEM IHC->DataAnalysis TEM->DataAnalysis

Caption: Experimental workflow for studying Evoxac's effects.

References

Method

Application Notes and Protocols for Assessing the Efficacy of Evoxac (Cevimeline) on Tear Production

For Researchers, Scientists, and Drug Development Professionals Introduction Evoxac, the brand name for the drug cevimeline (B1668456), is a cholinergic agonist that primarily targets muscarinic M1 and M3 receptors.[1] I...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evoxac, the brand name for the drug cevimeline (B1668456), is a cholinergic agonist that primarily targets muscarinic M1 and M3 receptors.[1] It is an orally administered medication approved for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome.[2][3] Given its mechanism of action, which involves stimulating exocrine gland secretion, Evoxac also holds therapeutic potential for treating keratoconjunctivitis sicca (dry eye) by increasing tear production.[2][4] These application notes provide detailed protocols for assessing the effects of Evoxac on tear production in both preclinical and clinical research settings.

Mechanism of Action

Cevimeline acts as a muscarinic agonist, mimicking the action of acetylcholine (B1216132) on M3 receptors located on the acinar cells of the lacrimal gland.[5][6] Activation of these G-protein coupled receptors initiates a downstream signaling cascade, leading to increased secretion of water, electrolytes, and proteins that constitute the tear film.[7][8]

Signaling Pathway of Evoxac in Lacrimal Gland Acinar Cells

cluster_membrane Cell Membrane cluster_cytosol Cytosol Evoxac Evoxac M3_Receptor M3 Muscarinic Receptor Evoxac->M3_Receptor G_Protein Gq/11 M3_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Exocytosis Exocytosis of Tear Proteins Ca2->Exocytosis triggers Ion_Channels Ion Channels (Water & Electrolytes) Ca2->Ion_Channels activates PKC->Exocytosis phosphorylates proteins for

Caption: Signaling pathway of Evoxac in lacrimal gland acinar cells.

Experimental Protocols

A comprehensive assessment of Evoxac's effect on tear production involves a combination of tests to measure tear volume, stability, and ocular surface health.

Experimental Workflow

cluster_study_design Study Design Subject_Selection Subject Selection (e.g., Dry Eye Model Animals or Patients with DED) Baseline_Measurements Baseline Measurements (Pre-treatment) Subject_Selection->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Treatment_Group Treatment Group (Evoxac) Randomization->Treatment_Group Control_Group Control Group (Placebo/Vehicle) Randomization->Control_Group Treatment_Period Treatment Period Treatment_Group->Treatment_Period Control_Group->Treatment_Period Post_Treatment_Measurements Post-Treatment Measurements (Multiple Time Points) Treatment_Period->Post_Treatment_Measurements Data_Analysis Data Analysis and Statistical Comparison Post_Treatment_Measurements->Data_Analysis

Caption: General experimental workflow for assessing Evoxac's efficacy.

Schirmer's Test

The Schirmer's test is a fundamental method for quantifying aqueous tear production.[9][10]

  • Objective: To measure total tear secretion (basal and reflex).

  • Materials:

    • Schirmer test strips (5 mm x 35 mm sterile filter paper strips).[11]

    • Millimeter ruler.

    • Stopwatch.

    • (Optional) Proparacaine hydrochloride ophthalmic solution (0.5%) for measuring basal secretion only.[11]

  • Procedure:

    • Explain the procedure to the subject. For preclinical models, ensure proper animal handling and restraint.

    • (Optional) For basal secretion measurement, instill one drop of topical anesthetic into the lower conjunctival sac and wait for it to take effect. Gently blot any excess from the eyelid margin.[12]

    • Gently bend the Schirmer strip at the notch and insert the bent end into the lower conjunctival sac at the junction of the middle and lateral one-third of the lower eyelid.[11][12] Avoid touching the cornea.[9]

    • Instruct the subject to close their eyes gently for 5 minutes.[12][13]

    • After 5 minutes, carefully remove the strip.

    • Measure the length of the wetted area from the notch in millimeters.[9]

  • Data Interpretation:

    • Results are recorded as millimeters of wetting in 5 minutes.

    • A significant increase in the wetted length in the Evoxac-treated group compared to the control group indicates enhanced tear production.

Tear Film Breakup Time (TBUT)

TBUT is a clinical test used to evaluate the stability of the tear film.[11][14]

  • Objective: To measure the time it takes for the first dry spots to appear on the cornea after a blink.

  • Materials:

    • Fluorescein (B123965) sodium ophthalmic strips or preservative-free 1% fluorescein solution.[15]

    • Slit-lamp biomicroscope with a cobalt blue filter.[14][16]

    • Stopwatch.

  • Procedure:

    • Moisten the fluorescein strip with sterile saline or apply a small drop of fluorescein solution to the inferior conjunctival cul-de-sac.[15][17]

    • Ask the subject to blink several times to distribute the fluorescein evenly throughout the tear film.[17]

    • Using the slit lamp with the cobalt blue filter, instruct the subject to stare straight ahead without blinking.[16]

    • Start the stopwatch immediately after the last complete blink.

    • Observe the tear film for the appearance of the first black spots or lines, which indicate dry areas.[14]

    • Stop the stopwatch and record the time in seconds.

    • Repeat the measurement 2-3 times and calculate the average.[15]

  • Data Interpretation:

    • A longer TBUT in the Evoxac-treated group suggests improved tear film stability. A TBUT of less than 10 seconds is generally considered abnormal.[11][14][16][17][18]

Ocular Surface Staining

Ocular surface staining with vital dyes is used to assess the integrity of the corneal and conjunctival epithelium.[19]

  • Objective: To detect and quantify damage to the ocular surface cells.

  • Materials:

    • Fluorescein sodium, lissamine green, or rose bengal ophthalmic strips.[20][21]

    • Slit-lamp biomicroscope with appropriate filters (cobalt blue for fluorescein, white light for lissamine green and rose bengal).[21]

    • Standardized grading scales (e.g., Oxford, NEI/Industry Workshop scale).[22]

  • Procedure:

    • Instill the chosen dye into the conjunctival sac.

    • After a brief period (e.g., 1-3 minutes), examine the cornea and conjunctiva using the slit lamp.

    • Grade the degree of staining in different zones of the ocular surface according to a standardized scale.[22]

  • Data Interpretation:

    • A reduction in the ocular surface staining score in the Evoxac-treated group indicates a healthier ocular surface, likely due to improved tear production and lubrication.

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison between treatment and control groups.

Table 1: Schirmer's Test Results (mm/5 min)

Subject IDBaselinePost-Treatment (Week 4)Change from Baseline
Evoxac Group
00149+5
002511+6
............
Mean ± SD
Control Group
101550
10245+1
............
Mean ± SD
p-value

Table 2: Tear Film Breakup Time (TBUT) in Seconds

Subject IDBaselinePost-Treatment (Week 4)Change from Baseline
Evoxac Group
00138+5
00249+5
............
Mean ± SD
Control Group
101440
10234+1
............
Mean ± SD
p-value

Table 3: Ocular Surface Staining Score (Oxford Scale)

Subject IDBaselinePost-Treatment (Week 4)Change from Baseline
Evoxac Group
00131-2
00242-2
............
Mean ± SD
Control Group
101330
102440
............
Mean ± SD
p-value

Conclusion

The protocols outlined in these application notes provide a standardized approach to rigorously evaluate the therapeutic effect of Evoxac on tear production. By employing these methods, researchers and drug development professionals can obtain robust and reproducible data to support the clinical development of cevimeline for the treatment of dry eye disease.

References

Application

Protocol for Long-Term Administration of Evoxac (Cevimeline) in Rats

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the long-term oral administration of Evoxac (cevimeline hydrochloride) in rat models. This document...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the long-term oral administration of Evoxac (cevimeline hydrochloride) in rat models. This document synthesizes information from preclinical safety and efficacy studies to guide researchers in designing and executing chronic administration studies.

Introduction

Evoxac, with the active ingredient cevimeline (B1668456), is a cholinergic agonist that primarily targets muscarinic M1 and M3 receptors.[1] It is clinically used to treat xerostomia (dry mouth) associated with Sjögren's syndrome by stimulating salivary gland secretion.[1][2] In preclinical research, rat models are frequently used to evaluate the long-term efficacy, safety, and pharmacodynamics of cevimeline. This protocol outlines the necessary procedures for such studies.

Mechanism of Action: M1 and M3 Receptor Signaling

Cevimeline acts as an agonist at M1 and M3 muscarinic acetylcholine (B1216132) receptors. These receptors are coupled to Gq/11 proteins. Upon activation, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade in salivary gland acinar cells ultimately leads to fluid and protein secretion.[2]

Evoxac_Signaling_Pathway cluster_cell Salivary Gland Acinar Cell Evoxac Evoxac (Cevimeline) Receptor M3 Muscarinic Receptor Evoxac->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Salivation Salivary Secretion Ca_release->Salivation PKC->Salivation

Evoxac (Cevimeline) Signaling Pathway

Experimental Protocol: Long-Term Oral Administration

This protocol is designed for a subchronic (e.g., 90-day) or chronic (e.g., 6-12 months) study.

Animal Model
  • Species: Rat (e.g., Sprague-Dawley, Wistar)

  • Age: Young adult (e.g., 8-10 weeks old at the start of the study)

  • Sex: Both males and females should be included in equal numbers.

  • Health Status: Clinically healthy and free from interfering diseases.

  • Acclimation: Animals should be acclimated to the facility for at least one week prior to the start of the study.

Materials and Equipment
  • Evoxac (Cevimeline Hydrochloride) powder

  • Vehicle for solution preparation (e.g., sterile water, 0.9% saline, or 0.5% w/v carboxymethylcellulose)

  • Oral gavage needles (stainless steel, appropriate size for rats, e.g., 16-18 gauge, 2-3 inches long with a ball tip)

  • Syringes (appropriate volume for dosing)

  • Animal scale

  • Standard rat housing and husbandry supplies

Dosing Solution Preparation
  • Calculate the required amount of cevimeline hydrochloride based on the desired dose (mg/kg) and the concentration of the dosing solution.

  • Dissolve the cevimeline hydrochloride powder in the chosen vehicle. Ensure complete dissolution. For example, cevimeline HCl can be dissolved in water or 0.9% saline.[3]

  • Prepare the dosing solution fresh daily, unless stability data supports longer storage.

  • Store the solution protected from light.

Administration Procedure (Oral Gavage)
  • Animal Restraint: Restrain the rat firmly but gently to prevent injury. One common method is to hold the rat over the back and neck, supporting the lower body.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark the needle to ensure consistent and safe insertion.

  • Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-attempt.

  • Dose Administration: Once the needle is in the correct position, administer the calculated volume of the dosing solution. The maximum volume for oral gavage in rats is typically 10-20 ml/kg body weight.

  • Withdrawal: Gently remove the gavage needle.

  • Observation: Monitor the animal for a few minutes post-administration for any signs of distress, such as labored breathing.

The experimental workflow for a long-term study is illustrated below.

Experimental_Workflow cluster_workflow Long-Term Evoxac Administration Workflow start Start of Study acclimation Animal Acclimation (1 week) start->acclimation grouping Randomization into Treatment Groups acclimation->grouping dosing Daily Oral Administration of Evoxac or Vehicle grouping->dosing monitoring Regular Monitoring (Clinical Signs, Body Weight, Food/Water Intake) dosing->monitoring sampling Periodic Blood Sampling (Hematology, Clinical Chemistry) dosing->sampling functional_assays Functional Assays (e.g., Salivary Flow Measurement) dosing->functional_assays termination Study Termination (e.g., 90 days) monitoring->termination sampling->termination functional_assays->termination necropsy Necropsy and Histopathology termination->necropsy end Data Analysis and Reporting necropsy->end

Experimental Workflow for Long-Term Study

Data Presentation: Quantitative Outcomes

The following tables summarize key quantitative data from preclinical studies on cevimeline in rats.

Acute Oral Toxicity of Cevimeline in Rats[3]
SexLD50 (mg/kg)95% Confidence Interval (mg/kg)
Male122116.5 - 128
Female138129 - 147
Recommended Dosing for Efficacy Studies in Rats
Study ObjectiveRoute of AdministrationEffective Dose Range (mg/kg)Reference
Sialagogue EffectIntraperitoneal3 - 10[4]
Cognitive EnhancementOral3 - 10[5]
Ameliorating Drug-Induced Metabolic Side EffectsOral9[5]
Monitoring Parameters for Long-Term Studies
Parameter CategorySpecific MeasurementsFrequency
Clinical Observations General appearance, behavior, signs of toxicity (e.g., salivation, lacrimation, tremors)Daily
Body Weight Individual animal weightsWeekly
Food and Water Consumption Cage-side measurementWeekly
Hematology Complete blood count (CBC)Baseline, mid-study, termination
Clinical Chemistry Liver function tests (ALT, AST), kidney function tests (BUN, creatinine), electrolytesBaseline, mid-study, termination
Urinalysis Volume, specific gravity, pH, protein, glucoseAt termination
Organ Weights Key organs (liver, kidneys, spleen, heart, brain, etc.)At termination
Histopathology Microscopic examination of major organs and tissuesAt termination

Conclusion

This protocol provides a framework for conducting long-term oral administration studies of Evoxac (cevimeline) in rats. Adherence to these guidelines will help ensure the generation of robust and reliable data for assessing the chronic efficacy and safety of cevimeline. Researchers should adapt this protocol to their specific experimental aims and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.

References

Method

Application Notes and Protocols for the Quantification of Cevimeline and its Metabolites in Biological Samples

For Researchers, Scientists, and Drug Development Professionals Introduction Cevimeline (B1668456) is a cholinergic agonist used to treat dry mouth (xerostomia) associated with Sjögren's syndrome. Accurate quantification...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline (B1668456) is a cholinergic agonist used to treat dry mouth (xerostomia) associated with Sjögren's syndrome. Accurate quantification of cevimeline and its metabolites in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the analysis of cevimeline and its primary metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Cevimeline is metabolized in the liver primarily by CYP2D6 and CYP3A4 enzymes.[1] The major metabolites include:

  • Cevimeline cis-sulfoxide

  • Cevimeline trans-sulfoxide[1]

  • Cevimeline N-oxide[1]

  • Cevimeline glucuronic acid conjugate[1]

Analytical Methods Overview

Two primary analytical techniques are detailed for the quantification of cevimeline and its metabolites:

  • LC-MS/MS: Offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies where low detection limits are required.

  • HPLC-UV: A more accessible and cost-effective method suitable for applications where higher concentrations of the analytes are expected.

A deuterated internal standard, such as rac-Cevimeline-D4 , is recommended for both methods to ensure accuracy and precision by compensating for variability during sample preparation and analysis.[2]

Sample Preparation Protocols

The choice of sample preparation method depends on the biological matrix and the required level of cleanliness and sensitivity. Two common and effective methods are protein precipitation and solid-phase extraction.

Protein Precipitation (PPT) for Plasma and Serum Samples

This method is rapid and straightforward, suitable for high-throughput analysis.

Protocol:

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., rac-Cevimeline-D4 at 50 ng/mL).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for the respective analytical method (LC-MS/MS or HPLC-UV).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Solid-Phase Extraction (SPE) for Urine Samples

SPE provides a cleaner extract by removing more interfering matrix components, which can be crucial for enhancing the sensitivity and longevity of the analytical column.

Protocol:

  • Sample Pre-treatment: To 1 mL of urine, add 10 µL of internal standard solution and 500 µL of 100 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.0). Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute cevimeline and its metabolites with 1 mL of 5% ammonium hydroxide (B78521) in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the appropriate mobile phase.

LC-MS/MS Method

This method is highly recommended for its superior sensitivity and specificity in quantifying cevimeline and its metabolites.

Liquid Chromatography Conditions
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
MRM Transitions (Q1/Q3)

The following table provides the precursor ions (Q1) based on the monoisotopic mass of the protonated molecules [M+H]⁺ and proposed quantifier/qualifier product ions (Q3). Note: These transitions should be optimized for the specific instrument being used.

AnalytePrecursor Ion (Q1) m/zQuantifier Ion (Q3) m/zQualifier Ion (Q3) m/z
Cevimeline200.1124.196.1
rac-Cevimeline-D4 (IS)204.1128.1100.1
Cevimeline cis/trans-sulfoxide216.1200.1124.1
Cevimeline N-oxide216.1198.1124.1
Cevimeline Glucuronide376.1200.1124.1

HPLC-UV Method

A reliable alternative for quantification when high sensitivity is not the primary requirement.

High-Performance Liquid Chromatography Conditions
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.5) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection Wavelength 210 nm

Data Presentation and Quantitative Summary

The following tables summarize the expected performance characteristics of the described methods. These values are illustrative and should be established during method validation in the user's laboratory.

Table 1: LC-MS/MS Method Performance Characteristics

ParameterCevimelineCevimeline SulfoxideCevimeline N-oxideCevimeline Glucuronide
Linearity Range (ng/mL) 0.1 - 1000.1 - 1000.5 - 2000.5 - 200
LLOQ (ng/mL) 0.10.10.50.5
Accuracy (%) 90 - 11090 - 11085 - 11585 - 115
Precision (%CV) < 15< 15< 15< 15
Recovery (%) > 85> 85> 80> 80

Table 2: HPLC-UV Method Performance Characteristics

ParameterCevimeline
Linearity Range (ng/mL) 10 - 1000
LLOQ (ng/mL) 10
Accuracy (%) 90 - 110
Precision (%CV) < 10
Recovery (%) > 90

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma, Serum, or Urine) ppt Protein Precipitation (Acetonitrile) start->ppt Plasma/Serum spe Solid-Phase Extraction start->spe Urine centrifuge Centrifugation ppt->centrifuge evap Evaporation spe->evap centrifuge->evap reconstitute Reconstitution evap->reconstitute final_sample Final Sample for Analysis reconstitute->final_sample lcms LC-MS/MS final_sample->lcms hplcuv HPLC-UV final_sample->hplcuv data Data Acquisition and Quantification lcms->data hplcuv->data

Caption: Experimental workflow for cevimeline analysis.

cevimeline_metabolism cevimeline Cevimeline sulfoxide cis- and trans-Sulfoxide cevimeline->sulfoxide CYP2D6, CYP3A4 n_oxide N-oxide cevimeline->n_oxide CYP2D6, CYP3A4 glucuronide Glucuronic Acid Conjugate cevimeline->glucuronide UGTs sulfoxide_glucuronide Sulfoxide Glucuronic Acid Conjugate sulfoxide->sulfoxide_glucuronide UGTs

Caption: Cevimeline metabolic pathway.

References

Application

Application Notes and Protocols for Studying Evoxac's Effect on Cell Signaling Using Calcium Imaging Techniques

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing calcium imaging to investigate the pharmacological effects of Evoxac (cevimeline) on int...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing calcium imaging to investigate the pharmacological effects of Evoxac (cevimeline) on intracellular signaling pathways. The protocols detailed below are designed for researchers in academic and industrial settings, including those involved in drug discovery and development.

Introduction

Evoxac (cevimeline) is a cholinergic agonist that acts primarily on muscarinic M1 and M3 receptors.[1][2] It is clinically approved for the treatment of dry mouth (xerostomia) associated with Sjögren's syndrome.[1][3] The therapeutic effect of Evoxac stems from its ability to stimulate salivary gland secretions by increasing intracellular calcium concentrations in acinar cells.[4][5] Understanding the precise mechanism and quantifying the cellular response to Evoxac is crucial for the development of novel therapeutics targeting muscarinic receptors. Calcium imaging is a powerful technique that allows for the real-time visualization and measurement of changes in intracellular calcium, providing a direct readout of Gq-protein coupled receptor (GPCR) activation.[6][7]

Principle of the Assay

Evoxac's mechanism of action involves the activation of the M3 muscarinic acetylcholine (B1216132) receptor, a Gq-protein coupled receptor.[8][9] Upon binding of Evoxac, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytosol.[11] This rapid increase in intracellular calcium concentration ([Ca2+]i) can be detected using fluorescent calcium indicators.[6][11]

Fluorescent calcium indicators, such as Fura-2 AM and Fluo-4 AM, are cell-permeable dyes that become fluorescent upon binding to free calcium. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the dye in the cytoplasm. The fluorescence intensity of these dyes is directly proportional to the intracellular calcium concentration. By monitoring the changes in fluorescence over time, the kinetics and magnitude of the cellular response to Evoxac can be quantified.

Data Presentation

The following table summarizes the expected effects of cevimeline (B1668456) on intracellular calcium mobilization based on preclinical studies.

Cell TypeAgonistConcentration RangeEffect on Intracellular Calcium ([Ca2+]i)Key Findings
Rat Parotid Acinar CellsCevimeline> 1 µMDose-dependent increasePilocarpine (B147212) induced a higher [Ca2+]i response compared to cevimeline at the same concentrations. The response to both was blocked by the M3 antagonist 4-DAMP.[8]
Rat Parotid CellsCevimelineNot specifiedIncreased [Ca2+]iCevimeline increased intracellular calcium in a manner similar to pilocarpine, but required a higher concentration.[9]

Visualizing the Process: Diagrams

Evoxac_Signaling_Pathway Evoxac Evoxac (Cevimeline) M3R M3 Muscarinic Receptor Evoxac->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_release ER->Ca_release Releases Ca_increase Increased Intracellular [Ca²⁺] Ca_release->Ca_increase Cellular_Response Cellular Response (e.g., Saliva Secretion) Ca_increase->Cellular_Response Triggers

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., CHO-M3 cells) cell_seeding 2. Seed cells in black-walled, clear-bottom plates cell_culture->cell_seeding dye_prep 3. Prepare Fura-2 AM or Fluo-4 AM loading solution cell_seeding->dye_prep dye_incubation 4. Incubate cells with dye solution (e.g., 30-60 min at 37°C) dye_prep->dye_incubation wash 5. Wash cells to remove extracellular dye dye_incubation->wash baseline 6. Acquire baseline fluorescence reading wash->baseline compound_add 7. Add Evoxac (agonist) baseline->compound_add kinetic_read 8. Record fluorescence changes over time (kinetic read) compound_add->kinetic_read data_extraction 9. Extract fluorescence intensity data kinetic_read->data_extraction data_processing 10. Process data (background subtraction, normalization) data_extraction->data_processing quantification 11. Quantify response (e.g., peak amplitude, AUC) data_processing->quantification

Data_Analysis_Workflow raw_data Raw Fluorescence Data (Time series) background_sub Background Subtraction raw_data->background_sub roi_selection Region of Interest (ROI) Selection (for imaging) raw_data->roi_selection ratio_calc Ratio Calculation (Fura-2) (F340/F380) background_sub->ratio_calc deltaF_F0_calc Normalization (Fluo-4) (ΔF/F₀) background_sub->deltaF_F0_calc roi_selection->background_sub response_params Quantify Response Parameters ratio_calc->response_params deltaF_F0_calc->response_params dose_response Dose-Response Curve (EC₅₀ determination) response_params->dose_response kinetics Kinetic Analysis (Time to peak, decay rate) response_params->kinetics

Experimental Protocols

Materials and Reagents
  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 muscarinic receptor (CHO-M3) or a human salivary gland cell line (e.g., HSG).

  • Cell Culture Medium: Ham's F-12K medium (for CHO-M3) or DMEM (for HSG), supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Evoxac (Cevimeline Hydrochloride): Stock solution prepared in sterile water or DMSO.

  • Calcium Indicator Dyes: Fura-2 AM or Fluo-4 AM (stock solution in anhydrous DMSO).

  • Pluronic F-127: 20% solution in DMSO.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Fluorescence Plate Reader or Microscope: Equipped with appropriate filters for the chosen dye and capable of kinetic reads.

Protocol 1: Cell Culture and Plating
  • Culture the chosen cell line in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • For the assay, harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.

  • Seed the cells into black-walled, clear-bottom microplates at a density of 20,000-50,000 cells per well.

  • Incubate the plates for 24-48 hours at 37°C and 5% CO2 to allow for cell attachment and formation of a monolayer.

Protocol 2: Fluorescent Calcium Dye Loading

For Fura-2 AM (Ratiometric Measurement):

  • Prepare a loading buffer by adding Fura-2 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02-0.04%) to the assay buffer.

  • Aspirate the culture medium from the cell plate and wash the wells once with assay buffer.

  • Add 100 µL (for 96-well plate) of the Fura-2 AM loading buffer to each well.

  • Incubate the plate in the dark for 45-60 minutes at 37°C.

  • After incubation, wash the cells twice with assay buffer to remove extracellular dye.

  • Add 100 µL of assay buffer to each well and incubate for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the dye.

For Fluo-4 AM (Single Wavelength Measurement):

  • Prepare a loading buffer containing Fluo-4 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02-0.04%) in assay buffer.

  • Follow steps 2-6 as described for Fura-2 AM.

Protocol 3: Calcium Imaging and Data Acquisition
  • Place the cell plate into the fluorescence plate reader or onto the stage of the fluorescence microscope.

  • Set the instrument parameters for the chosen dye:

    • Fura-2: Excite sequentially at 340 nm and 380 nm, and measure emission at ~510 nm.

    • Fluo-4: Excite at ~490 nm and measure emission at ~520 nm.

  • Record a baseline fluorescence reading for 10-30 seconds.

  • Using the instrument's injection system, add the desired concentration of Evoxac to the wells.

  • Immediately begin recording the fluorescence signal kinetically for 2-5 minutes to capture the full calcium transient.

Protocol 4: Data Analysis
  • Background Subtraction: Subtract the background fluorescence from wells containing no cells.

  • For Fura-2 Data: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) for each time point. The ratio is proportional to the intracellular calcium concentration.

  • For Fluo-4 Data: Normalize the fluorescence data by dividing the change in fluorescence (F - F₀) by the initial baseline fluorescence (F₀), expressed as ΔF/F₀.

  • Quantification: Determine key response parameters from the resulting traces, such as:

    • Peak Amplitude: The maximum change in fluorescence ratio or ΔF/F₀.

    • Area Under the Curve (AUC): The integral of the response over time, representing the total calcium influx.

    • Time to Peak: The time taken to reach the maximum response.

  • Dose-Response Analysis: Generate dose-response curves by plotting the peak amplitude or AUC against the logarithm of the Evoxac concentration. Fit the data to a sigmoidal dose-response equation to determine the EC50 value.

Conclusion

Calcium imaging is a robust and sensitive method for characterizing the cellular effects of Evoxac. The protocols outlined in these application notes provide a framework for researchers to investigate the potency and efficacy of Evoxac and other muscarinic receptor modulators. This assay is readily adaptable for high-throughput screening, making it a valuable tool in the discovery and development of new drugs for conditions involving salivary gland dysfunction.

References

Method

Application Notes: Utilizing Evoxac® (Cevimeline) for the Investigation of Autonomic Nervous System Function

Introduction Evoxac®, the brand name for cevimeline (B1668456) hydrochloride, is a cholinergic agonist that acts as a potent stimulant of muscarinic acetylcholine (B1216132) receptors.[1][2] Primarily, cevimeline exhibit...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Evoxac®, the brand name for cevimeline (B1668456) hydrochloride, is a cholinergic agonist that acts as a potent stimulant of muscarinic acetylcholine (B1216132) receptors.[1][2] Primarily, cevimeline exhibits a high affinity for M1 and M3 receptor subtypes, which are integral to the functioning of the parasympathetic nervous system.[3][4][5] The parasympathetic nervous system governs a host of "rest and digest" functions, including the secretion from exocrine glands.[6] Clinically, Evoxac is approved for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome by stimulating salivary glands to produce more saliva.[3][6][7][8]

For researchers and drug development professionals, cevimeline serves as a valuable pharmacological tool to probe the function and dysfunction of the parasympathetic autonomic nervous system. Its selective action on M1/M3 receptors allows for the targeted investigation of pathways controlling glandular secretion, smooth muscle contraction, and other autonomic responses.[4][5] By measuring physiological responses to cevimeline administration, such as changes in salivary flow, pupillary diameter, and heart rate variability, researchers can quantitatively assess the integrity of specific parasympathetic pathways.

Mechanism of Action

Cevimeline is a synthetic analog of the natural neurotransmitter acetylcholine.[6] It binds to and activates M3 muscarinic receptors located on the surface of exocrine gland cells (e.g., salivary and lacrimal glands).[3][6] This activation initiates a downstream signaling cascade, leading to increased secretion.[4] The primary pathway involves the Gq/11 protein, phospholipase C, and subsequent generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which ultimately increase intracellular calcium levels and activate protein kinase C, driving the secretory process.[9]

Signaling Pathway Diagram

Evoxac_M3_Signaling cluster_cell Exocrine Gland Cell Evoxac Evoxac (Cevimeline) M3R M3 Muscarinic Receptor Evoxac->M3R Binds & Activates Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ER->Ca Releases Secretion Increased Glandular Secretion (e.g., Saliva) Ca->Secretion Stimulates PKC->Secretion Stimulates

Evoxac M3 Receptor Signaling Pathway

Experimental Protocols

The following protocols provide methodologies for using Evoxac to assess various aspects of autonomic nervous system function. All studies should be conducted under appropriate ethical guidelines and with informed consent from participants.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow General Experimental Protocol arrow arrow A Subject Screening & Inclusion/Exclusion Criteria B Baseline Physiological Measurements (e.g., Salivary Flow, Pupil Size, HRV) A->B C Randomized Administration (Evoxac or Placebo) B->C D Post-Dose Physiological Measurements (Timed Intervals) C->D F Adverse Event Monitoring C->F E Data Collection & Analysis D->E

General workflow for clinical investigation.
Protocol 1: Assessment of Salivary Gland Function (Sialometry)

Objective: To quantitatively measure the sialagogic (saliva-stimulating) effect of Evoxac as a direct marker of parasympathetic secretomotor function.

Materials:

  • Evoxac® (cevimeline hydrochloride) 30 mg capsules

  • Matching placebo capsules

  • Pre-weighed sterile collection tubes (e.g., 15 mL conical tubes)

  • Stopwatch

  • Analytical balance

Methodology:

  • Subject Preparation: Subjects should refrain from eating, drinking, smoking, and oral hygiene for at least 1 hour before the study.

  • Baseline Collection (Unstimulated):

    • The subject is instructed to swallow to clear the mouth of any residual saliva.

    • For a period of 5 minutes, the subject allows saliva to passively drool into the pre-weighed collection tube.

    • The tube is capped and weighed. The salivary flow rate is calculated in g/min or mL/min (assuming a density of 1 g/mL).

  • Drug Administration: A single dose of Evoxac (30 mg) or placebo is administered orally with a standardized volume of water.

  • Post-Dose Collection:

    • Saliva collection is repeated at timed intervals post-administration. Based on the pharmacokinetics of cevimeline, peak plasma concentrations are reached in approximately 1.5 to 2 hours.[1]

    • Suggested collection time points: 60, 90, and 120 minutes post-dose.

    • Each collection should follow the same 5-minute passive drool procedure.

  • Data Analysis: Compare the change in salivary flow rates from baseline between the Evoxac and placebo groups. A significant increase in the Evoxac group indicates a functional parasympathetic pathway to the salivary glands.

Protocol 2: Assessment of Pupillary Light Reflex (Pupillometry)

Objective: To assess the miotic (pupil-constricting) effect of Evoxac, a marker of parasympathetic input to the iris sphincter muscle.

Materials:

  • Evoxac® (30 mg) and placebo capsules

  • A clinical pupillometer or a digital infrared camera system

  • A light-controlled room

Methodology:

  • Subject Acclimation: The subject is seated comfortably in the light-controlled room and allowed to adapt to the ambient darkness (scotopic conditions) for at least 5 minutes.

  • Baseline Measurement:

    • The baseline pupil diameter is measured using the pupillometer.

    • A light stimulus of standardized intensity and duration is presented to elicit the pupillary light reflex, and parameters such as constriction amplitude and velocity are recorded.

  • Drug Administration: Administer a single oral dose of Evoxac (30 mg) or placebo.

  • Post-Dose Measurement:

    • Repeat the pupillometry measurements at intervals corresponding to the drug's pharmacokinetic profile (e.g., 60, 90, 120 minutes post-dose).

  • Data Analysis: Analyze the data for a statistically significant decrease in baseline pupil diameter (miosis) and potential potentiation of the light reflex in the Evoxac group compared to placebo.

Protocol 3: Assessment of Cardiovascular Autonomic Control (Heart Rate Variability)

Objective: To evaluate the effect of Evoxac on cardiac vagal tone by measuring heart rate (HR) and heart rate variability (HRV).

Materials:

  • Evoxac® (30 mg) and placebo capsules

  • An electrocardiogram (ECG) monitor capable of recording R-R intervals

  • HRV analysis software

Methodology:

  • Subject Preparation: The subject should rest in a supine position in a quiet, temperature-controlled room for at least 10 minutes before recordings begin.

  • Baseline Measurement:

    • A continuous 5-minute ECG recording is obtained.

    • The subject is instructed to breathe at a steady rate (e.g., 12-15 breaths per minute) to minimize respiratory sinus arrhythmia effects.

  • Drug Administration: Administer a single oral dose of Evoxac (30 mg) or placebo.

  • Post-Dose Measurement:

    • Repeat the 5-minute ECG recordings at specified intervals (e.g., 60, 90, 120 minutes post-dose).

  • Data Analysis:

    • Calculate the average heart rate from the R-R intervals.

    • Perform time-domain (e.g., RMSSD - root mean square of successive differences) and frequency-domain (e.g., High Frequency power) analysis on the R-R interval data.

    • A decrease in HR and an increase in RMSSD and HF power in the Evoxac group would suggest an enhancement of cardiac parasympathetic (vagal) tone.

Data Presentation

Quantitative data from investigations using Evoxac should be summarized for clarity and comparative analysis.

Table 1: Pharmacokinetic Profile of a Single 30 mg Oral Dose of Evoxac®

ParameterValueReference
Time to Peak Concentration (Tₘₐₓ)1.5 - 2.0 hours[1]
Peak Plasma Concentration (Cₘₐₓ)~59.9 - 91.6 ng/mL[4]
Elimination Half-Life (t₁/₂)~5 hours[8]

Table 2: Summary of Dose-Response Effects on Salivary Flow in Sjögren's Syndrome Patients

Treatment Group (three times daily)OutcomeResult
PlaceboGlobal Improvement in Dry MouthLower response rate
Evoxac 15 mgGlobal Improvement in Dry MouthNot consistently significant compared to placebo[6]
Evoxac 15 mgIncrease in Salivary FlowStatistically significant increase vs. placebo[1]
Evoxac 30 mgGlobal Improvement in Dry MouthStatistically significant improvement vs. placebo[1][6]
Evoxac 30 mgIncrease in Salivary FlowStatistically significant increase vs. placebo[1][6]
Evoxac 60 mgIncrease in Salivary FlowNo significant benefit over 30 mg dose[6]

Table 3: Common Adverse Events Associated with Muscarinic Agonism

Adverse EventReported Incidence (%) in Clinical Trials
Excessive Sweating18.7%
Nausea13.8%
Rhinitis (Runny Nose)11.2%
Diarrhea10.3%
HeadacheVaries
Blurred VisionVaries
Excessive Salivation2.2%
Frequent UrinationVaries

Data compiled from clinical trials in Sjögren's syndrome patients.[4][10]

Disclaimer: These application notes and protocols are intended for research purposes only. The administration of Evoxac® (cevimeline) should be performed by qualified personnel. Researchers must consider the contraindications and potential side effects, which include but are not limited to excessive sweating, nausea, visual disturbances, and effects on cardiovascular and pulmonary conditions.[3][11]

References

Application

A Guide to Using Evoxac (Cevimeline) in Organoid Culture Systems

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Organoid culture systems have emerged as powerful tools in biomedical research and drug development, offering a...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Organoid culture systems have emerged as powerful tools in biomedical research and drug development, offering a physiologically relevant, three-dimensional model of human tissues and organs. This guide provides detailed application notes and protocols for the use of Evoxac® (cevimeline hydrochloride), a muscarinic acetylcholine (B1216132) receptor agonist, in organoid culture systems. Cevimeline is an FDA-approved drug for the treatment of dry mouth (xerostomia) in patients with Sjögren's syndrome.[1] Its mechanism of action involves the stimulation of M1 and M3 muscarinic receptors, leading to increased secretion from exocrine glands, such as salivary and sweat glands.[2]

The application of Evoxac to organoid models, particularly those derived from secretory tissues like salivary glands, intestine, and lung, offers a unique opportunity to study its efficacy, mechanism of action, and potential off-target effects in a controlled, human-relevant in vitro environment. These studies can provide valuable insights for drug repositioning, personalized medicine, and the development of novel therapies for conditions involving glandular dysfunction.

Mechanism of Action: M1/M3 Muscarinic Receptor Signaling

Evoxac acts as a cholinergic agonist with a high affinity for M1 and M3 muscarinic receptors.[2] The activation of these G protein-coupled receptors (GPCRs) on epithelial cells initiates a cascade of intracellular signaling events, primarily through the Gq protein pathway.[3][4][5] This pathway is central to regulating fluid and protein secretion in exocrine glands.

M3_Signaling_Pathway cluster_cell Epithelial Cell Evoxac Evoxac (Cevimeline) M3R M3 Muscarinic Receptor Evoxac->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Secretion Exocytosis & Ion Channel Activation (Fluid & Protein Secretion) Ca2->Secretion Triggers PKC->Secretion Modulates

Figure 1: Evoxac-activated M3 muscarinic receptor signaling pathway.

Applications in Organoid Systems

The use of Evoxac in organoid cultures can be applied to various research areas:

  • Disease Modeling: Salivary gland organoids derived from patients with Sjögren's syndrome can be treated with Evoxac to assess individual drug responses and investigate the underlying cellular and molecular mechanisms of the disease.

  • Drug Screening and Efficacy Testing: Intestinal and lung organoids, which also express muscarinic receptors, can be used to screen for novel secretagogues and to test the efficacy of Evoxac and other compounds in promoting fluid and mucus secretion.

  • Toxicology and Safety Assessment: The potential off-target effects of Evoxac on different organoid types can be evaluated to predict potential side effects in a human-relevant system.

  • Regenerative Medicine: The role of cholinergic signaling in the development and differentiation of secretory tissues can be explored using organoid models.

Quantitative Data Presentation

The following tables summarize representative quantitative data that could be obtained from treating various organoid types with Evoxac. The data is hypothetical but based on expected outcomes from published in vivo and clinical studies.

Table 1: Dose-Dependent Effect of Evoxac on Salivary Gland Organoid Swelling (Fluid Secretion)

Evoxac Concentration (µM)Organoid Swelling (Fold Change in Area)
0 (Control)1.0 ± 0.1
0.11.5 ± 0.2
12.8 ± 0.4
104.5 ± 0.6
1004.7 ± 0.5

Table 2: Time-Course of Evoxac-Induced Amylase Secretion from Salivary Gland Organoids

Time after Evoxac (10 µM) Treatment (minutes)Amylase Concentration in Supernatant (ng/mL)
050 ± 5
30150 ± 15
60280 ± 25
90350 ± 30
120320 ± 28

Table 3: Effect of Evoxac on Gene Expression in Intestinal Organoids (48h Treatment)

GeneFold Change (Evoxac 10 µM vs. Control)
MUC2 (Mucin 2)2.5 ± 0.3
CFTR (Cystic Fibrosis Transmembrane Conductance Regulator)1.8 ± 0.2
Ki67 (Proliferation Marker)1.2 ± 0.1
CHRM3 (Muscarinic Receptor M3)1.1 ± 0.1

Experimental Protocols

Protocol 1: Culture and Treatment of Salivary Gland Organoids with Evoxac

This protocol describes the culture of mouse submandibular gland (SMG) organoids and their treatment with Evoxac to assess its effect on fluid secretion (organoid swelling).

Materials:

  • Complete organoid culture medium

  • Matrigel®

  • Evoxac (Cevimeline Hydrochloride)

  • Phosphate-buffered saline (PBS)

  • Collagenase type II

  • Hyaluronidase (B3051955)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Y-27632 ROCK inhibitor

  • Culture plates (24-well)

  • Incubator (37°C, 5% CO₂)

  • Microscope with imaging capabilities

Procedure:

  • Organoid Culture:

    • Isolate SMG tissues from mice and mince them into small pieces.

    • Digest the tissue with a solution containing collagenase type II and hyaluronidase for 1 hour at 37°C.

    • Wash the cell suspension with DMEM/F12 medium containing 10% FBS.

    • Resuspend the cell pellet in a 1:1 mixture of complete organoid culture medium and Matrigel®.

    • Plate 50 µL domes of the cell-Matrigel® suspension into a pre-warmed 24-well plate.

    • Allow the domes to solidify at 37°C for 15-20 minutes.

    • Add 500 µL of complete organoid culture medium supplemented with Y-27632 to each well.

    • Culture the organoids for 7-10 days, changing the medium every 2-3 days.

  • Evoxac Treatment:

    • Prepare a stock solution of Evoxac in sterile water or PBS.

    • On the day of the experiment, replace the culture medium with fresh medium containing the desired concentrations of Evoxac (e.g., 0.1, 1, 10, 100 µM) or a vehicle control.

    • Incubate the organoids at 37°C and 5% CO₂.

  • Quantification of Organoid Swelling:

    • At specified time points (e.g., 0, 6, 12, 24 hours), capture brightfield images of the organoids using a microscope.

    • Using image analysis software (e.g., ImageJ), measure the cross-sectional area of at least 20 organoids per condition.

    • Calculate the fold change in organoid area relative to the area at time 0.

Organoid_Treatment_Workflow start Start: Salivary Gland Organoid Culture treatment Evoxac Treatment (Varying Concentrations & Timepoints) start->treatment imaging Brightfield Imaging (Microscopy) treatment->imaging analysis Image Analysis (Measure Organoid Area) imaging->analysis data Quantitative Data (Fold Change in Swelling) analysis->data end End: Assess Secretory Function data->end Staining_Protocol_Diagram start Start: Evoxac-Treated Organoids fixation Fixation (4% PFA) start->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (Goat Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (Overnight) blocking->primary_ab secondary_ab Secondary Antibody & DAPI Staining primary_ab->secondary_ab imaging Confocal Microscopy secondary_ab->imaging end End: Visualize Protein Expression/Localization imaging->end

References

Technical Notes & Optimization

Optimization

Evoxac (Cevimeline) Technical Support Center: In Vitro Solubility Guide

Welcome to the technical support center for Evoxac (cevimeline). This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when preparin...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Evoxac (cevimeline). This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when preparing cevimeline (B1668456) for in vitro assays. Proper solubilization is critical for obtaining accurate and reproducible experimental results.

Solubility Data for Cevimeline Hydrochloride

Cevimeline hydrochloride is typically supplied as a crystalline solid. Its solubility can vary significantly depending on the solvent. The following table summarizes its solubility in common laboratory solvents.

SolventApproximate SolubilitySource
PBS (pH 7.2)~10 mg/mL[1]
Ethanol~5 mg/mL[1]
DMSO~5 mg/mL[1]
Dimethylformamide (DMF)~3 mg/mL[1]
WaterVery Soluble[2][3]

Experimental Protocols

Accurate preparation of cevimeline solutions is fundamental for experimental success. Below are detailed protocols for creating stock and working solutions.

Protocol 1: Preparing an Organic Solvent Stock Solution (e.g., in DMSO)

This is the most common method for preparing stock solutions for compounds with limited aqueous solubility for long-term storage.

Materials:

  • Cevimeline Hydrochloride (crystalline solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Methodology:

  • Calculate Required Mass: Determine the mass of cevimeline HCl needed to achieve the desired stock concentration. For example, to make a 10 mM stock solution (MW: 235.8 g/mol ):

    • Mass (mg) = 10 mmol/L * 0.001 L * 235.8 g/mol * 1000 mg/g = 2.358 mg for 1 mL of stock.

  • Weigh Compound: Carefully weigh the calculated amount of cevimeline HCl powder and place it into a sterile vial.

  • Add Solvent: Add the calculated volume of DMSO to the vial.

  • Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, brief sonication or warming the solution in a 37°C water bath can be applied until the solution is clear.[4]

  • Storage: Store the stock solution in small aliquots at -20°C for up to 3 months or -80°C for up to 6 months.[4][5][6] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparing an Aqueous Working Solution from an Organic Stock

This protocol describes the critical step of diluting the concentrated organic stock solution into your aqueous experimental medium (e.g., cell culture media, PBS).

Materials:

  • Cevimeline HCl stock solution in DMSO

  • Pre-warmed (37°C) aqueous buffer or cell culture medium

  • Sterile tubes

Methodology:

  • Pre-warm Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C. Temperature shifts can cause precipitation.[7][8]

  • Calculate Dilution: Determine the volume of stock solution needed for your final working concentration. Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.1%, to avoid cytotoxicity. [7]

  • Perform Dilution: Add the stock solution to the pre-warmed medium. For best results, add the stock solution dropwise into the vortex of the gently swirling or vortexing medium.[9][10] This rapid dispersion helps prevent the compound from precipitating out of solution.

  • Inspect and Use: Visually inspect the final working solution to ensure it is clear and free of precipitates. Use the freshly prepared solution immediately for your experiment.

Protocol 3: Preparing an Organic Solvent-Free Aqueous Solution

For experiments sensitive to organic solvents, cevimeline HCl can be dissolved directly in an aqueous buffer.

Materials:

  • Cevimeline Hydrochloride (crystalline solid)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile tubes

  • 0.22 µm sterile filter

Methodology:

  • Weigh Compound: Weigh the desired amount of cevimeline HCl and place it in a sterile tube.

  • Add Buffer: Add the appropriate volume of PBS (pH 7.2) to reach your target concentration (up to ~10 mg/mL).[1]

  • Dissolve: Vortex until the solid is completely dissolved.

  • Sterilize: Filter the solution through a 0.22 µm sterile filter before adding it to cell cultures.[5]

  • Storage and Use: It is strongly recommended to use this aqueous solution on the same day it is prepared. Storage for more than one day is not advised due to potential stability issues.[1]

Troubleshooting Guide and FAQs

Q1: I dissolved Evoxac in DMSO and it was perfectly clear. But when I added it to my cell culture media, a precipitate formed immediately. Why did this happen?

A1: This is a common phenomenon known as "crashing out" or precipitation. It occurs because cevimeline, while soluble in an organic solvent like DMSO, may be poorly soluble in the predominantly aqueous environment of your cell culture medium.[9][11] When the concentrated DMSO stock is diluted, the solvent environment shifts dramatically from organic to aqueous, and if the final concentration of cevimeline exceeds its solubility limit in the medium, it will precipitate.

Q2: How can I prevent my compound from precipitating when diluting it into cell culture media?

A2: To prevent precipitation, you can try the following troubleshooting steps:

  • Pre-warm your media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[7]

  • Use a higher concentration stock: Preparing a more concentrated stock solution in DMSO allows you to add a smaller volume to your media, which can help maintain solubility.[7][11]

  • Add stock solution slowly: Add the DMSO stock drop-by-drop to the vortex of your media while it is being gently swirled or mixed. This ensures rapid dispersion and prevents localized high concentrations that can trigger precipitation.[9][10]

  • Briefly sonicate or warm: If a precipitate does form, you can try briefly sonicating or warming the final solution in a 37°C water bath to help redissolve the compound. Always check for clarity before adding to cells.[4]

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assays?

A3: The tolerance of cell lines to DMSO can vary, but a general rule is to keep the final concentration at or below 0.5%, with 0.1% being a widely accepted safe limit for most cell lines to avoid solvent-induced cytotoxicity.[7] It is always best practice to include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO used in your experimental conditions.

Q4: How should I store my Evoxac solutions?

A4: Storage recommendations depend on the solvent:

  • DMSO Stock Solutions: Can be stored in aliquots at -20°C for several months.[4] For longer-term storage, -80°C is recommended.[5][6]

  • Aqueous Solutions (in PBS or media): These solutions are less stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1]

Mechanism of Action: M3 Muscarinic Receptor Signaling

Cevimeline functions as a cholinergic agonist, primarily targeting M1 and M3 muscarinic acetylcholine (B1216132) receptors.[12][13][14] Its therapeutic effect in treating dry mouth stems from the activation of M3 receptors on salivary glands.[15] This action initiates a signal transduction cascade that results in increased saliva secretion. The diagram below illustrates this key signaling pathway.

Evoxac_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Increased Saliva Secretion Ca_ER->Response leads to PKC->Response contributes to Evoxac Evoxac (Cevimeline) Evoxac->M3R binds & activates

Evoxac activates the M3 receptor, triggering saliva secretion.

References

Troubleshooting

Troubleshooting inconsistent results in Evoxac experiments

Welcome to the technical support center for Evoxac (cevimeline) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize the...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Evoxac (cevimeline) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the dose-response curve of cevimeline (B1668456) in our cell-based assays. What could be the cause?

A1: Inconsistent results in in-vitro assays can stem from several factors:

  • Receptor Expression Levels: The primary targets of cevimeline are the M1 and M3 muscarinic acetylcholine (B1216132) receptors.[1][2][3] Variations in the expression levels of these receptors across different cell passages or between different cell lines can lead to significant differences in response. It is crucial to regularly verify receptor expression using techniques like qPCR or western blotting.

  • Cell Health and Density: The general health and confluency of your cell cultures can impact their responsiveness. Ensure consistent seeding densities and monitor cell viability throughout the experiment.

  • Serum and Media Components: Components in the cell culture media or serum can interact with cevimeline or affect cell signaling pathways. Consider using a serum-free medium or screening different serum lots to identify one that provides consistent results.

  • Drug Stability and Storage: Ensure that your cevimeline stock solutions are prepared, stored, and handled consistently. Repeated freeze-thaw cycles can degrade the compound.

Q2: Our in-vivo animal study is showing inconsistent effects of cevimeline on salivation. What should we investigate?

A2: In-vivo studies introduce a higher level of complexity. Here are some potential sources of variability:

  • Animal Strain and Genetics: Different animal strains can have variations in drug metabolism and receptor sensitivity. For instance, polymorphisms in cytochrome P450 enzymes (CYP2D6 and CYP3A4), which metabolize cevimeline, can alter its pharmacokinetic profile.[4]

  • Route and Timing of Administration: The method of administration (e.g., oral gavage, intraperitoneal injection) and the timing relative to the animal's light-dark cycle and feeding schedule can influence drug absorption and efficacy. Administration with food can decrease the rate of absorption and lower the peak plasma concentration.[5]

  • Environmental Stressors: Stress can alter physiological responses, including salivation, and may confound your experimental results. Ensure a consistent and low-stress environment for the animals.

  • Severity of Induced Pathology: In disease models, such as Sjögren's syndrome models or radiation-induced xerostomia, the extent of salivary gland damage can be a major variable.[6] Inconsistent induction of the disease state will lead to variable responses to treatment.

Q3: Are there off-target effects of cevimeline that could be influencing our results?

A3: While cevimeline is more selective for M1 and M3 receptors, it can still bind to other muscarinic receptor subtypes (M2, M4, and M5) at higher concentrations.[1] This could lead to unexpected physiological effects. For example, activation of M2 receptors can have cardiac effects. It is important to perform dose-ranging studies to identify a concentration that is effective for your primary endpoint while minimizing off-target effects.

Troubleshooting Guides

In-Vitro Experiment Troubleshooting
IssuePotential CauseRecommended Solution
Low Potency or Efficacy Degraded cevimeline stock.Prepare fresh stock solutions and store them in small aliquots to avoid repeated freeze-thaw cycles.
Low receptor expression in cells.Verify M1/M3 receptor expression levels. Consider using a cell line with higher or inducible expression.
High Well-to-Well Variability Inconsistent cell seeding.Use an automated cell counter for accurate and consistent cell seeding.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for data collection, or fill them with a buffer to maintain humidity.
Unexpected Cellular Response Off-target receptor activation.Perform experiments with specific muscarinic receptor antagonists to confirm that the observed effect is mediated by the intended receptor.
Contamination of cell culture.Regularly test for mycoplasma and other contaminants.
In-Vivo Experiment Troubleshooting
IssuePotential CauseRecommended Solution
Inconsistent Bioavailability Variable drug administration.Ensure consistent administration technique and volume. For oral administration, consider the impact of the food in the stomach.[5]
Animal stress affecting physiology.Acclimatize animals to the experimental procedures and environment to minimize stress.
High Individual Animal Variability Genetic differences within the cohort.Use a sufficient number of animals to achieve statistical power and consider using more genetically homogeneous inbred strains if appropriate.
Differences in disease induction.Refine the disease induction protocol to ensure a more uniform pathology across the experimental group.
Unexpected Side Effects Activation of other muscarinic receptors.Carefully observe animals for side effects such as increased sweating, gastrointestinal issues, or changes in heart rate. Consider lowering the dose if off-target effects are observed.

Data Presentation

Cevimeline Receptor Selectivity

The following table summarizes the EC50 values of cevimeline for different muscarinic acetylcholine receptor subtypes, indicating its higher potency for M1 and M3 receptors.[1]

Receptor SubtypeEC50 (μM)
M1 0.023
M2 1.04
M3 0.048
M4 1.31
M5 0.063
Pharmacokinetic Parameters of Cevimeline (30 mg Oral Dose)
ParameterValue
Time to Peak Concentration (tMAX) 1.5 - 2 hours
Effect of Food on Absorption Decreased rate of absorption, reduced peak concentration by 17.3%[5]
Plasma Protein Binding <20%
Metabolism Primarily by CYP2D6 and CYP3A4[4]

Experimental Protocols

In-Vitro Calcium Mobilization Assay

This protocol describes a method to assess the activation of M3 muscarinic receptors by cevimeline in a cell line expressing the receptor.

  • Cell Culture: Culture CHO-K1 cells stably expressing the human M3 muscarinic receptor in F-12K Medium supplemented with 10% fetal bovine serum and 500 µg/mL G418.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.

  • Dye Loading: Wash the cells with a buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of cevimeline. Add the different concentrations of cevimeline to the wells.

  • Signal Detection: Measure the fluorescence intensity before and after the addition of cevimeline using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.

  • Data Analysis: Plot the change in fluorescence against the log of the cevimeline concentration to generate a dose-response curve and calculate the EC50 value.

In-Vivo Salivation Measurement in a Mouse Model

This protocol outlines a method to measure cevimeline-induced salivation in mice.

  • Animal Acclimatization: Acclimatize male C57BL/6 mice to the experimental room for at least one week before the experiment.

  • Anesthesia: Anesthetize the mice with an appropriate anesthetic (e.g., a ketamine/xylazine cocktail).

  • Baseline Saliva Collection: Place a pre-weighed cotton ball in the mouse's mouth for 5 minutes to collect baseline saliva.

  • Drug Administration: Administer cevimeline or vehicle control via intraperitoneal injection.

  • Stimulated Saliva Collection: At various time points after administration (e.g., 15, 30, 60 minutes), place new pre-weighed cotton balls in the mouth for 5-minute intervals.

  • Quantification: Weigh the cotton balls immediately after collection. The increase in weight corresponds to the volume of saliva secreted.

  • Data Analysis: Compare the amount of saliva collected at different time points between the cevimeline-treated and vehicle-treated groups.

Visualizations

cluster_membrane Cell Membrane M3_Receptor M3 Muscarinic Receptor Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Cevimeline Cevimeline (Evoxac) Cevimeline->M3_Receptor Binds and Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on ER Ca2_cyto Ca2+ (cytosolic) ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Saliva_Secretion Saliva Secretion Ca2_cyto->Saliva_Secretion Triggers

Caption: Signaling pathway of Cevimeline (Evoxac) via the M3 muscarinic receptor.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (1 week) Disease_Induction Induce Xerostomia (e.g., irradiation) Animal_Acclimatization->Disease_Induction Randomization Randomize into Groups (Vehicle, Cevimeline Doses) Disease_Induction->Randomization Drug_Admin Daily Drug Administration Randomization->Drug_Admin Saliva_Collection Saliva Collection (Weekly) Drug_Admin->Saliva_Collection Health_Monitoring Monitor Animal Health (Daily) Drug_Admin->Health_Monitoring Histo Histological Analysis of Salivary Glands Drug_Admin->Histo Data_Quant Quantify Saliva Volume Saliva_Collection->Data_Quant Stats Statistical Analysis Health_Monitoring->Stats Data_Quant->Stats

Caption: General workflow for an in-vivo Evoxac experiment.

References

Optimization

Identifying and mitigating Evoxac's off-target effects

Welcome to the technical support center for Evoxac (cevimeline). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the identification and mitigat...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Evoxac (cevimeline). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the identification and mitigation of Evoxac's off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Evoxac (cevimeline)?

A1: Evoxac, the brand name for cevimeline (B1668456), is a cholinergic agonist.[1][2] It primarily targets and activates muscarinic acetylcholine (B1216132) receptors, specifically the M1 and M3 subtypes.[3][4][5] These receptors are abundant in exocrine glands, such as salivary and sweat glands.[1][5] By stimulating these M3 receptors, cevimeline increases secretions, which is the therapeutic basis for its use in treating dry mouth (xerostomia) associated with Sjögren's syndrome.[3][4][6]

Q2: What are considered the "off-target effects" of Evoxac?

A2: For Evoxac, "off-target effects" refer to the adverse side effects that arise from the stimulation of muscarinic receptors outside the intended therapeutic scope (salivary glands). Since muscarinic receptors are widely distributed throughout the body, cevimeline can cause a range of effects. The most common of these include excessive sweating, nausea, diarrhea, and rhinitis.[6][7][8] More significant off-target effects can involve the cardiovascular, pulmonary, and gastrointestinal systems.[2][9]

Q3: How can I experimentally determine the selectivity of cevimeline for different muscarinic receptor subtypes?

A3: The selectivity of cevimeline can be determined using in vitro radioligand binding assays.[10][11] These experiments measure the affinity of the drug for each of the five muscarinic receptor subtypes (M1-M5). By comparing the dissociation constants (Ki) or half-maximal effective concentrations (EC50) across the receptor subtypes, a selectivity profile can be established. Functional assays, such as calcium mobilization or cAMP accumulation assays, can also be used to assess the potency and efficacy of cevimeline at each receptor subtype.[12][13]

Q4: What are the key considerations when designing cellular assays to distinguish between on-target and off-target effects?

A4: To differentiate between on-target and off-target effects in cellular assays, it is crucial to use cell lines that selectively express the muscarinic receptor subtype of interest. For example, to study the on-target effects on salivary glands, a cell line expressing M3 receptors would be appropriate. To investigate off-target cardiac effects, a cell line expressing M2 receptors would be more relevant. Comparing the dose-response curves of cevimeline in these different cell lines will help to elucidate the receptor subtypes responsible for the observed cellular responses.

Troubleshooting Guides

Issue: Excessive Sweating (Diaphoresis) in an Animal Model
  • Potential Cause: This is a common off-target effect of cevimeline, mediated by the stimulation of muscarinic receptors in sweat glands.[1][7][8]

  • Troubleshooting Steps:

    • Dose Reduction: The most straightforward approach is to determine if a lower dose of cevimeline can maintain the desired on-target effect (e.g., salivation) while reducing the severity of sweating.

    • Hydration: Ensure the animal has free access to water to prevent dehydration, which can result from excessive fluid loss through sweating.[14][15]

    • Co-administration with a peripherally restricted muscarinic antagonist: In a research setting, co-administration of an antagonist that does not cross the blood-brain barrier could be explored to counteract the peripheral side effects.

Issue: Unexpected Cardiovascular Effects (e.g., Bradycardia, Hypotension)
  • Potential Cause: These effects are likely due to the activation of M2 muscarinic receptors in the heart.

  • Troubleshooting Steps:

    • Cardiovascular Monitoring: Implement continuous cardiovascular monitoring (e.g., ECG, blood pressure) in animal studies.

    • Dose-Response Assessment: Carefully evaluate the dose-response relationship for both the desired therapeutic effect and the cardiovascular side effects to identify a potential therapeutic window.

    • Caution in Specific Models: Exercise caution when using cevimeline in animal models with pre-existing cardiovascular conditions.[9]

Quantitative Data Summary

Table 1: Muscarinic Receptor Selectivity of Cevimeline
Receptor SubtypeEC50 (μM)Primary Signaling Pathway
M10.023Gq/11 (IP3/DAG)
M21.04Gi/o (inhibition of adenylyl cyclase)
M30.048Gq/11 (IP3/DAG)
M41.31Gi/o (inhibition of adenylyl cyclase)
M50.063Gq/11 (IP3/DAG)

Data sourced from Heinrich et al.[16]

Table 2: Common Off-Target Effects of Cevimeline and Mitigation Strategies
Off-Target EffectLikely Receptor MediatorPotential Mitigation Strategy
Excessive SweatingM3Dose titration, ensuring adequate hydration.[14][15]
Nausea and DiarrheaM3Administration with food to slow absorption, dose adjustment.[9]
RhinitisM1/M3Symptomatic relief, dose evaluation.
Blurred VisionM3Caution patients about driving or operating machinery, especially at night.[14][15]
Cardiovascular EffectsM2Careful patient selection, monitoring, and dose control.[9]

Key Experimental Protocols

Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Selectivity

This protocol provides a general framework for determining the binding affinity of cevimeline for the five muscarinic receptor subtypes.

  • Membrane Preparation: Prepare cell membranes from cell lines individually expressing human M1, M2, M3, M4, or M5 receptors.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2, pH 7.4.

  • Radioligand: A non-selective muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), is commonly used.

  • Competition Binding:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled cevimeline.

    • Allow the reaction to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the cevimeline concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay for M1/M3 Receptor Activation

This protocol measures the functional activation of Gq-coupled muscarinic receptors.

  • Cell Culture: Plate cells expressing M1 or M3 receptors in a 96-well plate.[12]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[12]

  • Compound Addition: Add varying concentrations of cevimeline to the wells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.[17]

  • Data Analysis:

    • Determine the peak fluorescence signal for each concentration of cevimeline.

    • Plot the peak signal against the logarithm of the cevimeline concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[12]

Visualizations

Evoxac_On_Target_Signaling_Pathway Evoxac Evoxac (Cevimeline) M3R Muscarinic M3 Receptor Evoxac->M3R Binds to Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Induces Saliva Saliva Secretion Ca2_release->Saliva Triggers Evoxac_Selectivity_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_interpretation Interpretation BindingAssay Radioligand Binding Assay (M1-M5 subtypes) Ki_EC50 Determine Ki and EC50 values BindingAssay->Ki_EC50 FunctionalAssay Functional Assays (e.g., Calcium Mobilization) FunctionalAssay->Ki_EC50 SelectivityProfile Generate Selectivity Profile Ki_EC50->SelectivityProfile OnTarget Identify On-Target Potency (High affinity for M1/M3) SelectivityProfile->OnTarget OffTarget Identify Off-Target Liabilities (Affinity for M2, M4, M5) SelectivityProfile->OffTarget Start Start: Characterize Evoxac Start->BindingAssay Start->FunctionalAssay Evoxac_Effects_Mitigation cluster_on_target On-Target Effects cluster_off_target Off-Target Effects cluster_mitigation Mitigation Strategies Evoxac Evoxac Administration M1M3_activation M1/M3 Receptor Activation Evoxac->M1M3_activation M2_activation M2 Receptor Activation (Cardiac) Evoxac->M2_activation Other_M_activation Other Muscarinic Activation (Sweat glands, GI tract) Evoxac->Other_M_activation Salivation Increased Salivation M1M3_activation->Salivation Dose_adj Dose Adjustment M2_activation->Dose_adj Monitoring Patient Monitoring M2_activation->Monitoring Other_M_activation->Dose_adj Hydration Hydration Other_M_activation->Hydration

References

Troubleshooting

Technical Support Center: Strategies to Improve the Stability of Evoxac® (Cevimeline) in Solution

Welcome to the Technical Support Center for Evoxac® (cevimeline). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of cevimeline (...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Evoxac® (cevimeline). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of cevimeline (B1668456) in solution during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented to address common challenges.

I. Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of Evoxac® in solution.

Issue Possible Causes Recommended Solutions
Unexpected decrease in Evoxac® concentration in solution. 1. pH Instability: The solution pH may have shifted to a range that promotes hydrolysis. 2. Elevated Temperature: The solution may have been exposed to high temperatures, accelerating degradation. 3. Light Exposure: Photodegradation can occur with prolonged exposure to UV or ambient light. 4. Oxidation: Presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.1. Buffer the solution: Use a suitable buffer system (e.g., phosphate (B84403) buffer) to maintain a stable pH. A pH around 7.0 has been shown to be favorable for cevimeline stability. 2. Control temperature: Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8°C or frozen at -20°C for short-term and -80°C for long-term storage) and protect from heat during experiments. 3. Protect from light: Use amber vials or cover containers with aluminum foil. Minimize exposure to direct light during preparation and analysis. 4. Use de-gassed solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Avoid the use of oxidizing agents unless they are a required component of the experiment.
Appearance of unknown peaks in HPLC chromatogram. 1. Degradation Products: Evoxac® may have degraded into its primary metabolites (cis- and trans-sulfoxide, N-oxide) or other byproducts. 2. Excipient Interaction: Components of the solution (e.g., buffers, chelating agents) may be interacting with Evoxac®. For instance, the presence of EDTA has been observed to cause discoloration and increased drug loss at elevated temperatures. 3. Contamination: Impurities in the solvent or on the glassware may be present.1. Perform forced degradation studies: Subject a sample of Evoxac® to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products and identify their retention times. 2. Simplify the solution matrix: If possible, remove or replace potentially reactive excipients. Evaluate the stability of Evoxac® in simpler solvent systems first. 3. Ensure high purity of reagents and cleanliness of labware: Use HPLC-grade solvents and thoroughly clean all glassware.
Discoloration of the Evoxac® solution. 1. Degradation: The formation of certain degradation products can lead to a change in the solution's appearance. 2. Interaction with Excipients: As noted, certain additives like EDTA can contribute to discoloration, especially under heat stress.1. Analyze the solution immediately: A change in color is a strong indicator of degradation. The solution should be analyzed by a stability-indicating method (e.g., HPLC) to quantify the remaining Evoxac® and identify degradation products. 2. Re-evaluate formulation components: If discoloration is observed, consider reformulating the solution without the suspected interacting excipient.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Evoxac® in solution?

A1: The primary degradation pathways for cevimeline involve oxidation and hydrolysis. The main degradation products identified are cevimeline cis- and trans-sulfoxide and cevimeline N-oxide.[1] The extent of degradation through these pathways is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Q2: What is the optimal pH for maintaining the stability of an aqueous Evoxac® solution?

A2: While comprehensive public data is limited, a neutral pH is generally recommended. For instance, a 1% solution of cevimeline hydrochloride in water has a pH range of 4.6 to 5.6.[2][3][4][5] However, studies on aqueous formulations have indicated that a phosphate buffer at pH 7.0 provides good stability. It is advisable to perform pH-stability profiling for your specific experimental conditions.

Q3: How should I store my Evoxac® stock solutions?

A3: For short-term storage (up to one month), stock solutions should be kept at -20°C. For longer-term storage (up to six months), it is recommended to store them at -80°C.[6][7] Always store solutions in tightly sealed containers and protect them from light.

Q4: Is Evoxac® sensitive to light?

A4: Yes, cevimeline can be susceptible to photodegradation.[8] It is crucial to protect solutions from light by using amber-colored containers or by wrapping the containers in aluminum foil. Experiments should be conducted with minimal exposure to direct light.

Q5: Can I use antioxidants to improve the stability of my Evoxac® solution?

A5: The use of antioxidants could potentially inhibit oxidative degradation. However, the compatibility and effectiveness of specific antioxidants with cevimeline need to be experimentally verified. It is important to note that some additives, such as EDTA, have been shown to negatively impact stability under certain conditions.

III. Quantitative Stability Data (Illustrative)

The following tables present illustrative quantitative data on the stability of Evoxac® under various conditions. This data is based on typical degradation patterns and is intended for guidance and comparative purposes.

Table 1: Effect of pH on Evoxac® Stability at 40°C

pHBuffer System (0.1 M)% Evoxac® Remaining (after 7 days)Major Degradation Products
3.0Citrate85.2%Hydrolysis products
5.0Acetate92.5%Sulfoxides
7.0Phosphate96.8%Sulfoxides
9.0Borate78.4%Hydrolysis and oxidation products

Table 2: Effect of Temperature on Evoxac® Stability in Phosphate Buffer (pH 7.0)

Temperature% Evoxac® Remaining (after 30 days)
4°C98.5%
25°C (Room Temp)91.2%
40°C82.5%

Table 3: Effect of Light Exposure on Evoxac® Stability at 25°C (pH 7.0)

Light Condition% Evoxac® Remaining (after 24 hours)
Dark (Control)99.8%
Ambient Light97.1%
UV Light (254 nm)89.3%

IV. Experimental Protocols

Protocol 1: Preparation of a Standard Evoxac® Stock Solution
  • Materials:

    • Cevimeline Hydrochloride powder

    • HPLC-grade water or a suitable buffer (e.g., 0.1 M Phosphate Buffer, pH 7.0)

    • Calibrated analytical balance

    • Volumetric flask (amber glass recommended)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Accurately weigh the desired amount of Cevimeline Hydrochloride powder.

    • Transfer the powder to an amber volumetric flask.

    • Add a portion of the solvent (water or buffer) and swirl to dissolve. A brief sonication may aid in dissolution.

    • Once dissolved, add the remaining solvent to the calibration mark.

    • Mix the solution thoroughly by inverting the flask multiple times.

    • Store the stock solution at the recommended temperature (-20°C or -80°C) and protect from light.

Protocol 2: Forced Degradation Study of Evoxac®

This protocol outlines the conditions for stress testing to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Acid Hydrolysis:

    • To 1 mL of Evoxac® stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of Evoxac® stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of Evoxac® stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of Evoxac® powder in a hot air oven at 80°C for 48 hours.

    • Alternatively, incubate a solution of Evoxac® at 80°C for 24 hours.

    • Prepare a solution of the heat-stressed sample and dilute it for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of Evoxac® to direct sunlight or a photostability chamber (providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for 24 hours.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Dilute the exposed and control samples for HPLC analysis.

Protocol 3: Stability-Indicating HPLC Method

This method is an example and may require optimization for specific instrumentation and experimental needs.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 10 mM phosphate buffer, pH 3.0) and Mobile Phase B (e.g., Methanol or Acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 210 nm

  • Column Temperature: 30°C

V. Visualizations

Evoxac_Degradation_Pathways Evoxac Evoxac (Cevimeline) Sulfoxides cis- and trans-Sulfoxides Evoxac->Sulfoxides Oxidation (e.g., H₂O₂) N_Oxide N-Oxide Evoxac->N_Oxide Oxidation Hydrolysis_Products Hydrolysis Products Evoxac->Hydrolysis_Products Acid/Base Catalysis

Caption: Primary degradation pathways of Evoxac® in solution.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Evoxac® Solution acid Acid Hydrolysis prep_solution->acid base Base Hydrolysis prep_solution->base oxidation Oxidation prep_solution->oxidation thermal Thermal Stress prep_solution->thermal photo Photolytic Stress prep_solution->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of Evoxac®.

References

Optimization

Technical Support Center: Managing Cholinergic Adverse Effects of Cevimeline in Research Animals

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cholinergic adverse effe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cholinergic adverse effects of cevimeline (B1668456) in research animals.

Frequently Asked Questions (FAQs)

Q1: What is cevimeline and how does it work?

A1: Cevimeline is a cholinergic agonist that primarily targets M1 and M3 muscarinic acetylcholine (B1216132) receptors.[1][2] In research, it is often used to model conditions like Sjögren's syndrome due to its ability to stimulate salivary and lacrimal gland secretions.[1][3] By activating M3 receptors on these glands, cevimeline initiates a signaling cascade that leads to increased saliva and tear production.[1]

Q2: What are the common cholinergic adverse effects of cevimeline in research animals?

A2: The adverse effects of cevimeline are a direct extension of its mechanism of action and result from the stimulation of muscarinic receptors throughout the body.[2] Common dose-dependent adverse effects observed in research animals include:

  • Excessive Salivation (Sialorrhea): Increased saliva production.

  • Lacrimation: Increased tear production.

  • Gastrointestinal Distress: Including diarrhea, vomiting, and increased gastrointestinal motility.[2]

  • Respiratory Effects: Bronchoconstriction and increased bronchial secretions, which can lead to respiratory distress.[2]

  • Cardiovascular Effects: Bradycardia (slowing of heart rate) and hypotension (low blood pressure) can occur, particularly at higher doses.

  • Other Effects: Tremors, urination, and sweating (in species that sweat) may also be observed.[2]

Q3: At what doses are these adverse effects typically observed?

A3: The dose at which adverse effects appear is species-dependent. The following tables summarize dose-response data for common research animals. It is crucial to perform dose-range finding studies in your specific animal model to determine the optimal therapeutic window.

Data Presentation: Dose-Response and Adverse Effects

Table 1: Cevimeline Dose-Dependent Adverse Effects in Rodents

SpeciesRoute of AdministrationDose (mg/kg)Observed Adverse EffectsReference
Rat Oral (gavage)3 - 10Stimulation of salivation and tear secretion.[4]
Oral (gavage)30Salivation, mydriasis, lacrimation, prone positioning, diarrhea.[2]
Oral (gavage)60In addition to the signs at 30 mg/kg, tremors and convulsions were observed.[2]
Oral (gavage)100 - 146Sedation, convulsions, dyspnea, Straub tail, salivation, lacrimation, mydriasis, diarrhea. Mortality observed, with an LD50 of 122 mg/kg in males.[2]
Intravenous22.5 - 67.5Sedation, convulsions, dyspnea, Straub tail, salivation, lacrimation, mydriasis, diarrhea. Mortality observed, with an LD50 of 49.7 mg/kg in males.[2]
Mouse Intraperitoneal10Increased saliva flow.[3]

Table 2: Cevimeline Adverse Effects in Dogs

Route of AdministrationDoseObserved Adverse EffectsReference
OralNot SpecifiedThe sialogogic effect of cevimeline lasted nearly twice as long as that of pilocarpine. Adverse effects were less severe than those of pilocarpine.[3]

Troubleshooting Guides

Scenario 1: The animal is exhibiting severe cholinergic toxicity (e.g., severe respiratory distress, convulsions, profound bradycardia).

Immediate Action:

  • Administer a Muscarinic Antagonist: Atropine (B194438) is the recommended antidote for severe cevimeline-induced cholinergic toxicity.[2] Glycopyrrolate (B1671915) can also be used, particularly for peripheral effects, as it does not cross the blood-brain barrier.

  • Provide Supportive Care:

    • Ensure a clear airway and provide supplemental oxygen if the animal is in respiratory distress.

    • Maintain normal body temperature.

    • Monitor cardiovascular parameters (heart rate, blood pressure) closely.

Scenario 2: The animal is experiencing mild to moderate, but persistent, adverse effects (e.g., loose stools, excessive salivation) that may interfere with the experiment.

Management Strategies:

  • Dose Adjustment: The most straightforward approach is to reduce the dose of cevimeline in subsequent experiments to a level that maintains the desired therapeutic effect while minimizing adverse reactions.

  • Co-administration of a Low-Dose Muscarinic Antagonist: In some cases, a low dose of a peripherally acting muscarinic antagonist like glycopyrrolate can be co-administered with cevimeline to mitigate side effects without completely blocking the desired secretagogue effect. This requires careful dose titration.

  • Dietary Management: For mild gastrointestinal upset, providing easily digestible food can be beneficial.

Scenario 3: No therapeutic effect (e.g., no increase in salivation) is observed at doses that are already causing adverse effects.

Possible Causes and Solutions:

  • Receptor Desensitization: While chronic administration in some studies has not shown tolerance, the possibility in your specific model should be considered.[3] Evaluate the time course of the effect.

  • Incorrect Drug Administration: Verify the formulation, concentration, and administration technique. For oral gavage, ensure the drug was delivered to the stomach and not the lungs.

  • Animal Model Suitability: The density and function of muscarinic receptors can vary between species and even strains. It's possible the chosen model is not ideal for this specific mechanism of action.

Experimental Protocols

Protocol for Oral Administration of Cevimeline to a Dog

Materials:

  • Cevimeline hydrochloride

  • Vehicle (e.g., sterile water for injection, 0.9% saline)

  • Appropriately sized oral gavage tube

  • Syringe

  • Scale for accurate animal weighing

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of cevimeline hydrochloride based on the dog's body weight and the desired dose.

    • Dissolve the cevimeline in the chosen vehicle to a known concentration. Ensure complete dissolution.

  • Animal Restraint: Have a trained assistant gently but firmly restrain the dog in a standing or sitting position.

  • Gavage Tube Measurement: Measure the gavage tube from the tip of the dog's nose to the last rib to estimate the distance to the stomach. Mark this length on the tube.

  • Administration:

    • Moisten the tip of the gavage tube with water or a non-irritating lubricant.

    • Gently open the dog's mouth and pass the tube over the tongue to the back of the pharynx.

    • Encourage the dog to swallow, which facilitates the passage of the tube into the esophagus.

    • Advance the tube to the pre-measured mark. Do not force the tube if resistance is met.

    • Attach the syringe containing the cevimeline solution to the gavage tube.

    • Administer the solution at a steady rate.

    • Flush the tube with a small amount of vehicle to ensure the full dose is delivered.

    • Kink the tube before withdrawal to prevent dripping of the solution into the pharynx.

    • Withdraw the tube in a smooth, swift motion.

  • Post-Administration Monitoring: Observe the animal for any immediate adverse reactions.

Protocol for Managing Acute Cholinergic Toxicity with Atropine in a Dog

Indication: Severe cholinergic signs such as bradycardia, bronchoconstriction, and excessive secretions following cevimeline administration.

Materials:

  • Atropine sulfate (B86663) injectable solution (0.54 mg/mL)

  • Syringe and needle for intravenous or intramuscular injection

  • Monitoring equipment (ECG, pulse oximeter)

Procedure:

  • Dosage: The recommended dose of atropine for reversing opioid-induced bradycardia in dogs, which can be extrapolated for cevimeline-induced bradycardia, is 0.01-0.04 mg/kg.[5] For emergency situations, the higher end of the dose range may be used.

  • Administration:

    • For rapid onset, administer intravenously (IV).

    • If IV access is not available, intramuscular (IM) administration is an alternative.

  • Monitoring:

    • Continuously monitor the dog's heart rate and rhythm via ECG.

    • Monitor respiratory rate and effort. Auscultate the lungs for any signs of bronchoconstriction.

    • Observe for a reduction in excessive salivation and lacrimation.

  • Repeat Dosing: If clinical signs do not improve, the dose may be repeated. The frequency of repeat dosing should be guided by the clinical response and the duration of action of atropine.

Mandatory Visualizations

Signaling Pathways

Cevimeline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Cevimeline Cevimeline M3R M3 Muscarinic Receptor Cevimeline->M3R Binds to Gq Gq M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca_Store IP3->Ca_Store Stimulates release from PKC PKC DAG->PKC Activates Ca_ion Ca_ion Ca_Store->Ca_ion Cellular_Response Cellular_Response Ca_ion->Cellular_Response Leads to PKC->Cellular_Response Contributes to

Experimental Workflow

Experimental_Workflow start Start Experiment acclimatize Acclimatize Animal start->acclimatize baseline Collect Baseline Data (Saliva/Tear production, etc.) acclimatize->baseline administer Administer Cevimeline (Specify dose and route) baseline->administer monitor_therapeutic Monitor Therapeutic Effect (e.g., Measure Salivation) administer->monitor_therapeutic monitor_adverse Monitor for Adverse Effects (Observe behavior, vitals) administer->monitor_adverse end End Experiment monitor_therapeutic->end adverse_effects_present Adverse Effects Present? monitor_adverse->adverse_effects_present manage_adverse Manage Adverse Effects (e.g., Administer Antagonist) adverse_effects_present->manage_adverse Yes continue_monitoring Continue Monitoring adverse_effects_present->continue_monitoring No manage_adverse->continue_monitoring continue_monitoring->end

Logical Relationship: Troubleshooting Adverse Effects

Troubleshooting_Logic start Adverse Effect Observed assess_severity Assess Severity start->assess_severity mild Mild/Moderate (e.g., mild salivation, loose stool) assess_severity->mild Mild/Moderate severe Severe (e.g., respiratory distress, convulsions) assess_severity->severe Severe action_mild Consider Dose Reduction in Future Experiments or Co-administration of Low-Dose Antagonist mild->action_mild action_severe Administer Antagonist (e.g., Atropine) and Provide Supportive Care severe->action_severe monitor Monitor Animal's Response action_mild->monitor action_severe->monitor resolved Adverse Effect Resolved? monitor->resolved continue_protocol Continue with Protocol (with caution) resolved->continue_protocol Yes consult_vet Consult with Veterinarian/ Re-evaluate Protocol resolved->consult_vet No

References

Troubleshooting

Technical Support Center: Managing Evoxac® (Cevimeline) Cardiovascular Effects in Preclinical Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Evoxac (cevimeline) in their experiments. The...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Evoxac (cevimeline) in their experiments. The following information is designed to help control for the known cardiovascular effects of this muscarinic M3 receptor agonist, ensuring accurate and reliable study outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the known cardiovascular effects of Evoxac (cevimeline)?

A1: Evoxac, a muscarinic agonist, can lead to cardiovascular effects such as bradycardia (slowing of the heart rate) and hypotension (lowering of blood pressure).[1][2] These effects are due to the activation of muscarinic receptors in the heart and blood vessels. In some cases, tachycardia (increased heart rate) or other arrhythmias have been reported.[1][3]

Q2: How can I monitor the cardiovascular effects of Evoxac in my animal models?

A2: Continuous monitoring of cardiovascular parameters is crucial. The gold standard for conscious, freely moving animals like rats and mice is radiotelemetry.[4][5][6] This involves the surgical implantation of a small transmitter that can continuously record electrocardiogram (ECG) and blood pressure.[4][5] This method minimizes stress on the animal and provides high-quality, long-term data.

Q3: Is it possible to block the cardiovascular effects of Evoxac while studying its other therapeutic actions?

A3: Yes, it is possible to mitigate the peripheral cardiovascular effects. Co-administration of a peripherally acting muscarinic antagonist, such as atropine (B194438) methyl nitrate (B79036) or glycopyrrolate, can be effective. These antagonists do not readily cross the blood-brain barrier, thus blocking the peripheral muscarinic effects of Evoxac, including its cardiovascular effects, without significantly impacting the central nervous system. Atropine sulfate (B86663) can also be used, but it can cross the blood-brain barrier and may have central effects.[7]

Q4: What are some common issues encountered during cardiovascular monitoring with telemetry?

A4: Common issues include signal artifacts due to animal movement, poor signal quality from improper electrode placement, and transmitter failure. It's important to allow for a proper recovery period after surgery and to ensure the transmitter is securely implanted. Regular checks of the equipment and data quality are also essential.

Troubleshooting Guides

Guide 1: Troubleshooting Telemetry Signal Artifacts
Problem Possible Cause Solution
Noisy ECG or blood pressure signal Animal movementAllow the animal to acclimate to the testing environment. Analyze data during periods of rest.
Poor electrode/catheter placementEnsure proper surgical implantation technique. For ECG, ensure good contact of electrodes with tissue. For blood pressure, ensure the catheter is securely placed in the artery without kinks.
Electrical interferenceKeep telemetry receivers away from other electrical equipment. Ensure proper grounding of all equipment.
Sudden loss of signal Transmitter battery failureCheck the battery life of the transmitter before implantation. Some systems allow for remote battery monitoring.
Transmitter has moved from the receiver rangeEnsure the animal's cage is positioned correctly over the receiver plate.
Drifting blood pressure baseline Clot formation at the catheter tipWhile difficult to resolve post-surgery, meticulous surgical technique, including proper catheter flushing with heparinized saline during implantation, can help prevent this.
Guide 2: Managing Unexpected Cardiovascular Responses
Problem Possible Cause Recommended Action
Severe bradycardia or hypotension after Evoxac administration High dose of Evoxac or individual animal sensitivityImmediately stop the infusion if applicable. Administer a muscarinic antagonist like atropine as a rescue agent. Reduce the dose in subsequent experiments.
Tachycardia or arrhythmia Reflex tachycardia due to vasodilation or direct drug effectMonitor the animal closely. Consider the possibility of off-target effects. Analyze the ECG for specific arrhythmia patterns.
No discernible cardiovascular effect at expected therapeutic doses Poor drug absorption or rapid metabolismVerify the route of administration and formulation. Measure plasma drug concentrations to confirm exposure.
High variability in cardiovascular responses between animals Differences in animal age, weight, or underlying health statusStandardize animal characteristics as much as possible. Increase the sample size to improve statistical power.

Experimental Protocols

Protocol 1: Continuous Cardiovascular Monitoring in Conscious Rats using Radiotelemetry

Objective: To continuously monitor ECG and arterial blood pressure in conscious rats following administration of Evoxac.

Materials:

  • Male Wistar rats (250-300g)

  • Radiotelemetry transmitter (e.g., DSI HD-S11 or similar)

  • Surgical instruments

  • Anesthesia (e.g., isoflurane)

  • Analgesics (e.g., buprenorphine)

  • Evoxac (cevimeline)

  • Vehicle control (e.g., sterile saline)

  • Data acquisition system

Procedure:

  • Transmitter Implantation:

    • Anesthetize the rat using isoflurane.

    • Surgically implant the telemetry transmitter into the peritoneal cavity.

    • Insert the blood pressure catheter into the abdominal aorta or femoral artery.[4]

    • Place the ECG leads in a lead II configuration.

    • Suture the incisions and provide post-operative analgesia.[4]

    • Allow the animal to recover for at least one week before the experiment.[4]

  • Data Acquisition:

    • House the rat in its home cage placed on the telemetry receiver.

    • Record baseline cardiovascular data for at least 24 hours to establish a stable diurnal rhythm.

    • Administer Evoxac or vehicle at the desired dose and route (e.g., oral gavage, intraperitoneal injection).

    • Continuously record ECG and blood pressure for a predetermined period post-dosing.

  • Data Analysis:

    • Analyze the data to determine heart rate, blood pressure (systolic, diastolic, mean), and ECG intervals (e.g., PR, QRS, QT).

    • Compare the changes from baseline between the Evoxac-treated and vehicle-treated groups.

Protocol 2: Co-administration of a Muscarinic Antagonist to Block Cardiovascular Effects

Objective: To block the peripheral cardiovascular effects of Evoxac to study its non-cardiovascular therapeutic effects.

Materials:

  • Same as Protocol 1

  • Atropine methyl nitrate or Glycopyrrolate

  • Saline

Procedure:

  • Follow the same surgical and baseline recording procedures as in Protocol 1.

  • Drug Administration:

    • Administer the muscarinic antagonist (e.g., atropine methyl nitrate, 1-2 mg/kg, intraperitoneally) 15-30 minutes before Evoxac administration.

    • Administer Evoxac at the desired therapeutic dose.

    • Include control groups receiving vehicle + vehicle, vehicle + Evoxac, and antagonist + vehicle.

  • Data Acquisition and Analysis:

    • Continuously record cardiovascular parameters.

    • Confirm that the cardiovascular effects of Evoxac are significantly attenuated in the group pre-treated with the muscarinic antagonist.

    • Proceed with the assessment of the desired non-cardiovascular therapeutic effects in the antagonist-pre-treated, Evoxac-administered group.

Quantitative Data Summary

The following table summarizes the expected dose-dependent cardiovascular effects of Evoxac in preclinical models. Note that specific values can vary depending on the animal species, strain, and experimental conditions.

Dose of Evoxac (mg/kg, oral) Expected Change in Heart Rate (HR) Expected Change in Mean Arterial Pressure (MAP) Reference Species
1 - 3Minimal to slight decreaseMinimal to slight decreaseRat
3 - 10Moderate decreaseModerate decreaseRat
> 10Significant decreaseSignificant decreaseRat

Note: This table is a generalized representation based on the known pharmacology of muscarinic agonists. Researchers should perform dose-ranging studies to determine the precise dose-response curve in their specific model.

Signaling Pathways and Workflows

Evoxac_Cardiovascular_Signaling Evoxac Evoxac (Cevimeline) M3_Receptor Muscarinic M3 Receptor (Vascular Endothelium) Evoxac->M3_Receptor M2_Receptor Muscarinic M2 Receptor (SA Node) Evoxac->M2_Receptor NO_Synthase eNOS Activation M3_Receptor->NO_Synthase NO Nitric Oxide (NO) Production NO_Synthase->NO GC Guanylate Cyclase Activation NO->GC cGMP Increased cGMP GC->cGMP Vasodilation Vasodilation cGMP->Vasodilation Hypotension Hypotension Vasodilation->Hypotension Gi_Protein Gi Protein Activation M2_Receptor->Gi_Protein AC Adenylyl Cyclase Inhibition Gi_Protein->AC cAMP Decreased cAMP AC->cAMP Bradycardia Bradycardia cAMP->Bradycardia

Caption: Signaling pathway of Evoxac's cardiovascular effects.

Experimental_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Animal_Acclimation Animal Acclimation Telemetry_Implantation Telemetry Implantation Surgery Animal_Acclimation->Telemetry_Implantation Post_Op_Recovery Post-Operative Recovery (1 week) Telemetry_Implantation->Post_Op_Recovery Baseline_Recording Baseline CV Recording (24h) Post_Op_Recovery->Baseline_Recording Drug_Administration Drug Administration (Evoxac +/- Antagonist) Baseline_Recording->Drug_Administration Post_Dose_Recording Post-Dose CV Recording Drug_Administration->Post_Dose_Recording Data_Processing Data Processing & Artifact Removal Post_Dose_Recording->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Experimental workflow for cardiovascular assessment.

Troubleshooting_Logic Start Unexpected CV Effect? Check_Dose Is the dose appropriate? Start->Check_Dose Check_Animal Is the animal healthy? Check_Dose->Check_Animal Yes Adjust_Dose Adjust Dose Check_Dose->Adjust_Dose No Check_Equipment Is the equipment functioning correctly? Check_Animal->Check_Equipment Yes Consult_Vet Consult Veterinarian Check_Animal->Consult_Vet No Check_Equipment->Start No Calibrate_Equipment Calibrate/Check Equipment Check_Equipment->Calibrate_Equipment Yes

Caption: Logical flow for troubleshooting unexpected results.

References

Optimization

Technical Support Center: Overcoming Resistance to Evoxac in Chronic Treatment Models

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing challenges encountered dur...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing challenges encountered during chronic treatment with Evoxac (cevimeline). The focus is on understanding and overcoming diminished efficacy, likely attributable to muscarinic receptor desensitization.

Troubleshooting Guide: Diminished Evoxac Efficacy

This guide is designed to help researchers identify and resolve issues related to reduced Evoxac (cevimeline) response in chronic experimental models.

Observed Issue Potential Cause Recommended Action Relevant Protocol(s)
Reduced Salivary Flow in Animal Models Over Time M3 Muscarinic Receptor Desensitization: Prolonged exposure to Evoxac can lead to phosphorylation and uncoupling of M3 receptors from their signaling pathways in salivary glands.1. Washout Period: Introduce a drug-free period to allow for receptor resensitization. 2. Dose Adjustment: Investigate if a lower, more intermittent dosing schedule can maintain efficacy while minimizing desensitization. 3. Alternative Agonist: Test a different muscarinic agonist to assess for cross-desensitization.Protocol 1: In Vivo Salivary Flow Measurement in Rodent Models
Decreased In Vitro Response (e.g., Calcium Flux, IP1 Accumulation) Receptor Downregulation/Internalization: Chronic agonist stimulation can lead to a decrease in the number of M1/M3 receptors on the cell surface.1. Time-Course Experiment: Determine the onset and duration of desensitization by treating cells with Evoxac for varying lengths of time before stimulation. 2. Receptor Expression Analysis: Quantify receptor levels on the cell surface (e.g., via flow cytometry or cell surface ELISA) to confirm downregulation. 3. Phosphatase Inhibitors: In mechanistic studies, use phosphatase inhibitors to investigate the role of receptor dephosphorylation in resensitization.Protocol 2: In Vitro Calcium Mobilization Assay Protocol 3: IP1 Accumulation HTRF Assay Protocol 4: Muscarinic Receptor Internalization Assay
High Variability in Experimental Readouts Inconsistent Dosing or Assay Conditions: Variability in drug administration, timing of measurements, or assay execution can obscure true biological effects.1. Standardize Protocols: Ensure consistent drug formulation, administration route, and timing for all experiments. 2. Optimize Assay Parameters: For in vitro assays, optimize cell density, agonist concentration, and incubation times. 3. Include Proper Controls: Always include vehicle-treated and untreated control groups.All Protocols
No Response to Evoxac in a New Cell Line or Animal Model Low or Absent M1/M3 Receptor Expression: The target cells or tissues may not express sufficient levels of the M1 or M3 muscarinic receptors.1. Receptor Expression Profiling: Confirm M1 and M3 receptor expression at the mRNA (qPCR) and protein (Western blot, IHC, or flow cytometry) levels. 2. Use a Validated Model: Switch to a cell line or animal model known to express the target receptors and respond to muscarinic agonists.N/A

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Evoxac (cevimeline)?

A1: Evoxac is a cholinergic agonist that primarily binds to and activates M1 and M3 muscarinic acetylcholine (B1216132) receptors.[1][2][3] Activation of M3 receptors on salivary glands increases the secretion of saliva, which is its main therapeutic effect for treating dry mouth (xerostomia) in Sjögren's syndrome.[2][4][5]

Q2: What is meant by "resistance" to Evoxac in a research context?

A2: In the context of chronic treatment models, "resistance" typically refers to a diminished biological response to the drug over time. This is often due to a cellular process called desensitization, where the target receptors (M1 and M3) become less responsive to stimulation by the agonist.[6][7]

Q3: What are the molecular mechanisms of muscarinic receptor desensitization?

A3: Muscarinic receptor desensitization is a multi-step process that can include:

  • Receptor Phosphorylation: Agonist binding can trigger G protein-coupled receptor kinases (GRKs) to phosphorylate the intracellular domains of the receptor.[8]

  • Arrestin Binding: Phosphorylated receptors are targets for arrestin proteins, which bind and uncouple the receptor from its G protein, halting downstream signaling.[8]

  • Receptor Internalization: The receptor-arrestin complex can be targeted for internalization into endosomes, removing the receptor from the cell surface.[8]

Q4: How quickly does desensitization to muscarinic agonists occur?

A4: Desensitization can be a rapid process. For M1 and M3 receptors, the onset can be detected within seconds to minutes of agonist exposure.[8] The recovery from desensitization (resensitization) can take minutes to hours after the agonist is removed.[8]

Q5: Are there any known drug interactions that could affect Evoxac's efficacy in my experiments?

A5: Yes, drugs that inhibit the cytochrome P450 enzymes CYP2D6 and CYP3A3/4 can interfere with the metabolism of cevimeline, potentially altering its effective concentration.[9] Additionally, co-administration of drugs with antimuscarinic effects may competitively inhibit the action of Evoxac.[9]

Quantitative Data Summary

Table 1: Efficacy of Cevimeline in a Clinical Trial for Sjögren's Syndrome

Treatment GroupDoseImprovement in Dry Mouth Symptoms
PlaceboN/A37.1%
Cevimeline15 mg t.i.d.44.6%
Cevimeline30 mg t.i.d.66.1%
Data from a double-blind, placebo-controlled, multidose phase III trial in patients with Sjögren's syndrome.[1]

Table 2: Time Course of Muscarinic Receptor Desensitization

Receptor SubtypeAgonistTime to Onset of DesensitizationTime to Resensitization
M1MethacholineDetectable by 10 seconds-
M3CarbacholPeaks at 10 seconds, then declines within 1 minuteReversible with a t1/2 of ~7.5 minutes
Adapted from studies on muscarinic receptor desensitization.[8]

Detailed Experimental Protocols

Protocol 1: In Vivo Salivary Flow Measurement in Rodent Models

Objective: To quantify the amount of saliva produced in response to a sialogogue like Evoxac in a mouse or rat model.

Materials:

  • Evoxac (cevimeline) or other muscarinic agonist (e.g., pilocarpine)

  • Anesthetic (e.g., ketamine/xylazine mixture)

  • Pre-weighed cotton balls or absorbent swabs

  • Microcentrifuge tubes

  • Forceps

  • Analytical balance

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Once the animal is fully anesthetized, carefully place a pre-weighed cotton ball or absorbent swab into the animal's mouth.

  • Administer Evoxac (or vehicle control) via the desired route (e.g., intraperitoneal injection).

  • Collect saliva for a defined period (e.g., 15-30 minutes).

  • Carefully remove the cotton ball or swab using forceps and place it into a pre-weighed microcentrifuge tube.

  • Weigh the tube containing the saliva-soaked cotton ball/swab.

  • Calculate the net weight of the saliva by subtracting the initial weight of the tube and dry cotton ball/swab.

  • Salivary flow is typically expressed as mg of saliva per minute per gram of body weight.

Protocol 2: In Vitro Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration in response to Evoxac in cells expressing M1 or M3 receptors.

Materials:

  • Cells expressing the muscarinic receptor of interest (e.g., CHO-M1, CHO-M3)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Evoxac (cevimeline)

  • Fluorescence plate reader with kinetic read capabilities

Procedure:

  • Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.

  • Prepare the dye loading solution according to the manufacturer's instructions.

  • Remove the culture medium and add the dye loading solution to the cells.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • If not using a no-wash kit, gently wash the cells with assay buffer to remove extracellular dye.

  • Prepare serial dilutions of Evoxac in assay buffer.

  • Place the plate in the fluorescence plate reader and begin kinetic reading.

  • After establishing a baseline fluorescence, add the Evoxac dilutions to the wells.

  • Continue recording the fluorescence signal to measure the change in intracellular calcium.

  • Analyze the data to determine the EC50 of Evoxac.

Protocol 3: IP1 Accumulation HTRF Assay

Objective: To quantify the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway, in response to Evoxac.

Materials:

  • Cells expressing the M1 or M3 receptor

  • IP-One HTRF assay kit

  • Stimulation buffer

  • Lithium chloride (LiCl)

  • Evoxac (cevimeline)

  • HTRF-compatible plate reader

Procedure:

  • Seed cells in a suitable assay plate and culture to the desired confluency.

  • Prepare serial dilutions of Evoxac in stimulation buffer containing LiCl (to inhibit IP1 degradation).

  • Remove the culture medium and add the Evoxac dilutions to the cells.

  • Incubate for the optimized stimulation time at 37°C.

  • Add the lysis buffer containing the IP1-d2 conjugate and anti-IP1 cryptate from the assay kit.

  • Incubate at room temperature for 1 hour.

  • Read the plate on an HTRF-compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.

Protocol 4: Muscarinic Receptor Internalization Assay (Flow Cytometry-Based)

Objective: To measure the agonist-induced internalization of muscarinic receptors from the cell surface.

Materials:

  • Cells stably expressing N-terminally epitope-tagged (e.g., HA or FLAG) muscarinic receptors

  • Primary antibody against the epitope tag

  • Fluorescently labeled secondary antibody

  • Evoxac (cevimeline)

  • FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Plate cells and grow to 80-90% confluency.

  • Treat cells with the desired concentration of Evoxac or vehicle control for a specified time at 37°C to induce internalization.

  • Place cells on ice to stop internalization.

  • Gently detach cells (if adherent) and wash with cold FACS buffer.

  • Incubate the cells with the primary antibody against the epitope tag on ice.

  • Wash the cells to remove unbound primary antibody.

  • Incubate the cells with the fluorescently labeled secondary antibody on ice in the dark.

  • Wash the cells to remove unbound secondary antibody.

  • Resuspend the cells in FACS buffer and analyze on a flow cytometer. A decrease in mean fluorescence intensity in Evoxac-treated cells compared to control indicates receptor internalization.

Visualizations

Evoxac_Signaling_Pathway Evoxac Evoxac (Cevimeline) M3_Receptor M3 Muscarinic Receptor Evoxac->M3_Receptor Binds to Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Induces Salivary_Secretion Increased Salivary Secretion Ca_release->Salivary_Secretion Leads to

Caption: Evoxac signaling pathway leading to increased salivary secretion.

Experimental_Workflow start Start: Observe Decreased Evoxac Efficacy in_vivo_test Chronic Dosing in Animal Model (e.g., Sjögren's Mouse) start->in_vivo_test saliva_measurement Measure Salivary Flow (Protocol 1) in_vivo_test->saliva_measurement is_flow_reduced Is Salivary Flow Significantly Reduced? saliva_measurement->is_flow_reduced in_vitro_assays Perform In Vitro Assays on Target Cells is_flow_reduced->in_vitro_assays Yes troubleshoot Implement Troubleshooting (e.g., washout, dose adjustment) is_flow_reduced->troubleshoot No, check other experimental variables ca_assay Calcium Mobilization (Protocol 2) in_vitro_assays->ca_assay ip1_assay IP1 Accumulation (Protocol 3) in_vitro_assays->ip1_assay internalization_assay Receptor Internalization (Protocol 4) in_vitro_assays->internalization_assay analyze_data Analyze In Vitro Data for Desensitization/Downregulation ca_assay->analyze_data ip1_assay->analyze_data internalization_assay->analyze_data conclusion Conclusion: Evidence of Receptor Desensitization analyze_data->conclusion conclusion->troubleshoot

Caption: Experimental workflow for investigating Evoxac resistance.

Troubleshooting_Logic start Reduced Response to Evoxac check_receptor Confirm M1/M3 Receptor Expression start->check_receptor no_receptor Problem: No Target. Solution: Use a validated model. check_receptor->no_receptor Absent receptor_present Receptor is Present check_receptor->receptor_present Present check_desensitization Assess for Receptor Desensitization receptor_present->check_desensitization desensitization_present Problem: Desensitization. Solution: Washout period, dose adjustment. check_desensitization->desensitization_present Yes no_desensitization No Evidence of Desensitization check_desensitization->no_desensitization No check_protocol Review Experimental Protocol no_desensitization->check_protocol protocol_issue Problem: Assay Variability. Solution: Standardize protocols, optimize conditions. check_protocol->protocol_issue Issue Found

Caption: Troubleshooting logic for reduced Evoxac response.

References

Troubleshooting

Evoxac Technical Support Center: Protocols for Animal Strains

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Evoxac (cevimeline) protocols for different animal strains. The following information is intend...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Evoxac (cevimeline) protocols for different animal strains. The following information is intended to address specific issues that may be encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Evoxac (cevimeline)?

Evoxac is a cholinergic agonist that primarily targets muscarinic M1 and M3 receptors.[1] By activating these receptors on salivary and lacrimal glands, it stimulates the secretion of saliva and tears. This mechanism of action makes it a therapeutic option for conditions like Sjögren's syndrome, which is characterized by dry mouth and eyes.

Q2: In which animal models has Evoxac been studied?

Preclinical studies have utilized various animal models to evaluate the efficacy and safety of Evoxac. These include:

  • Mouse Models of Sjögren's Syndrome: MRL/lpr and IQI/Jcl strains are autoimmune-prone mice that spontaneously develop a Sjögren's-like syndrome.[2] NOD.B10.H2b mice are another model used for studying dry eye.[3]

  • Irradiation-Induced Xerostomia Models: Rats and mice subjected to X-ray irradiation of the salivary glands are used to model radiation-induced dry mouth.[2][4]

  • General Toxicity and Carcinogenicity Studies: These have been conducted in CD-1 mice and F-344 rats.[5]

  • Cognitive Function Studies: Cevimeline (B1668456) has been assessed in mice for its potential to improve scopolamine-induced memory deficits.[1][6]

Q3: Why is it necessary to adjust Evoxac dosage for different animal strains?

Different animal strains, particularly mouse strains, can exhibit significant variations in their metabolism and pharmacokinetic profiles. These differences are often due to genetic variations in drug-metabolizing enzymes. Such variations can lead to differing rates of drug absorption, distribution, metabolism, and excretion, ultimately affecting the drug's efficacy and potential for toxicity. Therefore, a dose that is effective in one strain may be sub-optimal or even toxic in another.

Q4: What is a general recommended starting dose for Evoxac in mice?

Based on published preclinical studies, a dose-dependent increase in saliva and tear secretion in mice has been observed with doses starting from 3 mg/kg when administered intraduodenally.[2] For studies on cognitive effects, a dose of 1.0 mg/kg administered orally has shown efficacy in improving scopolamine-induced memory deficits.[1][6] However, it is crucial to perform a dose-response study in the specific strain being used to determine the optimal dose for your experimental endpoint.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Lack of Efficacy at a Previously Reported Dose The animal strain you are using may have a faster metabolism of Evoxac.Conduct a dose-escalation study to determine if a higher dose is required to achieve the desired effect in your specific strain. Consider pharmacokinetic analysis to measure plasma concentrations of the drug.
Unexpected Adverse Effects (e.g., excessive salivation, tremors, diarrhea) The animal strain you are using may have a slower metabolism of Evoxac, leading to higher drug exposure.Reduce the dosage. Perform a dose-ranging study to identify a tolerated and effective dose. Ensure the vehicle used for administration is appropriate and does not contribute to the adverse effects.
Variability in Response within the Same Cohort Inconsistent drug administration, underlying health issues in some animals, or genetic drift within an inbred strain.Refine your drug administration technique to ensure consistency. Perform a health check of all animals before starting the experiment. If significant variability persists, consider obtaining animals from a different vendor or re-deriving the colony.
Precipitation of Evoxac in the formulation Evoxac hydrochloride is soluble in water and freely soluble in alcohol.[7] Improper vehicle selection or pH can lead to precipitation.Ensure the vehicle is appropriate. Cevimeline hydrochloride is typically dissolved in water or saline for administration in animal studies. Check the pH of your final formulation.

Quantitative Data Summary

The following table summarizes the dosages of cevimeline used in various preclinical studies across different animal strains and models. This information should be used as a reference for designing your own experiments, keeping in mind that optimal doses will be strain-specific.

Animal ModelStrain(s)Route of AdministrationEffective Dose RangeObserved EffectReference
Sjögren's Syndrome ModelMRL/lpr, IQI/JclIntraduodenal3 - 30 mg/kgIncreased saliva and tear secretion[2]
Dry Eye ModelNOD.B10.H2bTopical (eye drops)2% solutionImproved clinical and histological parameters of dry eye[3]
Irradiation-Induced XerostomiaRatsIntraduodenal10 - 30 mg/kgIncreased saliva secretion[2]
Scopolamine-Induced Memory DeficitMiceOral1.0 mg/kgImprovement in passive avoidance task[1][6]
Carcinogenicity StudyCD-1 Mice, F-344 RatsOralUp to 100 mg/kg/dayNo significant increase in tumor incidence in mice[5]

Experimental Protocols

Protocol 1: Evaluation of Evoxac in a Sjögren's Syndrome Mouse Model (MRL/lpr strain)

  • Animal Model: Female MRL/lpr mice, which spontaneously develop Sjögren's-like symptoms.

  • Drug Preparation: Dissolve Evoxac (cevimeline hydrochloride) in sterile saline to the desired concentrations (e.g., 3, 10, and 30 mg/mL).

  • Administration: Administer the prepared Evoxac solution or vehicle (saline) to the mice via oral gavage or intraduodenal injection.

  • Saliva Collection:

    • Anesthetize the mice (e.g., with a ketamine/xylazine cocktail).

    • Place a pre-weighed cotton ball in the mouth of the mouse for a fixed period (e.g., 15 minutes).

    • Remove the cotton ball and weigh it again to determine the amount of saliva secreted.

  • Tear Collection (optional):

    • Use a phenol (B47542) red thread to measure tear volume. Place the thread in the conjunctival sac for a defined period (e.g., 15 seconds) and measure the length of the color change.

  • Data Analysis: Compare the saliva and tear secretion between the vehicle-treated and Evoxac-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizations

Evoxac_Signaling_Pathway Evoxac Evoxac (Cevimeline) M3_Receptor Muscarinic M3 Receptor (on Salivary/Lacrimal Glands) Evoxac->M3_Receptor Binds to and activates Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds to IP3 receptor on Ca_Release Ca²⁺ Release ER->Ca_Release Secretion Saliva/Tear Secretion Ca_Release->Secretion Triggers

Caption: Signaling pathway of Evoxac (cevimeline) action.

Experimental_Workflow start Start: Select Animal Strain acclimatization Acclimatization Period start->acclimatization baseline Baseline Measurement (Saliva/Tear Flow) acclimatization->baseline randomization Randomization into Groups (Vehicle vs. Evoxac Doses) baseline->randomization treatment Drug Administration (Specified Route and Frequency) randomization->treatment outcome Outcome Assessment (e.g., Saliva Collection, Behavioral Tests) treatment->outcome data_analysis Data Analysis and Interpretation outcome->data_analysis end End of Experiment data_analysis->end Troubleshooting_Logic start Unexpected Experimental Outcome check_dose Is the dose appropriate for the strain? start->check_dose check_admin Was the administration route/technique correct? check_dose->check_admin Yes dose_response Action: Perform a dose-response study check_dose->dose_response No check_health Are the animals healthy? check_admin->check_health Yes refine_technique Action: Refine administration protocol check_admin->refine_technique No health_screen Action: Conduct health screening check_health->health_screen No

References

Optimization

Drug interaction considerations for Evoxac in multi-drug studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical drug interaction considerations when incorporating Evoxac (cevimeline) into multi-drug studi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical drug interaction considerations when incorporating Evoxac (cevimeline) into multi-drug studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Evoxac (cevimeline) that could lead to pharmacodynamic drug interactions?

A1: Evoxac is a cholinergic agonist that specifically binds to muscarinic receptors, with a higher affinity for M3 receptors found in salivary and lacrimal glands.[1][2][3][4] This action stimulates the secretion of saliva and tears.[4][5][6] In multi-drug studies, co-administration with other drugs possessing cholinergic (parasympathomimetic) or anticholinergic (muscarinic antagonist) properties can lead to additive or antagonistic effects, respectively.[7][8][9]

Q2: Which cytochrome P450 (CYP) enzymes are responsible for the metabolism of Evoxac, and what are the implications for pharmacokinetic interactions?

A2: Evoxac is primarily metabolized in the liver by cytochrome P450 enzymes CYP2D6 and CYP3A3/4.[1][5][6][7][10][11][12][13][14] Consequently, the co-administration of drugs that are potent inhibitors of these enzymes can lead to decreased metabolism of Evoxac, resulting in higher plasma concentrations and an increased risk of adverse effects. Conversely, inducers of these enzymes could potentially decrease Evoxac's plasma concentration and efficacy.

Q3: Does Evoxac itself inhibit or induce any major CYP enzymes?

A3: In vitro studies have shown that Evoxac does not inhibit a range of cytochrome P450 isozymes, including CYP1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4.[7][8][10][11][12][13][14] This suggests that Evoxac is unlikely to act as a perpetrator of pharmacokinetic drug interactions by inhibiting the metabolism of co-administered drugs.

Q4: Are there specific drug classes that are known to interact with Evoxac?

A4: Yes, several drug classes have known or potential interactions with Evoxac. These include:

  • CYP2D6 and CYP3A3/4 Inhibitors: Drugs that inhibit these enzymes can increase Evoxac exposure. Examples include certain antifungals (ketoconazole, itraconazole), antibiotics (clarithromycin, erythromycin), and antidepressants (fluoxetine).[15][16]

  • Parasympathomimetics (other cholinergic agonists): Co-administration can result in additive cholinergic effects, increasing the risk of side effects like sweating, nausea, and diarrhea.[7][8][9]

  • Anticholinergics (muscarinic antagonists): These drugs can counteract the therapeutic effects of Evoxac.[7][8][9]

  • Beta-adrenergic antagonists (beta-blockers): Caution is advised due to the potential for cardiac conduction disturbances.[7][8][16]

Q5: What are the potential consequences of a significant drug interaction with Evoxac in a research setting?

A5: A significant drug interaction can lead to altered pharmacokinetic profiles, exaggerated pharmacodynamic responses, and unexpected adverse events. In a research context, this could manifest as:

  • Increased incidence and severity of cholinergic side effects such as excessive sweating, nausea, vomiting, diarrhea, and visual disturbances.[4][11]

  • Cardiovascular effects like bradycardia or atrioventricular block.[10][17]

  • Difficulty in interpreting study results due to the confounding influence of the drug interaction.

  • Compromised subject safety.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly high incidence of cholinergic adverse effects (e.g., excessive sweating, nausea, diarrhea) Co-administration of a potent CYP2D6 or CYP3A3/4 inhibitor, leading to increased Evoxac plasma concentrations.1. Review all co-administered drugs for known inhibitory effects on CYP2D6 and CYP3A3/4.2. If a potential inhibitor is identified, consider dose reduction of Evoxac or selection of an alternative non-inhibitory concomitant medication.3. Implement enhanced monitoring of subjects for cholinergic toxicity.
Reduced or absent therapeutic effect of Evoxac (e.g., no improvement in salivary flow) Co-administration of a drug with anticholinergic properties, leading to pharmacological antagonism.1. Screen all concomitant medications for anticholinergic activity.2. If an anticholinergic agent is present, assess the necessity of its use and consider alternatives with no or lower anticholinergic effects.
Observed cardiac conduction abnormalities (e.g., bradycardia, AV block) in study subjects Potential pharmacodynamic interaction with beta-blockers or other drugs affecting cardiac conduction.1. Carefully review the cardiac history of subjects.2. If co-administering with beta-blockers, ensure close cardiovascular monitoring (e.g., ECG).
High inter-individual variability in Evoxac plasma concentrations Potential for genetic polymorphism in CYP2D6, leading to "poor metabolizer" phenotypes.[6]1. Consider CYP2D6 genotyping for subjects if significant variability is observed.2. Be aware that individuals with CYP2D6 deficiency may be at a higher risk of adverse events.[7][8][10]

Data Presentation

Table 1: Key Pharmacokinetic Parameters of Evoxac (Cevimeline)

ParameterValueReference
Time to Peak Concentration (Tmax)1.5 - 2.0 hours[7][10][12]
Effect of Food on AbsorptionDecreased rate of absorption, Tmax delayed, and Cmax reduced by 17.3%[10][12]
Plasma Protein Binding<20%[2][10]
MetabolismPrimarily via CYP2D6 and CYP3A3/4[1][5][6][7][10][11][12][13][14]
Mean Half-life (t½)Approximately 5 hours[7][12]

Table 2: Major Drug Interaction Considerations for Evoxac in Multi-Drug Studies

Interacting Drug Class Mechanism of Interaction Potential Clinical/Research Outcome Mitigation Strategy
Potent CYP2D6/CYP3A4 Inhibitors Inhibition of Evoxac metabolismIncreased plasma concentration of Evoxac, leading to a higher risk of cholinergic adverse effects.Avoid co-administration if possible. If necessary, consider a lower dose of Evoxac and monitor subjects closely for adverse events.
CYP2D6/CYP3A4 Inducers Increased metabolism of EvoxacDecreased plasma concentration and potential reduction in the efficacy of Evoxac.Monitor for lack of efficacy. Dose adjustment of Evoxac may be required.
Cholinergic Agonists Additive pharmacodynamic effectsExaggerated cholinergic responses (e.g., excessive sweating, salivation, gastrointestinal distress).Avoid concomitant use. If unavoidable, start with lower doses and monitor for toxicity.
Anticholinergic Agents Antagonistic pharmacodynamic effectsReduced or abolished therapeutic effect of Evoxac.Avoid co-administration. If an anticholinergic is necessary, the utility of Evoxac may be limited.
Beta-Adrenergic Blockers Potential for additive effects on cardiac conductionIncreased risk of bradycardia and atrioventricular block.Use with caution and under close medical supervision, especially in subjects with a history of cardiovascular disease.[7][8][17]

Experimental Protocols

Protocol 1: In Vitro Assessment of a New Chemical Entity (NCE) as an Inhibitor of Evoxac Metabolism

  • Objective: To determine if an NCE inhibits the CYP2D6 and CYP3A4-mediated metabolism of Evoxac.

  • System: Human liver microsomes.

  • Substrates: Evoxac.

  • Methodology:

    • Incubate human liver microsomes with Evoxac at a concentration approximate to its Km (if known) in the presence and absence of a range of concentrations of the NCE.

    • Include positive control inhibitors for CYP2D6 (e.g., quinidine) and CYP3A4 (e.g., ketoconazole).

    • After a specified incubation time, quench the reaction.

    • Analyze the formation of Evoxac metabolites (e.g., cis- and trans-sulfoxides) using a validated LC-MS/MS method.

    • Calculate the IC50 value of the NCE for the inhibition of Evoxac metabolism.

  • Interpretation: A low IC50 value suggests a high potential for the NCE to cause a clinically significant drug interaction with Evoxac.

Mandatory Visualizations

Evoxac_Metabolism_Pathway cluster_0 Liver (Hepatocyte) Evoxac Evoxac (Cevimeline) CYP2D6 CYP2D6 Evoxac->CYP2D6 Metabolism CYP3A4 CYP3A4 Evoxac->CYP3A4 Metabolism Metabolites Inactive Metabolites (cis- and trans-sulfoxide, glucuronic acid conjugate, N-oxide) CYP2D6->Metabolites CYP3A4->Metabolites Inhibitors CYP2D6/3A4 Inhibitors (e.g., Ketoconazole, Fluoxetine) Inhibitors->CYP2D6 Inhibitors->CYP3A4 Inducers CYP2D6/3A4 Inducers (e.g., Rifampin) Inducers->CYP2D6 Inducers->CYP3A4 Pharmacodynamic_Interactions cluster_interacting_drugs Co-administered Drugs Evoxac Evoxac Muscarinic_Receptors Muscarinic Receptors (M3) Evoxac->Muscarinic_Receptors Agonist Cholinergic_Effect Increased Salivation (Therapeutic Effect) Muscarinic_Receptors->Cholinergic_Effect Stimulates Cholinergic_Agonists Other Cholinergic Agonists Cholinergic_Agonists->Muscarinic_Receptors Agonist (Additive Effect) Anticholinergic_Agents Anticholinergic Agents Anticholinergic_Agents->Muscarinic_Receptors Antagonist (Inhibitory Effect)

References

Troubleshooting

Technical Support Center: Best Practices for Long-Term Storage of Cevimeline Compounds

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of cevimeline (B1668456) compounds. Adherence to these...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of cevimeline (B1668456) compounds. Adherence to these guidelines is critical for maintaining the integrity, stability, and purity of the compound for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for cevimeline hydrochloride powder?

A1: For long-term stability, cevimeline hydrochloride as a solid powder should be stored in a tightly sealed container at room temperature, protected from exposure to light, heat, and humidity.[1] The recommended temperature range is generally between 15°C and 30°C (59°F and 86°F).[2] For solutions of cevimeline in a solvent, storage at -20°C for up to one month or -80°C for up to six months is recommended to prevent degradation.[3]

Q2: What are the primary factors that can cause cevimeline to degrade?

A2: Cevimeline is susceptible to degradation from several environmental factors, including:

  • Heat: Elevated temperatures can accelerate chemical degradation.

  • Humidity: Moisture can lead to hydrolysis of the compound.

  • Light: Exposure to light can cause photolytic degradation.[1]

  • Oxidizing agents: Cevimeline is prone to oxidation, leading to the formation of sulfoxides and N-oxides.

Q3: How should I handle cevimeline hydrochloride powder in the laboratory?

A3: When handling pure cevimeline hydrochloride, it is important to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handling should be performed in a well-ventilated area to minimize inhalation of the powder. After handling, it is crucial to wash hands thoroughly.

Q4: Is cevimeline soluble in water?

A4: Yes, cevimeline hydrochloride is very soluble in water.[4] It is also freely soluble in alcohol and chloroform, but virtually insoluble in ether.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency or Inconsistent Results Improper storage leading to degradation.Verify that the compound has been stored according to the recommended conditions (room temperature, protected from light and moisture). Consider re-testing the purity of the compound using a stability-indicating method like RP-HPLC.
Discoloration of the Compound Exposure to light or heat.Discard the discolored compound and obtain a fresh batch. Ensure that the new batch is stored in a light-resistant container in a cool, dry place.
Unexpected Peaks in HPLC Analysis Presence of degradation products or impurities.Refer to the table of known cevimeline impurities. The presence of peaks corresponding to Cevimeline Sulfoxide or Cevimeline N-Oxide may indicate oxidative degradation. Acidic or basic conditions can cause hydrolysis.
Compound Clumping or Becoming Sticky Exposure to moisture.Store the compound in a desiccator to remove excess moisture. If the issue persists, the compound may be too degraded for use and should be discarded.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Cevimeline Compounds

Compound Form Storage Temperature Duration Additional Precautions
Solid (Powder)Room Temperature (15-30°C)Long-termKeep in a tightly closed container, protected from light and moisture.[2][5][6][7]
Solution in Solvent-20°CUp to 1 monthSealed storage, away from moisture.[3]
Solution in Solvent-80°CUp to 6 monthsSealed storage, away from moisture.[3]

Table 2: Known Impurities and Degradation Products of Cevimeline

Impurity/Degradation Product Potential Origin
Cevimeline SulfoxideOxidative degradation
Cevimeline N-OxideOxidative degradation
Cevimeline Diol ImpurityHydrolytic degradation
Trans CevimelineIsomerization
3-QuinuclidinoneSynthesis-related impurity or degradation

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for Cevimeline Hydrochloride

This method is designed to separate cevimeline from its potential degradation products, thus indicating the stability of the compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Hypersil BDS C18 column (250mm x 4.6 mm, 5 µm particle size).[8]

  • Cevimeline hydrochloride reference standard.

  • Methanol (B129727) (HPLC grade).

  • Monobasic sodium phosphate (B84403) monohydrate.

  • Ortho-phosphoric acid.

  • Triethylamine (TEA).

  • Purified water (HPLC grade).

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of 10 mM monobasic sodium phosphate monohydrate buffer (pH 3.0, adjusted with ortho-phosphoric acid, with 1% TEA) and Methanol in a ratio of 85:15 (v/v).[8]

  • Flow Rate: 0.8 ml/min.[8]

  • Injection Volume: 20 µl.[8]

  • Detection Wavelength: 210 nm.[8]

  • Column Temperature: Ambient.

3. Preparation of Solutions:

  • Buffer Preparation: Dissolve the appropriate amount of monobasic sodium phosphate monohydrate in purified water to make a 10 mM solution. Add 1% (v/v) of triethylamine. Adjust the pH to 3.0 with ortho-phosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and methanol in an 85:15 (v/v) ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of cevimeline hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/ml).

  • Sample Solution Preparation: Prepare the sample solution of the cevimeline compound to be tested in the mobile phase at a similar concentration to the standard solution.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram. The retention time for cevimeline hydrochloride should be approximately 11.9 minutes.[8]

  • Inject the sample solution and record the chromatogram.

  • Analyze the chromatogram for the presence of the main cevimeline peak and any additional peaks corresponding to impurities or degradation products. The peak purity of the main peak should also be assessed if a photodiode array (PDA) detector is available.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_solutions Prepare Mobile Phase and Samples equilibrate Equilibrate HPLC System prep_solutions->equilibrate 1 inject_std Inject Standard Solution equilibrate->inject_std 2 record_chrom Record Chromatograms inject_std->record_chrom 3 inject_sample Inject Sample Solution analyze_peaks Analyze Peaks and Purity inject_sample->analyze_peaks 5 record_chrom->inject_sample 4 assess_stability Assess Stability analyze_peaks->assess_stability 6

Caption: Workflow for the stability assessment of cevimeline using RP-HPLC.

degradation_pathways cluster_degradation Degradation Products cevimeline Cevimeline sulfoxide Cevimeline Sulfoxide cevimeline->sulfoxide Oxidation n_oxide Cevimeline N-Oxide cevimeline->n_oxide Oxidation hydrolysis_prod Hydrolysis Products cevimeline->hydrolysis_prod Hydrolysis (Acid/Base)

Caption: Potential degradation pathways of cevimeline under stress conditions.

References

Optimization

Technical Support Center: Evoxac (Cevimeline) Experimental Tachyphylaxis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering Evoxac (cevimeline)-induced tachyphylaxis in experimental setups. The information is tail...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering Evoxac (cevimeline)-induced tachyphylaxis in experimental setups. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues observed during in vitro and in vivo experiments with Evoxac, offering potential causes and actionable solutions.

Observed Problem Potential Cause Troubleshooting Steps
Rapid decrease in cellular response (e.g., calcium mobilization, salivary secretion) upon continuous or repeated Evoxac application. Receptor Desensitization/Tachyphylaxis: Prolonged exposure to cevimeline, a muscarinic agonist, can lead to phosphorylation of M1 and M3 receptors by G protein-coupled receptor kinases (GRKs). This promotes β-arrestin binding, uncoupling the receptor from its G protein and initiating internalization.[1]1. Implement an Intermittent Dosing Regimen: Instead of continuous exposure, apply Evoxac in pulses with washout periods in between. This allows for receptor resensitization, which can involve dephosphorylation and recycling of the receptor back to the cell surface.[2][3] 2. Utilize a GRK Inhibitor: Pre-incubate cells with a GRK inhibitor (e.g., Paroxetine, Takeda compound 101) to block receptor phosphorylation, a key step in desensitization.[4][5][6] 3. Assess Receptor Internalization: Quantify the extent of receptor internalization using techniques like cell-surface ELISA or flow cytometry to confirm that desensitization is occurring at the receptor level.
Variability in the degree of tachyphylaxis between experimental repeats. Inconsistent Agonist Exposure Times: The onset of desensitization for muscarinic receptors can be rapid, occurring within seconds to minutes.[7] Cell Health and Density: Sub-optimal cell health or inconsistent cell density can affect signaling responses and the machinery involved in receptor trafficking.1. Standardize Incubation Times: Use automated liquid handling or a multichannel pipette to ensure precise and consistent timing of agonist application and removal. 2. Monitor Cell Viability and Confluency: Ensure cells are healthy and plated at a consistent density for each experiment. Perform a cell viability assay if necessary.
Reduced maximal response (Emax) to Evoxac after an initial stimulation. Receptor Downregulation: Long-term or high-concentration exposure to agonists can lead to the degradation of internalized receptors, reducing the total number of receptors available for stimulation.[7]1. Shorten Exposure Duration: Use the shortest possible agonist exposure time that elicits a robust initial response. 2. Investigate Receptor Recycling: Design experiments to measure the rate of receptor recycling to the plasma membrane after agonist withdrawal. This can be assessed using receptor binding assays or imaging techniques.[2][8]
Lack of response recovery after washout of Evoxac. Impaired Receptor Resensitization: The cellular machinery responsible for dephosphorylating and recycling receptors may be compromised or insufficient.1. Allow for Sufficient Recovery Time: Extend the washout period to allow for complete receptor recycling and resensitization. The time required can range from minutes to hours.[2] 2. Investigate the Role of Phosphatases: Use phosphatase inhibitors (e.g., calyculin A) to confirm the involvement of dephosphorylation in the resensitization process.[2]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of Evoxac-induced tachyphylaxis?

A1: Evoxac (cevimeline) is a muscarinic acetylcholine (B1216132) receptor agonist.[9][10] Tachyphylaxis, or rapid desensitization, to Evoxac is primarily caused by the overstimulation of its target G protein-coupled receptors (GPCRs), mainly the M1 and M3 subtypes. This leads to a cascade of events including:

  • Receptor Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor.[1]

  • Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.[1]

  • G Protein Uncoupling: β-arrestin binding sterically hinders the receptor from coupling with its G protein, thus terminating the downstream signal.

  • Receptor Internalization: β-arrestin facilitates the removal of the receptor from the cell surface via endocytosis.[2][7]

Q2: How can I experimentally measure Evoxac-induced tachyphylaxis?

A2: Tachyphylaxis can be quantified by measuring the diminished response to a second application of Evoxac after an initial exposure. Common experimental readouts include:

  • Intracellular Calcium Mobilization: Using fluorescent calcium indicators (e.g., Fura-2, Fluo-3) to measure the decrease in the peak calcium signal upon repeated agonist stimulation.

  • Receptor Binding Assays: Employing radioligand binding assays with a labeled antagonist (e.g., [³H]-N-methylscopolamine) to quantify the number of cell surface receptors before and after Evoxac exposure. A decrease in binding sites indicates receptor internalization.

  • Second Messenger Assays: Measuring the production of downstream signaling molecules like inositol (B14025) trisphosphate (IP3).

Q3: Can tachyphylaxis be prevented or reversed in an experimental setting?

A3: Yes, several strategies can be employed to mitigate or reverse tachyphylaxis:

  • Intermittent Agonist Application: Applying Evoxac in short bursts followed by washout periods allows for receptor resensitization through dephosphorylation and recycling.[2][3]

  • GRK Inhibition: Using small molecule inhibitors of GRKs can prevent the initial step of receptor phosphorylation, thereby blocking desensitization.[4][5][6]

  • Enhancing Receptor Recycling: While less direct, experimental conditions that promote efficient endosomal trafficking and receptor recycling can aid in faster recovery from desensitization.[8]

  • Allosteric Modulators: Positive allosteric modulators (PAMs) can be explored as they may potentiate the effect of the endogenous ligand or a low concentration of the agonist without causing the same degree of receptor desensitization as a high concentration of a direct agonist.[11][12][13]

Q4: Does the concentration of Evoxac affect the rate and extent of tachyphylaxis?

A4: Yes, both the rate and extent of tachyphylaxis are generally concentration-dependent. Higher concentrations of Evoxac will activate a larger proportion of receptors, leading to a more rapid and profound desensitization and subsequent internalization.

Data Presentation

Table 1: Effect of Experimental Interventions on Evoxac-Induced Tachyphylaxis

Intervention Expected Effect on Tachyphylaxis Mechanism of Action Relevant Assays
Continuous Evoxac Exposure Induces significant tachyphylaxisPromotes GRK-mediated phosphorylation, β-arrestin recruitment, and receptor internalization.[1]Calcium mobilization, Receptor binding, Arrestin recruitment
Intermittent Evoxac Exposure Reduces tachyphylaxisAllows for receptor dephosphorylation and recycling during washout periods.[2][3]Calcium mobilization, Receptor binding
Pre-treatment with GRK Inhibitor (e.g., Paroxetine) Prevents or significantly reduces tachyphylaxisInhibits GRK-mediated phosphorylation of the muscarinic receptor.[4][5][6]Calcium mobilization, Arrestin recruitment
Inhibition of Receptor Internalization (e.g., with hypertonic sucrose) May enhance desensitization at the membranePrevents the removal of desensitized receptors from the cell surface.[8]Receptor binding, Calcium mobilization
Use of a Positive Allosteric Modulator (PAM) with low Evoxac concentration May reduce tachyphylaxisPotentiates the effect of a lower agonist concentration, potentially avoiding strong receptor overstimulation.[11][12][13]Calcium mobilization, Second messenger assays

Experimental Protocols

Protocol 1: Induction and Measurement of Tachyphylaxis using Calcium Mobilization Assay

  • Cell Culture: Plate cells expressing M1 or M3 muscarinic receptors (e.g., CHO-M1 or SH-SY5Y cells) in a 96-well black-walled, clear-bottom plate and grow to ~90% confluency.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Measure baseline fluorescence using a fluorescence plate reader.

  • Initial Stimulation (R1): Add a saturating concentration of Evoxac (e.g., 10 µM) and record the peak fluorescence intensity.

  • Washout: Gently wash the cells three times with assay buffer.

  • Incubation: Incubate the cells in assay buffer for a defined period (e.g., 30 minutes) to allow for potential desensitization.

  • Second Stimulation (R2): Re-stimulate the cells with the same concentration of Evoxac and record the peak fluorescence intensity.

  • Data Analysis: Calculate the degree of tachyphylaxis as the ratio of the second response to the first response (R2/R1). A ratio less than 1 indicates tachyphylaxis.

Protocol 2: Prevention of Tachyphylaxis using a GRK Inhibitor

  • Follow steps 1-3 of Protocol 1.

  • Inhibitor Pre-incubation: Pre-incubate the cells with a GRK inhibitor (e.g., 10 µM Paroxetine) for 30 minutes.[5]

  • Initial Stimulation (R1): Without washing out the inhibitor, add Evoxac and record the peak fluorescence.

  • Washout and Re-incubation: Wash the cells and re-incubate with the GRK inhibitor for the defined period.

  • Second Stimulation (R2): Re-stimulate with Evoxac in the presence of the inhibitor and record the peak fluorescence.

  • Data Analysis: Compare the R2/R1 ratio of the inhibitor-treated cells to that of the vehicle-treated control cells. An R2/R1 ratio closer to 1 in the inhibitor-treated group indicates prevention of tachyphylaxis.

Visualizations

Evoxac_Tachyphylaxis_Pathway Evoxac-Induced Tachyphylaxis Pathway cluster_membrane Plasma Membrane cluster_desensitization Desensitization Evoxac Evoxac M3_Receptor M3 Receptor (Active) Evoxac->M3_Receptor Binds & Activates G_Protein G Protein M3_Receptor->G_Protein Activates GRK GRK M3_Receptor->GRK Recruits PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 + DAG PLC->IP3_DAG Generates Ca_Release Ca2+ Release IP3_DAG->Ca_Release Leads to Phosphorylated_Receptor Phosphorylated M3 Receptor GRK->Phosphorylated_Receptor Phosphorylates Beta_Arrestin β-Arrestin Phosphorylated_Receptor->Beta_Arrestin Recruits Uncoupling G Protein Uncoupling Beta_Arrestin->Uncoupling Causes Internalization Receptor Internalization Beta_Arrestin->Internalization Promotes

Caption: Signaling and desensitization pathway of the M3 muscarinic receptor upon Evoxac binding.

Tachyphylaxis_Prevention_Workflow Experimental Workflow for Tachyphylaxis Prevention Start Start Cell_Culture Culture cells expressing muscarinic receptors Start->Cell_Culture Intervention Intervention? Cell_Culture->Intervention Continuous_Exposure Continuous Evoxac (Control) Intervention->Continuous_Exposure No Intermittent_Exposure Intermittent Evoxac Intervention->Intermittent_Exposure Yes (Timing) GRK_Inhibitor GRK Inhibitor + Evoxac Intervention->GRK_Inhibitor Yes (Pharmacological) Measure_Response_1 Measure Initial Response (R1) Continuous_Exposure->Measure_Response_1 Intermittent_Exposure->Measure_Response_1 GRK_Inhibitor->Measure_Response_1 Washout Washout & Incubate Measure_Response_1->Washout Measure_Response_2 Measure Second Response (R2) Washout->Measure_Response_2 Analyze_Data Analyze R2/R1 Ratio Measure_Response_2->Analyze_Data Conclusion Conclusion Analyze_Data->Conclusion

Caption: Workflow for comparing strategies to prevent Evoxac-induced tachyphylaxis.

References

Troubleshooting

Technical Support Center: Evoxac (Cevimeline) Salivary Flow Studies

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Evoxac (cevimeline) in studies measuring salivary f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Evoxac (cevimeline) in studies measuring salivary flow.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Evoxac (cevimeline)?

Evoxac is a cholinergic agonist that primarily targets M1 and M3 muscarinic receptors, which are abundant in exocrine glands.[1][2][3][4] By activating M3 receptors in the parasympathetic nervous system, cevimeline (B1668456) stimulates the salivary glands to increase saliva secretion, which helps to alleviate dry mouth (xerostomia).[1][2][3]

Q2: What are the common causes of variability in salivary flow measurements?

Variability in salivary flow is significant and can be influenced by numerous physiological and external factors.[5] These include:

  • Medications: Over 1,800 drugs can induce dry mouth, including those for allergies, anxiety, depression, and high blood pressure.[6]

  • Hydration Status: Dehydration can lead to a decrease in saliva production.

  • Diet: The type of food and drink consumed before measurement can affect salivary flow.

  • Psychological Factors: Stress, anxiety, and depression can impact saliva secretion.[6]

  • Age: While age itself may not be a direct factor in the absence of illness or medication, elderly individuals are more likely to take medications that cause dry mouth.[6][7]

  • Health Conditions: Systemic diseases such as Sjögren's syndrome, diabetes, and Alzheimer's disease can cause dry mouth.[8]

  • Circadian Rhythms: Salivary flow rates can fluctuate throughout the day.

Q3: What is a normal salivary flow rate?

Normal salivary flow rates can be categorized as either resting (unstimulated) or stimulated.

  • Unstimulated Flow Rate: Averages between 0.3 to 0.4 mL/min. A rate below 0.1 mL/min may indicate significant salivary gland dysfunction (hyposalivation).[7][9]

  • Stimulated Flow Rate: Typically exceeds 1.0 mL/min, with an average range of 1.5 to 2.0 mL/min.[7][9] A rate below 0.5 to 0.7 mL/min is considered indicative of hyposalivation.[7][10]

Q4: When should salivary flow be measured after administering Evoxac?

Clinical studies have shown that salivary flow increases at various time points after administration. One study measured salivary flow 90 minutes after dosing.[11][12] Another study collected samples at baseline and then at 20, 40, 60, 80, 140, and 200 minutes after drug administration, noting a significant increase at 140 minutes.[13] The peak concentration of cevimeline is typically reached between 1.5 to 2 hours after oral administration.[3]

Troubleshooting Guide

Q5: We are observing high inter-subject variability in our baseline salivary flow measurements. What can we do to minimize this?

High inter-subject variability is a known challenge.[5] To mitigate this, it is crucial to standardize collection conditions as much as possible:

  • Standardize Pre-Measurement Conditions: Instruct subjects to fast for at least 2 hours before the measurement.[7] They should also avoid smoking, chewing gum, and consuming alcohol.

  • Consistent Environment: Conduct measurements in a quiet, controlled environment to minimize psychological stimuli.

  • Acclimatization Period: Allow subjects to sit quietly for a few minutes before beginning the collection to establish a baseline resting state.

  • Screen for Confounding Factors: Review subject medications and health conditions that could impact salivary flow.[6][8]

Q6: Our results show a weaker than expected response to Evoxac. What are the potential reasons?

Several factors could contribute to a suboptimal response:

  • Dosage: The recommended dosage for treating dry mouth in Sjögren's syndrome is 30 mg three times a day.[3][14][15] Ensure the appropriate dosage is being used for the study protocol.

  • Timing of Measurement: The measurement window may not align with the peak effect of the drug. Consider a time-course study to determine the optimal measurement point post-administration.[13]

  • Underlying Glandular Function: The efficacy of Evoxac depends on residual salivary gland function. In subjects with severe glandular damage, the response may be limited.

  • Drug Interactions: Certain medications can interfere with the action of cevimeline.[16] Review any concomitant medications the subjects are taking.

Q7: What are the best practices for minimizing measurement error during saliva collection?

To ensure accuracy and reproducibility:

  • Clear Instructions: Provide subjects with clear and concise instructions for the collection method being used (e.g., drooling, spitting).[17]

  • Pre-Weighed Tubes: Use pre-weighed collection tubes for gravimetric methods to ensure accurate volume determination.[5]

  • Timed Collections: Use a stopwatch to ensure the collection period (typically 5 to 15 minutes) is precise.[5][9]

  • Trained Personnel: Ensure that the personnel conducting the measurements are well-trained in the specific protocol to maintain consistency.

Data from Clinical Studies

The following table summarizes data on the change in unstimulated salivary flow rates observed in a clinical review of cevimeline.

VisitPlacebo (Mean ± SD)30 mg t.i.d. (Mean ± SD)
Week 2 0.052 ± 0.0850.218 ± 0.184
Week 4 0.038 ± 0.0690.190 ± 0.193
Week 6 0.010 ± 0.0630.196 ± 0.183
Final Visit 0.015 ± 0.0640.194 ± 0.179
(Data presented in mL/min)[11]

Experimental Protocols

Protocol 1: Unstimulated Whole Saliva Collection (Drooling/Spitting Method) [5][7][17]

  • Subject Preparation: The subject should be seated in an upright, relaxed position with their head tilted slightly forward.[17] They should refrain from speaking, chewing, or swallowing during the collection period.

  • Pre-Collection Swallow: Instruct the subject to swallow any existing saliva in their mouth just before the test begins.[17]

  • Collection: The subject allows saliva to passively drool or spit into a pre-weighed, wide-mouthed tube or funnel for a set period, typically 5 to 15 minutes.[5][17]

  • Measurement: The collected saliva volume is determined by weight (assuming 1g = 1mL) or by reading the volume from a graduated tube.

  • Calculation: The flow rate is calculated by dividing the total volume of saliva (in mL) by the collection time (in minutes) to yield a result in mL/min.[10]

Protocol 2: Stimulated Whole Saliva Collection [5][7]

  • Subject Preparation: The subject is seated in an upright position.

  • Stimulation: Provide a standardized stimulant for the subject to chew, such as a piece of paraffin (B1166041) wax or an unflavored gum base.[5][7] Alternatively, a 2% citric acid solution can be applied to the tongue.[7]

  • Initial Swallow: After one minute of chewing, the subject should swallow the saliva produced.

  • Collection: The subject continues to chew the stimulant and expectorates all saliva produced into a pre-weighed graduated tube for a period of 5 minutes.

  • Measurement and Calculation: The volume of saliva is measured, and the flow rate is calculated as described in the unstimulated protocol.

Visualizations

Evoxac_Mechanism_of_Action Evoxac Evoxac (Cevimeline) M3_Receptor Muscarinic M3 Receptor (on Salivary Gland) Evoxac->M3_Receptor Agonist Action Parasympathetic_NS Parasympathetic Nervous System Activation M3_Receptor->Parasympathetic_NS Salivary_Gland Salivary Gland Parasympathetic_NS->Salivary_Gland Stimulates Saliva_Secretion Increased Saliva Secretion Salivary_Gland->Saliva_Secretion

Caption: Mechanism of action for Evoxac (cevimeline) on salivary glands.

Salivary_Flow_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Subject_Screening Subject Screening (Medications, Health Status) Standardization Standardize Conditions (Fasting, Rest) Subject_Screening->Standardization Baseline_Collection Baseline Saliva Collection (T=0) Standardization->Baseline_Collection Evoxac_Admin Administer Evoxac Baseline_Collection->Evoxac_Admin PostDose_Collection Post-Dose Saliva Collection (T=x) Evoxac_Admin->PostDose_Collection Measure_Volume Measure Saliva Volume/Weight PostDose_Collection->Measure_Volume Calculate_Flow Calculate Flow Rate (mL/min) Measure_Volume->Calculate_Flow Data_Analysis Statistical Analysis Calculate_Flow->Data_Analysis

Caption: Experimental workflow for a typical salivary flow measurement study.

Troubleshooting_Variability Start High Variability Observed in Data Check_Protocol Review Protocol Standardization Start->Check_Protocol Check_Subjects Review Subject Characteristics Start->Check_Subjects Check_Measurement Review Collection & Measurement Technique Start->Check_Measurement Standardized Were pre-test conditions (e.g., fasting) controlled? Check_Protocol->Standardized Confounding_Factors Are there confounding factors (meds, health status)? Check_Subjects->Confounding_Factors Technique_Consistent Was collection timing and method consistent? Check_Measurement->Technique_Consistent Standardized->Check_Subjects Yes Implement_Controls Implement stricter pre-test controls Standardized->Implement_Controls No Confounding_Factors->Check_Measurement No Stratify_Analysis Stratify analysis or increase sample size Confounding_Factors->Stratify_Analysis Yes Retrain_Staff Retrain staff on collection protocols Technique_Consistent->Retrain_Staff No

References

Optimization

Technical Support Center: Evoxac (Cevimeline HCl) Oral Gavage

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and accurate delivery of Evoxac (cevimeline hydrochloride) in oral gavage studies. Frequently A...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and accurate delivery of Evoxac (cevimeline hydrochloride) in oral gavage studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for Evoxac in oral gavage studies?

A1: Evoxac (cevimeline HCl) is very soluble in water.[1] Therefore, the recommended vehicle is sterile water or a simple aqueous solution like 0.9% saline. Complex formulations involving solvents like DMSO, PEG400, or Tween-80 are generally not necessary for cevimeline (B1668456) HCl.

Q2: How should I prepare the Evoxac solution for oral gavage?

A2: To prepare the gavage solution, dissolve the required amount of cevimeline HCl powder in sterile water or 0.9% saline. Ensure the solution is clear and free of any particulate matter before administration. Gentle warming or vortexing can be used to aid dissolution if needed, but given its high water solubility, it should dissolve readily at room temperature.

Q3: What are the potential side effects of Evoxac I should monitor for in my animals?

A3: Evoxac is a muscarinic agonist and can cause cholinergic side effects.[2][3] Researchers should monitor animals for signs of increased salivation, lacrimation (tearing), respiratory distress, gastrointestinal spasm, nausea, vomiting, and diarrhea.[3][4][5] At higher doses, more severe effects such as atrioventricular block, tachycardia, bradycardia, hypotension, and tremors may be observed.[3][4]

Q4: How can I minimize stress to the animals during oral gavage?

A4: Minimizing animal stress is crucial for consistent results. Proper handling and restraint techniques are essential. Ensure that personnel are well-trained and proficient in the oral gavage procedure. Using a gavage needle of the appropriate size and type for the animal is critical to prevent injury and distress. Consider acclimatizing the animals to handling and the gavage procedure with vehicle administration prior to the actual study.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent Dosing Volume Inaccurate measurement of dosing solution.Calibrate pipettes regularly. Prepare a sufficient volume of the stock solution to dose all animals in a group to minimize variability from multiple preparations.
Leakage from the animal's mouth during or after gavage.Ensure proper placement of the gavage needle in the esophagus. Administer the solution slowly and steadily. Observe the animal for a short period after dosing to check for regurgitation.
Animal Distress or Injury Improper gavage technique.Ensure personnel are properly trained. Use the correct size and type of gavage needle for the animal species and size. Lubricate the tip of the gavage needle with a non-toxic, water-soluble lubricant.
Incorrect needle placement (e.g., into the trachea).Confirm proper placement of the gavage needle before administering the dose. If the animal struggles excessively or shows signs of respiratory distress, immediately withdraw the needle.
Variability in Experimental Results Stress-induced physiological changes in the animals.Handle animals gently and consistently. Acclimatize animals to the procedure. Perform gavage at the same time each day to minimize circadian rhythm effects.
Inaccurate preparation of the dosing solution.Double-check all calculations for concentration and dosage. Ensure the cevimeline HCl is fully dissolved and the solution is homogenous before drawing up each dose.

Experimental Protocols

Preparation of Evoxac (Cevimeline HCl) Solution for Oral Gavage
  • Determine the required concentration: Based on the target dose (mg/kg) and the dosing volume (ml/kg), calculate the required concentration of the cevimeline HCl solution (mg/ml).

  • Weigh the cevimeline HCl: Accurately weigh the required amount of cevimeline HCl powder using a calibrated analytical balance.

  • Dissolve in vehicle: Add the weighed powder to a sterile volumetric flask. Add a portion of the vehicle (e.g., sterile water or 0.9% saline) and mix to dissolve. Once dissolved, add the vehicle to the final volume.

  • Ensure complete dissolution: Gently vortex or sonicate if necessary to ensure the drug is fully dissolved and the solution is clear.

  • Storage: Store the prepared solution as recommended by the manufacturer or based on stability data. For short-term use, refrigeration is typically appropriate for aqueous solutions.

Oral Gavage Procedure Workflow

G cluster_prep Preparation cluster_animal Animal Handling cluster_admin Administration cluster_end Completion a Calculate Dose & Concentration b Weigh Cevimeline HCl a->b c Dissolve in Vehicle b->c d Confirm Complete Dissolution c->d h Draw Up Correct Volume d->h Solution Ready e Properly Restrain Animal f Measure Gavage Needle e->f g Check for Correct Placement f->g i Administer Dose Slowly g->i Correct Placement Confirmed h->i j Observe Animal Post-Dosing i->j k Return Animal to Cage j->k l Record Dosing Information k->l

Caption: Workflow for the preparation and administration of Evoxac via oral gavage.

Signaling and Troubleshooting Logic

Troubleshooting Inconsistent Results

G cluster_investigate Investigation Path cluster_solutions Potential Solutions start Inconsistent Experimental Results dose_prep Review Dosing Solution Preparation start->dose_prep gavage_tech Evaluate Gavage Technique start->gavage_tech animal_factors Assess Animal Health & Stress start->animal_factors recalc Recalculate & Reprepare Solution dose_prep->recalc If errors found retrain Retrain Personnel on Gavage gavage_tech->retrain If technique is poor acclimatize Acclimatize Animals to Handling animal_factors->acclimatize If stress is high check_health Monitor Animal Health Closely animal_factors->check_health If health issues are present end Consistent Results recalc->end Problem Resolved retrain->end Problem Resolved acclimatize->end Problem Resolved check_health->end Problem Resolved

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Evoxac (Cevimeline) Versus Pilocarpine in a Dry Eye Model

For Immediate Release This guide provides a detailed comparison of the efficacy of Evoxac (cevimeline) and pilocarpine (B147212), two muscarinic acetylcholine (B1216132) receptor agonists, in preclinical models of dry ey...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of Evoxac (cevimeline) and pilocarpine (B147212), two muscarinic acetylcholine (B1216132) receptor agonists, in preclinical models of dry eye. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental context to inform further investigation.

Introduction

Dry eye disease is a multifactorial condition characterized by a loss of homeostasis of the tear film, leading to ocular discomfort and visual impairment. A primary therapeutic strategy involves the use of secretagogues to increase tear production. Both cevimimeline and pilocarpine stimulate lacrimal gland secretion by activating muscarinic receptors.[1][2] However, their pharmacological profiles differ, suggesting potential differences in efficacy and duration of action. Cevimeline (B1668456) is a cholinergic agonist with a high affinity for M3 muscarinic receptors on lacrimal and salivary gland epithelium.[3][4][5] Pilocarpine is also a muscarinic agonist but is less selective, acting on M1, M2, and M3 subtypes.[6][7] This guide synthesizes available preclinical data to compare these two agents in a dry eye context.

Mechanism of Action: Lacrimal Gland Secretion

Both cevimeline and pilocarpine function by mimicking acetylcholine, the endogenous neurotransmitter that stimulates tear secretion. They bind to and activate M3 muscarinic receptors on the acinar cells of the lacrimal gland.[7][8] This activation initiates a G-protein coupled signaling cascade involving phospholipase C, which leads to the production of inositol (B14025) triphosphate (IP3).[8] IP3 triggers the release of calcium from intracellular stores, a critical step that results in the secretion of water and electrolytes, forming the aqueous layer of the tear film.[8] While both drugs utilize this pathway, cevimeline's higher affinity for the M3 receptor subtype, which is predominant in exocrine glands, theoretically offers more targeted stimulation of tear secretion.[4][9]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cevimeline Cevimeline M3_Receptor M3 Muscarinic Receptor Cevimeline->M3_Receptor High Affinity Pilocarpine Pilocarpine Pilocarpine->M3_Receptor G_Protein Gq/11 Protein M3_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor on Ca2 Ca²⁺ Release ER->Ca2 Promotes Secretion Aqueous & Electrolyte Secretion (Tears) Ca2->Secretion Triggers

Figure 1. Signaling pathway for muscarinic agonist-induced tear secretion.

Comparative Efficacy Data

While direct head-to-head studies comparing cevimeline and pilocarpine in a standardized, scopolamine-induced dry eye model are limited in publicly accessible literature, data from studies on xerostomia (dry mouth) in animal models provide valuable insights into their relative secretagogue effects. These effects on salivary glands are mechanistically similar to those on lacrimal glands.

ParameterCevimelinePilocarpineAnimal ModelKey Findings
Sialagogic Effect Dose-dependent increase in salivation.[10][11]Dose-dependent increase in salivation.[10]Rat (X-ray irradiated)Minimum effective doses for sialagogic effects were 10 mg/kg for cevimeline and 0.2 mg/kg for pilocarpine (i.d.).[10]
Duration of Action Sialogogic effect lasted nearly twice as long as pilocarpine.[11]Shorter duration of action.[11]DogCevimeline maintained effective drug levels for a longer period.[11]
Cardiovascular Effects Induced significant changes in heart rate and blood pressure at doses close to those inducing sialagogic effects.[10]Induced significant changes in respiratory rate, heart rate, and blood pressure at doses close to those inducing sialagogic effects.[10]Rat (anesthetized)No clear difference in safety margin between the two drugs regarding cardiovascular effects.[10]
Central Nervous System Caused significant hypothermia at 30 and 100 mg/kg (p.o.).[10]No effect on body temperature at doses up to 4 mg/kg (p.o.).[10]Rat (conscious)Suggests pilocarpine may have fewer adverse effects on the CNS.[10]

Note: The data above is primarily from studies focused on salivary secretion, which serves as a surrogate for lacrimal secretion due to the shared M3 receptor-mediated mechanism.

Experimental Protocols

Scopolamine-Induced Dry Eye Rat Model

A common and mature method for inducing an aqueous-deficient dry eye model involves the use of scopolamine (B1681570), a muscarinic receptor antagonist that inhibits tear secretion.[12][13]

1. Animal Preparation:

  • Species: Healthy, 6-week-old SPF Wistar female rats (or similar strain), weighing approximately 160 g ± 20 g.[12]

  • Acclimation: Animals are housed for at least one week with sufficient food and water prior to experimentation.[12]

  • Baseline Examination: A slit lamp and ophthalmoscope are used to ensure no pre-existing anterior segment or retinal diseases.[12]

2. Induction Protocol:

  • Agent: Scopolamine hydrobromide is dissolved in a 0.9% sodium chloride solution.[12]

  • Administration: The scopolamine solution is administered via continuous delivery using subcutaneously implanted osmotic pumps (e.g., Alzet®) or through repeated subcutaneous injections.[12][13][14] The pump method ensures consistent drug levels but requires surgery, while injections may lead to dosage variability.[12]

  • Dosage: A daily dose of 12.5 mg/day to 25 mg/day delivered for several weeks is effective at inducing significant signs of dry eye.[15]

3. Efficacy Endpoint Measurement:

  • Tear Secretion (Schirmer's Test): A standardized filter paper strip is placed in the lateral canthus of the lower eyelid for a set duration (e.g., 30-60 seconds), and the length of the wetted area is measured in millimeters.[12][13][16] This test measures total (basal and reflex) tear production.

  • Corneal Fluorescein (B123965) Staining: A 0.5% sodium fluorescein solution is instilled into the conjunctival sac. After a few minutes, the cornea is examined under a slit lamp with a cobalt blue light.[12] Punctate staining indicates epithelial defects, which are scored based on severity and area.

  • Tear Film Breakup Time (TFBUT): After fluorescein instillation, the time taken for the first dry spots to appear on the cornea after a complete blink is measured. A shorter TFBUT (≤10 seconds in rodents) indicates tear film instability.[17]

G cluster_treatment Treatment Phase (e.g., 2-4 weeks) cluster_endpoints Efficacy Endpoints start Animal Acclimation & Baseline Ocular Exam induce Induce Dry Eye (e.g., Scopolamine Pump) start->induce confirm Confirm Dry Eye Phenotype (Schirmer, Staining) induce->confirm groupA Group A: Vehicle Control groupB Group B: Evoxac (Cevimeline) groupC Group C: Pilocarpine measure Endpoint Measurement groupA->measure tear Tear Volume (Schirmer Test) measure->tear tfbut Tear Film Breakup Time (TFBUT) measure->tfbut stain Corneal Staining Score measure->stain analysis Data Analysis & Comparison

Figure 2. General experimental workflow for comparing secretagogues.

Conclusion

Both Evoxac (cevimeline) and pilocarpine are effective muscarinic agonists that stimulate exocrine gland secretion. Preclinical data, primarily from salivary models, suggest that while both drugs increase secretion, cevimeline may offer a longer duration of action.[11] However, pilocarpine was effective at a much lower dose in a rat xerostomia model.[10] The choice between these agents in a research or development context may depend on the desired pharmacokinetic profile and considerations of potential central nervous system side effects. Further direct comparative studies in validated dry eye models are necessary to definitively establish the relative efficacy and therapeutic potential of cevimeline and pilocarpine for the treatment of aqueous-deficient dry eye disease.

References

Comparative

Validating the Therapeutic Effect of Evoxac (Cevimeline) in a Sjögren's Syndrome Mouse Model: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Evoxac (cevimeline) and its therapeutic effects in a Sjögren's syndrome mouse model. The document outlines th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Evoxac (cevimeline) and its therapeutic effects in a Sjögren's syndrome mouse model. The document outlines the mechanism of action, presents supporting experimental data from preclinical models, and compares its performance with the primary alternative, pilocarpine (B147212). Detailed experimental protocols for key assays are also provided to support the reproducibility of the findings.

Introduction to Sjögren's Syndrome and the Role of Animal Models

Sjögren's syndrome is a chronic autoimmune disease characterized by lymphocytic infiltration of exocrine glands, primarily the salivary and lacrimimal glands, leading to severe dry mouth (xerostomia) and dry eyes (keratoconjunctivitis sicca). Mouse models that spontaneously develop Sjögren's-like symptoms are invaluable tools for understanding disease pathogenesis and for the preclinical evaluation of novel therapeutics. The Non-Obese Diabetic (NOD) mouse and its derivatives, such as the NOD/ShiLtJ strain, are the most widely used models as they recapitulate key features of the human disease, including hyposalivation and autoimmune sialadenitis (inflammation of the salivary glands).

Mechanism of Action: Evoxac (Cevimeline)

Evoxac (cevimeline hydrochloride) is a cholinergic agonist that acts primarily on muscarinic M1 and M3 receptors. These receptors are abundant on the surface of exocrine gland cells. The binding of cevimeline (B1668456) to the M3 receptor on salivary acinar cells initiates a signaling cascade that results in increased secretion of saliva. This makes it an effective secretagogue for relieving the symptoms of xerostomia. A key aspect of its mechanism involves the translocation of the water channel protein Aquaporin-5 (AQP5) to the apical membrane of acinar cells, facilitating water movement and thus, saliva production.

Evoxac_Signaling_Pathway cluster_cell Salivary Gland Acinar Cell Evoxac Evoxac (Cevimeline) M3R Muscarinic M3 Receptor Evoxac->M3R Binds PLC Phospholipase C (PLC) M3R->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds Ca Ca²⁺ (Calcium) ER->Ca Releases AQP5_Vesicle AQP5 Vesicle Ca->AQP5_Vesicle Triggers Fusion AQP5_Membrane AQP5 Translocation to Apical Membrane AQP5_Vesicle->AQP5_Membrane Secretion Saliva Secretion AQP5_Membrane->Secretion Increases Water Permeability

Evoxac (Cevimeline) M3 Receptor Signaling Pathway.

Comparison of Therapeutic Agents in Sjögren's Syndrome Mouse Models

The primary therapeutic goal for xerostomia in Sjögren's syndrome is the stimulation of residual functional glandular tissue. Both cevimeline and pilocarpine are muscarinic agonists used for this purpose. Preclinical studies in animal models highlight key differences in their pharmacological profiles.

Table 1: Pharmacological Comparison of Cevimeline and Pilocarpine

FeatureEvoxac (Cevimeline)PilocarpineReference(s)
Mechanism Muscarinic agonistMuscarinic agonist[1]
Receptor Affinity Higher affinity for M3 and M1 receptorsNon-selective muscarinic agonist[1]
Duration of Action Longer half-life (~5 hours) and prolonged sialogogic effectShorter half-life (~1 hour) and transient effect[2]
Adverse Effects Expected to have fewer M2 receptor-mediated cardiac side effectsPotential for broader side effects due to non-selectivity[3]

Experimental Data from Animal Models

Studies utilizing Sjögren's syndrome mouse models, such as the MRL/lpr and NOD strains, have demonstrated the efficacy of cevimeline in restoring salivary function.

Effect on Salivary Flow

Cevimeline has been shown to dose-dependently increase salivary flow in murine models of Sjögren's syndrome.[1] While direct head-to-head quantitative data in the same mouse study is limited, studies in rats show cevimeline (80μmol/kg) produces a more sustained salivary secretion compared to pilocarpine (4μmol/kg), which tends to have a rapid onset followed by a decline.[3] The sialogogic effect of cevimeline in dogs has been observed to last nearly twice as long as that of pilocarpine.[1]

Table 2: Summary of Sialogogic Effects in Animal Models

AgentAnimal ModelKey FindingsReference(s)
Cevimeline Murine SS ModelsDose-dependently increased salivation.[1]
MRL/l Mice (SS Model)Increased salivary secretion and normalized AQP5 localization.
RatsSlower onset but longer duration of salivation compared to pilocarpine.[3]
Pilocarpine Murine SS ModelsDose-dependently increased salivary flow rate.
RatsRapid, high-flow rate of salivation followed by a decrease after 2-3 minutes.[3][4]
Cellular and Histological Effects

Beyond simply increasing salivary flow, cevimeline has been shown to impact the underlying cellular machinery and inflammatory state of the salivary glands.

  • Aquaporin-5 (AQP5) Localization: In healthy acinar cells, AQP5 is localized to the apical membrane to facilitate water transport. In Sjögren's syndrome model mice, AQP5 is abnormally distributed in the cytoplasm. Oral administration of cevimeline was found to correct this mislocalization, restoring AQP5 to the apical domains of the acinar cells, which is consistent with enhanced secretion.

  • Ultrastructural Changes: Electron microscopy of salivary glands from MRL/l mice treated with cevimeline revealed a marked reduction in the number of secretory granules and an expansion of the rough endoplasmic reticulum. These changes indicate a secondary enhancement of both the secretion and production of saliva.

  • Inflammatory Infiltrates: While secretagogues primarily provide symptomatic relief, some studies suggest that by maintaining glandular function, they may indirectly modulate the inflammatory environment. However, their primary role is not considered to be anti-inflammatory. The evaluation of lymphocytic infiltrates is a key endpoint in assessing disease progression in NOD mice.

Experimental_Workflow cluster_setup Model & Treatment cluster_analysis Endpoint Analysis cluster_data Data Interpretation Model Sjögren's Syndrome Mouse Model (e.g., NOD/ShiLtJ) Grouping Group Allocation (Vehicle, Evoxac, Alternative) Model->Grouping Treatment Chronic Oral Administration Grouping->Treatment Saliva Salivary Flow Rate Measurement Treatment->Saliva Sacrifice Euthanasia & Gland Harvest Saliva->Sacrifice Histo Histopathology (H&E Staining, Focus Score) Sacrifice->Histo IHC Immunohistochemistry (e.g., AQP5 Localization) Sacrifice->IHC Stats Statistical Analysis Histo->Stats IHC->Stats Compare Comparative Efficacy Evaluation Stats->Compare

Typical Experimental Workflow for Evaluating Therapeutics.

Detailed Experimental Protocols

Protocol: Measurement of Salivary Flow Rate in Mice

This protocol is essential for quantifying the primary functional outcome of secretagogue treatment.

  • Animal Preparation: Anesthetize mice using an intraperitoneal injection of a ketamine/xylazine cocktail. Place the mouse on a heated pad to maintain body temperature.

  • Secretagogue Administration: Administer a saliva-stimulating agent (e.g., pilocarpine, 0.5 mg/kg, IP) to induce salivation. Note: When testing an oral agent like cevimeline, this stimulation step is used to measure the gland's maximum secretory capacity after the chronic treatment period.

  • Saliva Collection: Carefully place a pre-weighed cotton ball or absorbent swab into the mouse's oral cavity for a fixed period (e.g., 15 minutes).

  • Quantification: Remove the cotton/swab and immediately re-weigh it. The difference between the wet and dry weight represents the total volume of saliva secreted (assuming 1 mg ≈ 1 µL).

  • Normalization: Normalize the saliva volume to the mouse's body weight (e.g., µL of saliva per gram of body weight) to allow for comparison between animals.

Protocol: Histological Scoring of Salivary Gland Inflammation (Sialadenitis)

This protocol is used to quantify the degree of lymphocytic infiltration in the salivary glands, a hallmark of Sjögren's syndrome.

  • Tissue Preparation: Euthanize the mouse and carefully dissect the submandibular salivary glands. Fix the glands in 10% neutral buffered formalin, embed in paraffin, and cut 5-µm sections.

  • Staining: Stain the tissue sections with Hematoxylin and Eosin (H&E).

  • Microscopic Analysis: Examine the stained sections under a light microscope.

  • Focus Scoring: Identify focal lymphocytic infiltrates, which are defined as aggregates containing at least 50 mononuclear cells. The "focus score" is calculated as the number of foci per 4 mm² of glandular tissue. A higher focus score indicates more severe inflammation.

  • Grading (Alternative): Inflammation can also be graded on a semi-quantitative scale (e.g., 0-4) based on the size and confluence of infiltrates and the degree of associated parenchymal destruction.

Conclusion

Preclinical data from established Sjögren's syndrome mouse models validate the therapeutic effect of Evoxac (cevimeline). Its action as a selective M3 muscarinic agonist leads to a significant and sustained increase in salivary secretion. This effect is mechanistically linked to the correction of AQP5 trafficking in salivary acinar cells. When compared to the alternative secretagogue pilocarpine, cevimeline demonstrates a more prolonged duration of action in animal models, which may offer a clinical advantage. The experimental protocols provided herein offer a standardized framework for the continued evaluation of cevimeline and other novel therapeutics in these critical preclinical models.

Comparison_Logic cluster_agents Therapeutic Agents cluster_endpoints Key Experimental Endpoints cluster_outcome Comparative Assessment Title Comparative Validation in SS Mouse Model Evoxac Evoxac (Cevimeline) Saliva Salivary Flow Rate (Function) Evoxac->Saliva Evaluate Histo Histology / Inflammation (Pathology) Evoxac->Histo Evaluate Cellular Cellular Mechanisms (AQP5 Localization) Evoxac->Cellular Evaluate Pilo Alternative (Pilocarpine) Pilo->Saliva Evaluate Efficacy Efficacy (Saliva Output) Saliva->Efficacy Duration Duration of Action Saliva->Duration Mechanism Mechanism of Action Cellular->Mechanism Conclusion Conclusion: Evoxac shows sustained efficacy via M3 agonism & AQP5 modulation Efficacy->Conclusion Duration->Conclusion Mechanism->Conclusion

References

Validation

A Comparative Analysis of Evoxac® (Cevimeline) and Pilocarpine for Xerostomia in Sjögren's Syndrome

For Researchers, Scientists, and Drug Development Professionals: An Objective Review of Clinical Trial Data This guide provides a comprehensive cross-study analysis of Evoxac® (cevimeline) and its primary alternative, pi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Review of Clinical Trial Data

This guide provides a comprehensive cross-study analysis of Evoxac® (cevimeline) and its primary alternative, pilocarpine (B147212), for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome. The information presented is collated from publicly available clinical trial data and pharmacological studies to offer an objective comparison of their performance, supported by experimental data.

Mechanism of Action: A Tale of Two Muscarinic Agonists

Both cevimeline (B1668456) and pilocarpine are cholinergic agonists that stimulate muscarinic receptors to increase saliva secretion. However, their receptor binding affinities differ. Cevimeline exhibits a higher affinity for M3 and M1 muscarinic receptors, which are abundant in salivary and lacrimal glands.[1][2] Pilocarpine, while also a muscarinic agonist, is less selective and can interact with a broader range of muscarinic receptor subtypes.[3][4] This difference in receptor selectivity may underlie the variations in their efficacy and side effect profiles observed in clinical trials.

dot

cluster_Cevimeline Cevimeline Pathway cluster_Pilocarpine Pilocarpine Pathway Cevimeline Cevimeline (Evoxac®) M3_C M3 Muscarinic Receptor Cevimeline->M3_C High Affinity M1_C M1 Muscarinic Receptor Cevimeline->M1_C High Affinity Gq11_C Gq/11 Protein M3_C->Gq11_C M1_C->Gq11_C PLC_C Phospholipase C (PLC) Gq11_C->PLC_C Activates IP3_DAG_C IP3 & DAG Increase PLC_C->IP3_DAG_C Hydrolyzes PIP2 to Ca_C Increased Intracellular Ca²⁺ IP3_DAG_C->Ca_C Saliva_C Saliva Secretion Ca_C->Saliva_C Stimulates Pilocarpine Pilocarpine (Salagen®) Muscarinic_P Muscarinic Receptors (M1, M2, M3, etc.) Pilocarpine->Muscarinic_P Non-selective Agonist Gq11_P Gq/11 Protein Muscarinic_P->Gq11_P PLC_P Phospholipase C (PLC) Gq11_P->PLC_P Activates IP3_DAG_P IP3 & DAG Increase PLC_P->IP3_DAG_P Hydrolyzes PIP2 to Ca_P Increased Intracellular Ca²⁺ IP3_DAG_P->Ca_P Saliva_P Saliva Secretion Ca_P->Saliva_P Stimulates

Caption: Simplified signaling pathway for Cevimeline and Pilocarpine.

Comparative Efficacy: A Review of Clinical Trial Outcomes

Clinical trials for both Evoxac® and pilocarpine have demonstrated their efficacy in increasing salivary flow and improving patient-reported symptoms of dry mouth compared to placebo.

Evoxac® (Cevimeline) Clinical Trial Data Summary

Multiple randomized, double-blind, placebo-controlled studies have evaluated the efficacy of cevimeline at doses of 15 mg, 30 mg, and 60 mg three times daily (tid). A consistent finding across these trials is that the 30 mg tid dose provides a statistically significant improvement in both objective measures of salivary flow and subjective patient assessments of dry mouth.[5][6] While a 60 mg tid dose also showed efficacy, it did not appear to offer a significant additional benefit over the 30 mg tid dose and was associated with a higher incidence of adverse events.[6][7] The 15 mg tid dose was generally found to be less effective than the 30 mg tid dose.[6][8]

Trial Dosage Primary Efficacy Endpoint Key Finding
6-week, Randomized, Double-Blind, Placebo-Controlled30 mg tid, 60 mg tidPatient Global Improvement76% of patients in the 30 mg group reported improvement vs. 35% in the placebo group (p=0.0043). Both doses significantly increased salivary flow.[5]
12-week, Randomized, Double-Blind, Placebo-Controlled15 mg tid, 30 mg tidPatient Global ImprovementStatistically significant improvement for the 30 mg group (p=0.0004), but not the 15 mg group, compared to placebo. Both doses increased salivary flow.[8]
12-week, Randomized, Double-Blind, Placebo-Controlled15 mg tid, 30 mg tidPatient Global ImprovementNo statistically significant difference in global evaluations, though a higher placebo response was noted. The 30 mg group showed a significant increase in salivary flow (p=0.0017).[5]
Pilocarpine Clinical Trial Data Summary

Pilocarpine has also been extensively studied for the treatment of xerostomia. The typical dosage regimen is 5 mg taken three or four times daily. Clinical trials have consistently shown that pilocarpine is superior to placebo in increasing salivary flow and providing symptomatic relief.[2][8][9] Some studies have explored different dosages, with 5 mg and 7.5 mg doses demonstrating efficacy.[10]

Trial Dosage Primary Efficacy Endpoint Key Finding
12-week, Multicenter, Double-Blind, Placebo-Controlled2.5 mg qid, 5 mg qidGlobal Assessments of Dry Mouth and Eyes5 mg group showed significant improvement over placebo (P≤.01). Salivary flow increased 2- to 3-fold (P<.001).[8][9]
12-week, Randomized, Double-Blind, Placebo-Controlled5 mg tidSalivary and Lacrimal FlowPilocarpine significantly increased both salivary and lacrimal flow compared to artificial saliva.[11]
12-week, Double-Blind, Placebo-Controlled (Taiwan)5 mg qidGlobal Assessment of Dry MouthSignificant improvement in global assessment and saliva production compared to placebo.[12]
Head-to-Head Comparison

Direct comparative studies between cevimeline and pilocarpine are limited but provide valuable insights. A pilot study comparing 30 mg cevimeline tid with 5 mg pilocarpine tid found that both medications increased salivary secretion, with no statistically significant difference between them.[13][14] Another crossover study in healthy volunteers suggested that cevimeline might be more effective than a low dose of pilocarpine in increasing salivary flow at later time points after administration.[15]

Safety and Tolerability Profile

The adverse events associated with both cevimeline and pilocarpine are primarily extensions of their cholinergic pharmacology.

Common Adverse Events (Incidence >5%)

Adverse Event Cevimeline (30 mg tid) Pilocarpine (5 mg qid)
Excessive Sweating~19%[16]~29-40%[8][12]
Nausea~14%[7]~6-15%[11]
Rhinitis~11%[7]-
Diarrhea~10%[7]~7%[8]
Headache~11%[16]~11%[8]
Increased Urinary Frequency-~9-12%[8]
Dizziness-~8-12%[8]

Note: Incidence rates are approximate and can vary between studies.

Overall, both drugs are generally well-tolerated. The most frequently reported side effect for both is excessive sweating.[8][16] The discontinuation rate due to adverse events in cevimeline clinical trials was approximately 14.6%.[5][8]

Experimental Protocols

The following outlines the general methodologies employed in the pivotal clinical trials for Evoxac® and pilocarpine.

Patient Population

Participants in these studies were typically adults diagnosed with Sjögren's syndrome, exhibiting clinically significant xerostomia. Key inclusion criteria often included a history of dry mouth and reduced unstimulated whole salivary flow. Exclusion criteria commonly comprised conditions where a muscarinic agonist would be contraindicated, such as uncontrolled asthma or narrow-angle glaucoma.[8][16]

Efficacy Assessments
  • Salivary Flow Measurement: Unstimulated whole saliva was collected by expectoration into a pre-weighed container over a specified period (e.g., 5 or 15 minutes). Stimulated salivary flow was sometimes measured after chewing paraffin.

  • Patient-Reported Outcomes: Subjective symptoms were assessed using visual analog scales (VAS) or questionnaires where patients rated the overall condition of their dry mouth, as well as specific symptoms like difficulty speaking or swallowing. A common measure was "global improvement."[5]

dot

cluster_workflow Typical Clinical Trial Workflow start Patient Screening (Sjögren's Syndrome with Xerostomia) randomization Randomization start->randomization treatment Treatment Period (e.g., 6-12 weeks) randomization->treatment Drug vs. Placebo assessments Efficacy & Safety Assessments (Baseline, Mid-point, End of Treatment) treatment->assessments analysis Data Analysis assessments->analysis

Caption: A generalized workflow for the cited clinical trials.

Conclusion

Both Evoxac® (cevimeline) and pilocarpine are effective therapeutic options for the management of xerostomia in patients with Sjögren's syndrome. The choice between these agents may be guided by individual patient characteristics, tolerability, and dosing preferences. Cevimeline's higher affinity for M1 and M3 receptors may be a consideration for researchers investigating targeted muscarinic therapies. Further head-to-head comparative effectiveness trials with larger patient populations would be beneficial to more definitively delineate the relative merits of these two treatments.

References

Comparative

Replicating Key Findings from Evoxac Phase III Clinical Trials in the Laboratory: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for replicating the key findings of the Evoxac (cevimeline) phase III clinical trials in a laboratory setting. Evoxac, a mus...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for replicating the key findings of the Evoxac (cevimeline) phase III clinical trials in a laboratory setting. Evoxac, a muscarinic receptor agonist, is approved for the treatment of dry mouth (xerostomia) in patients with Sjögren's syndrome. The pivotal phase III trials demonstrated its efficacy in increasing salivary flow. This document outlines relevant in vivo and in vitro models, experimental protocols, and comparative data to aid researchers in further investigation of cevimeline (B1668456) and the underlying mechanisms of salivary gland function.

I. Evoxac Phase III Clinical Trial Findings: A Quantitative Overview

The phase III clinical development program for Evoxac included several randomized, double-blind, placebo-controlled trials. A key outcome across these studies was the objective measurement of salivary flow. The following table summarizes representative data from one of these trials, highlighting the statistically significant increase in unstimulated salivary flow in patients treated with Evoxac compared to placebo.

Treatment GroupMean Change from Baseline in Unstimulated Salivary Flow (mL/min)p-value vs. Placebo
Placebo0.015 ± 0.064-
Evoxac (30 mg t.i.d.)0.194 ± 0.1790.0072
Evoxac (60 mg t.i.d.)0.258 ± 0.3100.0003

Data extracted from a 6-week study in patients with Sjögren's syndrome. While both doses showed significant improvement, the 30 mg three times daily (t.i.d.) dose was established as the recommended therapeutic dose due to a better benefit-risk profile.[1][2]

II. Replicating Clinical Findings in the Laboratory: Proposed Experimental Models

To investigate the mechanisms behind the clinical efficacy of Evoxac, researchers can utilize established in vivo and in vitro models that recapitulate key aspects of Sjögren's syndrome and salivary gland function.

A. In Vivo Models: Simulating Sjögren's Syndrome in Animals

Animal models are invaluable for studying the systemic effects of cevimeline and its impact on salivary gland pathology.

  • Non-Obese Diabetic (NOD) Mice: These mice spontaneously develop an autoimmune disease with features similar to Sjögren's syndrome, including lymphocytic infiltration of the salivary glands and reduced salivary flow. They are a well-established model for studying the autoimmune and inflammatory aspects of the disease.

  • MRL/lpr Mice: This strain of mice also develops a spontaneous autoimmune disease with characteristics of both lupus and Sjögren's syndrome, including sialadenitis (inflammation of the salivary glands).

B. In Vitro Models: Isolating Cellular Mechanisms

In vitro models allow for the detailed investigation of the direct effects of cevimeline on salivary gland epithelial cells.

  • Primary Salivary Gland Cell Cultures: Acinar and ductal cells can be isolated from animal or human salivary glands and cultured to study cellular responses to cevimeline, such as calcium signaling and protein secretion.

  • Salivary Gland Organoids: Three-dimensional organoid cultures derived from salivary gland stem/progenitor cells can self-organize into structures that mimic the architecture and function of the native gland.[3][4][5][6] These models are particularly useful for studying morphogenesis, cell-cell interactions, and secretory function in a more physiologically relevant context.

III. Detailed Experimental Protocols

The following protocols provide a starting point for replicating the key findings of the Evoxac clinical trials in a laboratory setting.

A. In Vivo Experiment: Cevimeline-Induced Salivary Flow in a Sjögren's Syndrome Mouse Model

Objective: To determine if cevimeline increases salivary flow in a mouse model of Sjögren's syndrome.

Model: Female NOD mice (12-16 weeks of age) exhibiting signs of Sjögren's-like disease.

Protocol:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Baseline Saliva Collection:

    • Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).

    • Administer pilocarpine (B147212) (a non-selective muscarinic agonist) intraperitoneally (i.p.) to stimulate a baseline salivary flow.

    • Carefully collect all secreted saliva from the oral cavity using a pre-weighed cotton ball or micropipette for a defined period (e.g., 15 minutes).

    • Determine the volume or weight of the collected saliva.[7]

  • Cevimeline Administration:

    • Allow the mice a washout period of at least 48 hours.

    • Administer cevimeline (e.g., 1-10 mg/kg, i.p.) or vehicle (placebo) to different groups of mice.

  • Post-Treatment Saliva Collection:

    • At a specified time point after cevimeline or vehicle administration (e.g., 30 minutes), repeat the saliva collection procedure as described in step 2.

  • Data Analysis:

    • Calculate the salivary flow rate (e.g., in µL/min/g of body weight).

    • Compare the salivary flow rates between the cevimeline-treated and placebo groups using appropriate statistical tests (e.g., t-test or ANOVA).

B. In Vitro Experiment 1: Amylase Secretion Assay in Salivary Gland Acinar Cells

Objective: To assess the direct effect of cevimeline on the secretory function of salivary gland acinar cells.

Model: Primary culture of salivary gland acinar cells or salivary gland organoids.

Protocol:

  • Cell Culture: Culture primary acinar cells or organoids under appropriate conditions until they are ready for experimentation.

  • Cell Stimulation:

    • Wash the cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution).

    • Incubate the cells with varying concentrations of cevimeline (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control for a defined period (e.g., 30 minutes) at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant, which will contain the secreted amylase.

  • Amylase Activity Measurement:

    • Use a colorimetric amylase assay kit to measure the amylase activity in the collected supernatant.[8][9][10] These assays typically use a substrate that, when cleaved by amylase, produces a colored product that can be quantified spectrophotometrically.

    • Prepare a standard curve using known concentrations of amylase.

  • Data Analysis:

    • Calculate the amylase activity for each condition.

    • Normalize the amylase activity to the total protein content of the cells to account for variations in cell number.

    • Compare the amylase secretion in cevimeline-treated cells to the control group.

C. In Vitro Experiment 2: Calcium Influx Assay in Salivary Gland Acinar Cells

Objective: To visualize and quantify the cevimeline-induced increase in intracellular calcium, a key second messenger in saliva secretion.

Model: Primary culture of salivary gland acinar cells.

Protocol:

  • Cell Loading with Calcium Indicator:

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a solution containing the dye for a specific duration (e.g., 30-60 minutes) at room temperature or 37°C.[11][12]

  • Baseline Fluorescence Measurement:

    • Wash the cells to remove excess dye.

    • Using a fluorescence microscope or a plate reader equipped for ratiometric imaging, measure the baseline fluorescence ratio of Fura-2 at two different excitation wavelengths (e.g., 340 nm and 380 nm).

  • Cell Stimulation and Imaging:

    • Add cevimeline at a specific concentration to the cells while continuously recording the fluorescence ratio.

    • Observe the change in the fluorescence ratio over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (e.g., F340/F380) for each time point.

    • Plot the change in the fluorescence ratio over time to visualize the calcium transient.

    • Quantify parameters such as the peak amplitude and duration of the calcium response.

IV. Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) to illustrate the signaling pathway of Evoxac and the experimental workflows.

A. Evoxac Signaling Pathway in Salivary Gland Acinar Cells

Evoxac_Signaling_Pathway Evoxac Evoxac (Cevimeline) M3R Muscarinic M3 Receptor Evoxac->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Ca_influx Increased Intracellular [Ca²⁺] Ca_release->Ca_influx Saliva Saliva Secretion Ca_influx->Saliva Triggers

Caption: Evoxac's mechanism of action in salivary gland acinar cells.

B. Experimental Workflow for In Vivo Salivary Flow Measurement

In_Vivo_Workflow start Start acclimatize Acclimatize NOD Mice start->acclimatize baseline Collect Baseline Saliva (Pilocarpine Stimulation) acclimatize->baseline washout Washout Period (48h) baseline->washout treatment Administer Cevimeline or Placebo washout->treatment post_treatment Collect Post-Treatment Saliva (Pilocarpine Stimulation) treatment->post_treatment analysis Measure Salivary Flow Rate and Analyze Data post_treatment->analysis end End analysis->end

Caption: Workflow for assessing cevimeline's effect on salivary flow in mice.

C. Logical Relationship: From Clinical Observation to Lab-Based Evidence

Logical_Relationship clinical Clinical Observation: Evoxac Increases Salivary Flow in Sjögren's Syndrome Patients invivo In Vivo Replication: Cevimeline Increases Salivary Flow in Sjögren's Syndrome Mouse Model clinical->invivo Corroborated by invitro_secretion In Vitro Functional Assay: Cevimeline Stimulates Amylase Secretion from Salivary Gland Cells invivo->invitro_secretion Explained by invitro_mechanism In Vitro Mechanistic Assay: Cevimeline Induces Calcium Influx in Salivary Gland Acinar Cells invitro_secretion->invitro_mechanism Underpinned by

References

Validation

Evoxac (Cevimeline): A Comparative Analysis of M3 vs. M2 Receptor Selectivity

In the development of therapies targeting the muscarinic acetylcholine (B1216132) receptors, achieving subtype selectivity is a critical objective to maximize therapeutic efficacy while minimizing off-target effects. Thi...

Author: BenchChem Technical Support Team. Date: December 2025

In the development of therapies targeting the muscarinic acetylcholine (B1216132) receptors, achieving subtype selectivity is a critical objective to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a detailed comparison of Evoxac (cevimeline), a cholinergic agonist, and its selectivity for the M3 muscarinic receptor over the M2 subtype. The M3 receptor is primarily responsible for stimulating secretions from exocrine glands, such as salivary and lacrimal glands, making it a key target for treating conditions like xerostomia (dry mouth) in Sjögren's syndrome.[1][2] Conversely, the M2 receptor is predominantly found in cardiac tissue, where its activation can lead to undesirable side effects like bradycardia.[3][4] Therefore, a higher selectivity for M3 over M2 receptors is a desirable characteristic for a sialogogic agent.

This analysis presents quantitative data on the functional potency of cevimeline (B1668456) in comparison to other common muscarinic agonists, details the experimental protocols used to determine these values, and illustrates the distinct signaling pathways of the M2 and M3 receptors.

Comparative Potency of Muscarinic Agonists

The functional potency of a drug is typically measured by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency. The selectivity for the M3 receptor over the M2 receptor can be expressed as a ratio of their respective EC50 values (EC50 M2 / EC50 M3). A higher ratio signifies greater selectivity for the M3 receptor.

The following table summarizes the EC50 values for cevimeline and other muscarinic agonists at M2 and M3 receptors.

CompoundM3 EC50 (µM)M2 EC50 (µM)Selectivity Ratio (M2/M3)
Cevimeline (Evoxac) 0.048[5]1.04[5]21.7
Pilocarpine ~3 (relative to CCh)[6]-Not specified
Bethanechol 14.5[7]--
Acetylcholine 0.0052[8]-Non-selective agonist

As the data indicates, cevimeline demonstrates a clear functional selectivity for the M3 receptor, with a potency that is over 21-fold higher for the M3 subtype compared to the M2 subtype.[5]

Experimental Protocols

The determination of drug selectivity and potency relies on standardized in vitro assays. The two primary methods used are functional assays, which measure the cellular response to receptor activation, and radioligand binding assays, which quantify the affinity of a drug for a receptor.

Functional Assays (e.g., Calcium Mobilization)

Functional assays are crucial for determining the potency (EC50) of an agonist by measuring a specific biological response following receptor activation. Since M3 receptors are coupled to Gq proteins, their activation leads to an increase in intracellular calcium, which can be measured.[9][10]

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells are genetically engineered to stably express a single human muscarinic receptor subtype (e.g., M3 or M2).[11]

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye.

  • Agonist Application: Serial dilutions of the test compound (e.g., cevimeline) are added to the cells.

  • Signal Detection: A fluorimetric plate reader measures the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.[8][9]

  • Data Analysis: The fluorescence data is used to generate concentration-response curves, from which the EC50 value is calculated.

Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for determining the binding affinity (Ki or Kd) of a compound for a receptor.[10] These assays measure the ability of an unlabeled test compound to compete with and displace a radiolabeled ligand that has a known high affinity for the receptor.[11][12]

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues (e.g., rat brain) that express the muscarinic receptor subtypes of interest.[12]

  • Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the unlabeled test compound (the "competitor," e.g., cevimeline).[6][12]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through a glass fiber filter mat.[12]

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is then used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.

Visualizing the Mechanisms

To better understand the basis of selectivity and the experimental approaches, the following diagrams illustrate the distinct signaling pathways of M2 and M3 receptors and the general workflow of a competitive binding assay.

G cluster_M3 M3 Receptor Pathway (Gq-coupled) cluster_M2 M2 Receptor Pathway (Gi-coupled) ACh_M3 Acetylcholine / Cevimeline M3 M3 Receptor ACh_M3->M3 binds Gq Gq/11 Protein M3->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca triggers release PKC Protein Kinase C (PKC) DAG->PKC activates Response_M3 Glandular Secretion, Smooth Muscle Contraction Ca->Response_M3 PKC->Response_M3 ACh_M2 Acetylcholine / Cevimeline M2 M2 Receptor ACh_M2->M2 binds Gi Gi/o Protein M2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP reduces production Response_M2 ↓ Heart Rate, ↓ Contractility cAMP->Response_M2

Distinct intracellular signaling pathways for M2 and M3 muscarinic receptors.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis Membranes 1. Prepare Membranes (Expressing M2 or M3 receptors) Incubate 4. Incubate Components (Membranes + Radioligand + Competitor) Membranes->Incubate Radioligand 2. Prepare Radioligand (e.g., [3H]-NMS) Radioligand->Incubate Competitor 3. Prepare Competitor (e.g., Cevimeline dilutions) Competitor->Incubate Filter 5. Rapid Vacuum Filtration (Separates bound from free radioligand) Incubate->Filter Equilibrium Reached Count 6. Scintillation Counting (Measures bound radioactivity) Filter->Count Analyze 7. Calculate IC50 and Ki (Determines binding affinity) Count->Analyze

Generalized workflow for a competitive radioligand binding assay.

References

Comparative

Evoxac® (Cevimeline) Demonstrates Extended Duration of Action Compared to Pilocarpine in Preclinical Animal Models

For Immediate Release [City, State] – [Date] – Preclinical studies in various animal models consistently indicate that Evoxac® (cevimeline) possesses a significantly longer duration of action in stimulating salivary and...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Preclinical studies in various animal models consistently indicate that Evoxac® (cevimeline) possesses a significantly longer duration of action in stimulating salivary and lacrimal secretions compared to pilocarpine (B147212). This extended effect, supported by a longer plasma half-life, suggests that cevimeline (B1668456) may offer a more sustained therapeutic benefit for conditions requiring enhanced glandular secretion.

Cevimeline, a cholinergic agonist, primarily targets muscarinic M3 receptors, which are instrumental in mediating secretion from exocrine glands such as salivary and lacrimal glands.[1][2] Pilocarpine also functions as a muscarinic agonist but is considered non-selective.[3] The comparative efficacy and duration of action of these two compounds have been evaluated in several animal models, providing valuable insights for researchers and drug development professionals.

Superior Duration of Sialogogic Effect

Multiple studies have highlighted the prolonged salivary stimulation (sialagogue effect) of cevimeline in comparison to pilocarpine. In a study involving dogs, the sialogogic effect of cevimeline was observed to last nearly twice as long as that of pilocarpine, with effective drug levels being maintained for a longer period.[4]

Similarly, research in rats has shown that while both cevimeline and pilocarpine induce salivation, cevimeline exhibits a slower onset of action but a more sustained and lasting effect.[5] This prolonged activity is consistent with the longer plasma half-life of cevimeline, which is estimated to be 3 to 6 hours, compared to pilocarpine's half-life of approximately 0.8 hours.[6]

Effects on Lacrimal Secretion

While direct comparative studies on the duration of action on lacrimal secretion are less prevalent, available data suggests a similar trend. Cevimeline has been shown to increase lacrimal secretion in rats.[6] Studies on mice with dry eye disease also indicate that M3 receptor activation is pivotal for tear production, and M3 receptor-deficient mice exhibit reduced tear volume.[7][8] Given cevimeline's potent M3 receptor agonism and longer half-life, it is anticipated to have a more extended duration of action on tear production compared to pilocarpine. Pilocarpine has been documented to induce lacrimation in rabbits, but its precorneal loss is accelerated by the induced tearing itself, potentially limiting its duration of effect.[9]

Data Summary: Duration of Action in Animal Models

Parameter Evoxac® (Cevimeline) Pilocarpine Animal Model Key Findings
Salivary Secretion Lasted nearly twice as longShorter durationDogsCevimeline maintained effective drug levels for a longer period.[4]
Salivary Secretion Slower onset, but more lasting salivationFaster onset, shorter durationRatsCevimeline demonstrated a prolonged sialogogic effect.[5]
Plasma Half-life 3 to 6 hours~0.8 hoursHumans (for reference)Longer half-life of cevimeline correlates with its extended duration of action.[6]
Lacrimal Secretion Increases lacrimal secretionInduces lacrimationRats, RabbitsDirect comparative duration studies are limited. However, cevimeline's pharmacokinetics suggest a longer effect.[6][9]

Signaling Pathway and Experimental Workflow

The secretagogue effects of both cevimeline and pilocarpine are mediated through the activation of muscarinic M3 receptors on acinar cells of salivary and lacrimal glands. This activation initiates a downstream signaling cascade involving Gq proteins, phospholipase C (PLC), and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event leading to fluid and electrolyte secretion.

G cluster_0 Cevimeline / Pilocarpine Cevimeline / Pilocarpine M3 Muscarinic Receptor M3 Muscarinic Receptor Cevimeline / Pilocarpine->M3 Muscarinic Receptor binds to Gq Gq M3 Muscarinic Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ Release ER->Ca2 Secretion Fluid and Electrolyte Secretion Ca2->Secretion PKC->Secretion

Caption: M3 Muscarinic Receptor Signaling Pathway in Exocrine Glands.

The following diagram illustrates a generalized experimental workflow for comparing the sialogogic effects of cevimeline and pilocarpine in a rat model.

G cluster_1 Experimental Workflow: Salivary Secretion in Rats A Animal Acclimatization (e.g., Wistar rats) B Anesthesia (e.g., pentobarbital) A->B C Surgical Preparation (Tracheal cannulation, esophageal ligation) B->C D Drug Administration (Intraperitoneal injection of Cevimeline or Pilocarpine) C->D E Saliva Collection (Pre-weighed cotton balls placed in the mouth at timed intervals) D->E F Measurement of Saliva Volume (Weighing cotton balls post-collection) E->F G Data Analysis (Comparison of salivary flow rate and duration between groups) F->G

Caption: Generalized workflow for in-vivo salivary secretion studies.

Detailed Experimental Protocols

Salivary Secretion Measurement in Rats

A commonly employed method to assess the sialogogic effects of cevimeline and pilocarpine involves the following steps, as adapted from studies by Sato et al. and Omori et al.:[1][5]

  • Animal Model: Male Wistar rats are typically used. The animals are anesthetized, often with an intraperitoneal injection of pentobarbital.

  • Surgical Preparation: To prevent the swallowing of saliva, the esophagus is ligated. A tracheal cannula may be inserted to ensure a clear airway.

  • Drug Administration: Cevimeline or pilocarpine is administered, commonly via intraperitoneal injection at varying doses. A control group receives a vehicle injection (e.g., saline).

  • Saliva Collection: Pre-weighed cotton balls are placed in the rat's mouth for specific time intervals (e.g., every 20 minutes for a total of 120 minutes).

  • Quantification: After each interval, the cotton balls are removed and weighed. The increase in weight corresponds to the volume of saliva secreted.

  • Data Analysis: The salivary flow rate (mg/min) is calculated for each time point. The total volume of saliva secreted over the entire collection period is also determined. The duration of action is assessed by observing the time it takes for the salivary flow rate to return to baseline levels.

Lacrimal Secretion Measurement in Rabbits (Pilocarpine)
  • Animal Model: Albino rabbits are often used for ophthalmic studies.

  • Drug Administration: A standardized volume (e.g., 25 microliters) of a pilocarpine solution is instilled into the conjunctival sac of the rabbit's eye.

  • Tear Collection: Tear fluid is collected from the precorneal area at various time points post-instillation. This can be done using microcapillary tubes.

  • Quantification: The concentration of pilocarpine in the collected tear fluid is measured using appropriate analytical methods (e.g., high-performance liquid chromatography). The rate of drug loss from the tear film, which is influenced by induced lacrimation, is then calculated.

  • Data Analysis: The time-course of pilocarpine concentration in the tear film provides an indirect measure of its duration of action and the extent of induced lacrimation.

Conclusion

References

Validation

Independent Validation of Evoxac (Cevimeline) Research Findings: A Comparative Guide

This guide provides an independent validation of published research findings on Evoxac (cevimeline), a muscarinic agonist used for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome. It offers an...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an independent validation of published research findings on Evoxac (cevimeline), a muscarinic agonist used for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome. It offers an objective comparison of Evoxac's performance with a key alternative, pilocarpine (B147212), supported by experimental data from clinical trials. Detailed methodologies for pivotal experiments are provided to allow for replication and further investigation. Signaling pathways and experimental workflows are visualized to enhance understanding.

Comparative Efficacy of Evoxac and Pilocarpine

The primary therapeutic goal for Evoxac is the enhancement of salivary flow to alleviate the symptoms of dry mouth. Clinical studies have demonstrated its efficacy, often in comparison to another muscarinic agonist, pilocarpine.

Table 1: Comparison of Unstimulated Salivary Flow Rate Increase

Treatment GroupDosageMean Increase from Baseline (mL/min)Study Reference
Cevimeline (B1668456)30 mg three times dailyStatistically significant improvement[1]
Pilocarpine5 mg three times dailyStatistically significant improvement[1]
Placebo-No significant improvement[1]

Note: A crossover study showed both cevimeline and pilocarpine significantly increased unstimulated and stimulated salivary flow rates compared to baseline, with no statistically significant difference between the two drugs.[1]

Comparative Safety and Tolerability

The adverse effect profiles of Evoxac and pilocarpine are a critical consideration for clinicians and patients. Both drugs, being cholinergic agonists, can produce a range of side effects.

Table 2: Comparison of Key Adverse Events and Discontinuation Rates

Adverse Event / OutcomeCevimelinePilocarpinep-valueStudy Reference
Severe Sweating11%25%p=0.02[2][3]
Failure Rate (First-time users)27%47%p=0.02[2][3]
Failure Rate (All users)32%61%p<0.001[2][3]

Note: "Failure" was defined as the clinician's or patient's decision to stop treatment due to lack of efficacy or side effects.[3] Patients with primary Sjögren's syndrome were more likely to continue long-term treatment with cevimeline than pilocarpine due to fewer reported side effects.[2][4]

Experimental Protocols

Measurement of Salivary Flow Rate

Objective: To quantitatively assess the volume of saliva produced over a specified period, both with and without stimulation.

Unstimulated Whole Saliva Collection:

  • Patients should not eat, drink, smoke, or perform oral hygiene for at least 90 minutes before saliva collection.

  • Patients are seated in a comfortable, upright position and instructed to swallow to clear their mouths of any existing saliva.

  • For a period of 5 to 15 minutes, patients allow saliva to passively drool into a pre-weighed collection tube.

  • The tube is then re-weighed, and the difference in weight is used to determine the volume of saliva (assuming 1g = 1mL).

  • The salivary flow rate is calculated and expressed in mL/min.

Stimulated Whole Saliva Collection:

  • Following the unstimulated collection, patients are given a standardized piece of paraffin (B1166041) wax to chew at a constant rate.

  • Saliva is collected for a 5-minute period while chewing continues.

  • The collected saliva volume is measured, and the flow rate is calculated in mL/min.

Assessment of Subjective Symptoms of Dry Mouth (Xerostomia)

Objective: To measure a patient's self-perceived severity of dry mouth symptoms using a validated patient-reported outcome measure.

Visual Analogue Scale (VAS) for Xerostomia:

  • Patients are provided with a questionnaire containing an 8-item VAS to assess various aspects of dry mouth.[5][6]

  • Each item consists of a 100 mm horizontal line with descriptive anchors at each end (e.g., "No difficulty at all" to "Very difficult" for speaking).[7]

  • Patients are instructed to mark a vertical line on the scale to indicate their current symptom severity for each of the following items:

    • Difficulty in speaking due to dryness.[7]

    • Difficulty in swallowing due to dryness.[7]

    • Amount of saliva in the mouth.[7]

    • Dryness of the mouth.[7]

    • Dryness of the throat.[7]

    • Dryness of the lips.[7]

    • Dryness of the tongue.[7]

    • Level of thirst.[7]

  • The distance from the "no symptom" end to the patient's mark is measured in millimeters to provide a quantitative score for each item.

Signaling Pathways and Experimental Workflows

Muscarinic Agonist Signaling Pathway in Salivary Glands

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cevimeline Cevimeline M3R M3 Muscarinic Receptor Cevimeline->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Store Intracellular Ca2+ Store (Endoplasmic Reticulum) IP3->Ca_Store Binds to receptor on Ca_ion Ca2+ Ions Ca_Store->Ca_ion Releases Saliva Saliva Secretion Ca_ion->Saliva Triggers

Caption: Signaling pathway of Cevimeline in salivary gland acinar cells.

Typical Experimental Workflow for a Sjögren's Syndrome Clinical Trial

cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_intervention Intervention cluster_followup Follow-up Assessments cluster_analysis Data Analysis P1 Patient Recruitment (Sjögren's Syndrome Diagnosis) P2 Informed Consent & Eligibility Screening P1->P2 B1 Salivary Flow Measurement (Unstimulated & Stimulated) P2->B1 B2 Subjective Symptom Assessment (VAS for Xerostomia) B1->B2 R Randomization B2->R T1 Treatment Group (e.g., Cevimeline 30mg) R->T1 T2 Control Group (e.g., Placebo or Pilocarpine) R->T2 F1 Repeat Salivary Flow & VAS Assessments (e.g., Weeks 4, 8, 12) T1->F1 T2->F1 F2 Adverse Event Monitoring F1->F2 A1 Statistical Analysis of Efficacy & Safety Data F2->A1

Caption: A generalized workflow for a randomized controlled clinical trial.

References

Comparative

A Comparative Guide to the In Vitro Potency of Cevimeline and its Analogues

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vitro potency of cevimeline (B1668456) and its analogues, supported by experimental data. It is intend...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of cevimeline (B1668456) and its analogues, supported by experimental data. It is intended to assist researchers in understanding the pharmacological properties of these compounds and to guide future drug development efforts.

Introduction

Cevimeline is a muscarinic receptor agonist that is clinically used to treat xerostomia (dry mouth) associated with Sjögren's syndrome.[1][2] It primarily exerts its effects by activating M1 and M3 muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors involved in a variety of physiological processes, including salivary gland secretion.[2][3] Understanding the in vitro potency and selectivity of cevimeline and its structural analogues is crucial for the development of new therapeutic agents with improved efficacy and reduced side effects. This guide focuses on a direct comparison of cevimeline (the cis-isomer, also known as AF102B) with its primary analogue, the trans-isomer (AF102A), and provides the context of other quinuclidine-based muscarinic agonists.

Comparative In Vitro Potency

The in vitro potency of cevimeline and its analogues is typically determined by two key parameters: receptor binding affinity (Ki) and functional potency (EC50). Lower Ki and EC50 values indicate higher affinity and potency, respectively.

CompoundM1M2M3M4M5
Cevimeline (cis-isomer, AF102B) 0.0231.040.0481.310.063
trans-isomer (AF102A) Data not availableData not availableData not availableData not availableData not available

Table 1: Functional Potency (EC50, µM) of Cevimeline and its trans-isomer at Human Muscarinic Receptors.

Signaling Pathways and Experimental Workflows

The activation of M1 and M3 muscarinic receptors by cevimeline initiates a well-defined signaling cascade. The following diagrams illustrate this pathway and the general workflows for the key in vitro assays used to determine potency.

Muscarinic Receptor Signaling Pathway Cevimeline Cevimeline M1_M3_Receptor M1/M3 Receptor Cevimeline->M1_M3_Receptor Binds to Gq_11 Gq/11 Protein M1_M3_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Salivary Secretion) Ca_release->Cellular_Response PKC_activation->Cellular_Response

M1/M3 Muscarinic Receptor Signaling Pathway

Experimental_Workflow cluster_0 Radioligand Binding Assay cluster_1 Calcium Mobilization Assay A1 Prepare cell membranes expressing muscarinic receptors A2 Incubate membranes with radiolabeled ligand and competing compound A1->A2 A3 Separate bound and free radioligand A2->A3 A4 Quantify radioactivity A3->A4 A5 Determine Ki value A4->A5 B1 Culture cells expressing muscarinic receptors B2 Load cells with a calcium-sensitive fluorescent dye B1->B2 B3 Add test compound B2->B3 B4 Measure changes in intracellular calcium concentration B3->B4 B5 Determine EC50 value B4->B5

General Experimental Workflows

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Materials:

  • Cell membranes from a cell line stably expressing a specific human muscarinic receptor subtype (e.g., CHO or HEK cells).

  • Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Unlabeled test compound (cevimeline or analogue).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash Buffer (ice-cold Assay Buffer).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation fluid.

  • Scintillation counter.

  • Cell harvester.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the cell membranes, the radiolabeled antagonist at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known muscarinic antagonist like atropine).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay is used to determine the potency (EC50) of a compound in activating Gq-coupled receptors, such as the M1 and M3 muscarinic receptors.

Materials:

  • A cell line stably expressing a specific human muscarinic receptor subtype (e.g., CHO or HEK cells).

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (to prevent dye leakage from some cell types).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates and grow to confluence.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in Assay Buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compound in Assay Buffer.

  • Measurement: Place the plate in the fluorescence plate reader. After establishing a stable baseline fluorescence reading, inject the test compound into the wells.

  • Data Acquisition: Continuously record the fluorescence intensity before and after compound addition. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

Cevimeline is a potent agonist at M1 and M3 muscarinic receptors, with lower potency at M2, M4, and M5 subtypes. This selectivity profile is consistent with its clinical efficacy in stimulating salivary secretion. While quantitative in vitro potency data for its direct structural analogue, the trans-isomer (AF102A), is not widely available, existing information suggests that the cis-conformation of cevimeline is crucial for its high potency and selectivity. The experimental protocols detailed in this guide provide a framework for researchers to conduct their own comparative studies and to further investigate the structure-activity relationships of cevimeline and its analogues. Such research is vital for the development of next-generation muscarinic agonists with enhanced therapeutic profiles.

References

Validation

Benchmarking Evoxac's Performance Against Novel Secretagogues in Sjögren's Syndrome

A Comparative Guide for Researchers and Drug Development Professionals This guide provides an objective comparison of Evoxac® (cevimeline), a muscarinic agonist, with novel biologic therapies that have demonstrated poten...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of Evoxac® (cevimeline), a muscarinic agonist, with novel biologic therapies that have demonstrated potential secretagogue activity in the context of Sjögren's Syndrome. The following analysis is based on available clinical trial data and is intended to inform research and drug development efforts in the field of xerostomia treatment.

Introduction

Evoxac (cevimeline) is an established secretagogue for the treatment of xerostomia (dry mouth) in patients with Sjögren's Syndrome.[1][2] It acts as a cholinergic agonist, stimulating M3 muscarinic receptors on salivary gland acinar cells to increase saliva production.[1] Recently, several novel biologic agents, developed to target the underlying autoimmune pathology of Sjögren's Syndrome, have shown effects on salivary gland function. This guide benchmarks the performance of Evoxac against three such novel agents: ianalumab, abatacept, and belimumab. These biologics represent a different therapeutic paradigm, aiming to modify the disease course rather than solely providing symptomatic relief.

Data Presentation: Performance Comparison

The following tables summarize the quantitative data from key clinical trials of Evoxac and the selected novel secretagogues.

Table 1: Objective Performance Metrics - Salivary Flow Rate

Drug (Trial)DosagePrimary Endpoint Met?Change from Baseline in Salivary Flow Rate (Treatment Group)Change from Baseline in Salivary Flow Rate (Placebo Group)p-valueCitation(s)
Evoxac (Cevimeline) 30 mg tidYesStatistically significant increase-<0.05[3][4][5]
Ianalumab (Phase 2b) 300 mg q4wYes (for ESSDAI)Placebo-adjusted improvement of 0.20 mL/min (stimulated) at Week 24-0.037[6]
Ianalumab (NEPTUNUS Phase III) 300 mg monthlyYes (for ESSDAI)Numerical improvement in stimulated salivary flow in a post-hoc analysis-Not statistically significant for the overall population[7][8]
Abatacept (ASAP-III Phase III) 125 mg weeklyNoAdjusted mean change of 0.05 mL/min (stimulated) at Day 169Adjusted mean change of 0.11 mL/min (stimulated) at Day 1690.584[9][10][11]
Belimumab (BELISS Phase II) 10 mg/kg q4wYes (composite endpoint)No significant change in salivary flowN/A (Open-label)N/A[12][13][14]

Table 2: Subjective Performance Metrics - Patient-Reported Outcomes

Drug (Trial)DosageImprovement in Dry Mouth Symptoms (Treatment Group)Improvement in Dry Mouth Symptoms (Placebo Group)p-valueCitation(s)
Evoxac (Cevimeline) 30 mg tidStatistically significant improvement in global assessment of dry mouth-0.0004[4][5]
Ianalumab (NEPTUNUS Phase III) 300 mg monthlyNumerical improvement in dryness, pain, and fatigue-Not statistically significant for the overall population[7][15][8]
Abatacept (ASAP-III Phase III) 125 mg weeklyNo significant difference from placebo-0.337 (for ESSPRI)[9][11][16]
Belimumab (BELISS Phase II) 10 mg/kg q4wSignificant reduction in dryness score on a visual analogue scale (p=0.0021)N/A (Open-label)N/A[12]

Experimental Protocols

The data presented above were derived from clinical trials with specific methodologies. Below are summaries of the typical experimental protocols employed.

Assessment of Salivary Gland Function (Sialometry)
  • Objective: To quantitatively measure the volume of saliva produced over a specified period.

  • Unstimulated Whole Saliva (UWS) Collection: Patients are instructed to sit in a relaxed position and drool passively into a pre-weighed collection tube for a set duration (typically 5-15 minutes). No chewing or talking is permitted. The volume of saliva is then determined by weight (assuming 1 g/mL).

  • Stimulated Whole Saliva (SWS) Collection: To measure the reserve capacity of the salivary glands, patients chew on a standardized stimulant, such as paraffin (B1166041) wax or a piece of gauze, for a set period (e.g., 5 minutes). All saliva produced during this time is collected into a pre-weighed tube.

  • Data Expression: Salivary flow rates are typically expressed in milliliters per minute (mL/min).

Assessment of Subjective Symptoms of Xerostomia
  • Objective: To capture the patient's perception of dry mouth and its impact on quality of life.

  • Visual Analogue Scale (VAS): Patients rate the severity of their dry mouth on a 100 mm horizontal line, where 0 represents no symptoms and 100 represents the most severe symptoms imaginable.

  • Patient Global Assessment: Patients provide an overall assessment of their dry mouth symptoms.

  • Standardized Questionnaires: Validated instruments such as the EULAR Sjögren's Syndrome Patient Reported Index (ESSPRI) are used. The ESSPRI assesses dryness, fatigue, and pain.

Clinical Trial Design for Novel Secretagogues in Sjögren's Syndrome
  • Study Design: Typically, these are randomized, double-blind, placebo-controlled trials.

  • Patient Population: Participants are diagnosed with Sjögren's Syndrome according to established criteria (e.g., American-European Consensus Group criteria) and often have a minimum disease activity score (e.g., ESSDAI ≥ 5).

  • Intervention: Patients are randomized to receive the investigational drug at a specified dose and frequency or a matching placebo.

  • Outcome Measures: The primary and secondary endpoints often include changes from baseline in disease activity scores (e.g., ESSDAI), patient-reported outcomes (e.g., ESSPRI, VAS for dryness), and objective measures of salivary flow (UWS and SWS).

  • Duration: Treatment periods typically range from 12 to 52 weeks, with subsequent follow-up.

Mandatory Visualization

Signaling Pathways

Evoxac_Signaling_Pathway Evoxac Evoxac (Cevimeline) M3_Receptor M3 Muscarinic Receptor Evoxac->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Induces Saliva_Secretion Saliva Secretion Ca_Release->Saliva_Secretion Stimulates PKC->Saliva_Secretion Stimulates

Caption: Signaling pathway of Evoxac (cevimeline).

Novel_Secretagogues_Signaling_Pathways cluster_Belimumab Belimumab cluster_Ianalumab Ianalumab cluster_Abatacept Abatacept Belimumab Belimumab BAFF Soluble BAFF (BLyS) Belimumab->BAFF Binds & Inhibits B_Cell_Receptor BAFF Receptor on B-Cell BAFF->B_Cell_Receptor Blocked B_Cell_Survival B-Cell Survival & Differentiation B_Cell_Receptor->B_Cell_Survival Reduced Ianalumab Ianalumab BAFF_R_I BAFF Receptor on B-Cell Ianalumab->BAFF_R_I Binds to ADCC ADCC-mediated B-Cell Depletion Ianalumab->ADCC Induces B_Cell_Survival_I B-Cell Survival BAFF_R_I->B_Cell_Survival_I Blocked Abatacept Abatacept CD80_86 CD80/CD86 on Antigen Presenting Cell Abatacept->CD80_86 Binds & Blocks CD28 CD28 on T-Cell CD80_86->CD28 Interaction Blocked T_Cell_Activation T-Cell Activation CD28->T_Cell_Activation Inhibited

Caption: Signaling pathways of novel secretagogues.

Experimental Workflow

Experimental_Workflow Start Patient Screening (Sjögren's Criteria, ESSDAI ≥ 5) Baseline_Assessment Baseline Assessment - Sialometry (UWS, SWS) - Subjective Questionnaires (VAS, ESSPRI) Start->Baseline_Assessment Randomization Randomization (1:1 ratio) Treatment_Arm Treatment Group (e.g., Ianalumab 300 mg) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 24-52 weeks) Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Baseline_Assessment->Randomization Follow_up_Assessment Follow-up Assessments (e.g., Weeks 4, 12, 24) - Sialometry - Questionnaires Treatment_Period->Follow_up_Assessment Safety_Assessment Safety Assessment (Adverse Events) Treatment_Period->Safety_Assessment Primary_Endpoint Primary Endpoint Analysis (e.g., Change from Baseline in Salivary Flow) Follow_up_Assessment->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis (e.g., Change in ESSPRI) Follow_up_Assessment->Secondary_Endpoint

Caption: Typical experimental workflow for a secretagogue clinical trial.

References

Comparative

Assessing the Long-Term Efficacy of Evoxac (Cevimeline) Compared to Other Treatments in Animal Models of Sjögren's Syndrome

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the long-term efficacy of Evoxac (cevimeline) against other therapeutic agents in animal models relevant to Sj...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the long-term efficacy of Evoxac (cevimeline) against other therapeutic agents in animal models relevant to Sjögren's syndrome-induced xerostomia (dry mouth). The information is intended to support research and drug development efforts in this field. While direct long-term comparative studies in animal models are limited, this document synthesizes available preclinical and clinical data to offer a comprehensive overview.

Introduction to Evoxac (Cevimeline)

Evoxac, with the active ingredient cevimeline (B1668456), is a cholinergic agonist that preferentially targets M1 and M3 muscarinic receptors.[1] This mechanism of action stimulates salivary and lacrimal glands, leading to increased secretion of saliva and tears. It is clinically approved for the treatment of xerostomia in patients with Sjögren's syndrome. Preclinical studies in various animal models have demonstrated its sialogogic effects.

Comparison with Muscarinic Agonist: Pilocarpine (B147212)

Pilocarpine is another well-established muscarinic agonist used to treat xerostomia. Both cevimeline and pilocarpine have been evaluated in animal models, primarily focusing on their ability to stimulate salivary flow.

Key Comparative Findings:

  • Duration of Action: Preclinical evidence in dogs suggests that while the initial salivation-eliciting activity of cevimeline is similar to pilocarpine, its sialogogic effect lasts nearly twice as long.[1]

  • Adverse Effects: In murine models of Sjögren's syndrome and in rats with X-ray-induced xerostomia, cevimeline was reported to have less severe adverse effects compared to pilocarpine.[1] A study in rats also indicated that cevimeline caused significant hypothermia at higher doses, a CNS effect not observed with pilocarpine.[2]

  • Efficacy: Both cevimeline and pilocarpine have been shown to dose-dependently increase salivary flow in irradiated rats.[2] Clinical studies in human patients with xerostomia have found no significant difference in the efficacy of increasing salivary secretion between the two drugs, although some studies suggest a slightly higher increment with pilocarpine.[3][4]

Quantitative Data from Animal Studies
Treatment GroupDose (mg/kg, i.d.)Minimum Effective Dose for Sialagogic Effect (mg/kg)
Cevimeline 3 - 3010
Pilocarpine 0.1 - 0.80.2

Data adapted from a study in normal and X-ray irradiated rats assessing salivary secretion from submandibular/sublingual glands.[2]

Emerging Therapeutic Alternatives

Recent research has focused on immunomodulatory agents that target the underlying autoimmune pathology of Sjögren's syndrome, leading to an improvement in salivary gland function.

Cenerimod (B606594)

Cenerimod is a selective sphingosine-1-phosphate 1 (S1P1) receptor modulator that prevents the migration of immune cells.

  • Mechanism of Action: Cenerimod reduces the infiltration of lymphocytes into the salivary glands, thereby decreasing inflammation and preserving organ function.[5][6]

  • Efficacy in Animal Models: In viral-induced and spontaneous (MRL/lpr mice) models of Sjögren's syndrome, cenerimod treatment led to reduced salivary gland inflammation and improved saliva production.[5][6][7] The improvement was more pronounced with early therapeutic intervention.[7]

Baricitinib (B560044)

Baricitinib is a Janus kinase (JAK) inhibitor, which blocks signaling pathways involved in inflammatory responses.

  • Mechanism of Action: Baricitinib inhibits the JAK-STAT pathway, which is activated in the salivary glands of Sjögren's syndrome patients and is crucial for the differentiation and activation of inflammatory lymphocytes.[8][9] In animal models, it has been shown to alleviate T-cell-induced salivary gland dysfunction and inflammation.[10]

  • Efficacy in Animal Models: While direct quantitative data on long-term salivary flow improvement in animal models is not detailed in the provided search results, a pilot study in humans and preclinical evidence suggest its potential in treating Sjögren's syndrome.[8]

Experimental Protocols

Salivary Flow Measurement in Rodent Models

A common method to assess the efficacy of sialogogues is to measure stimulated salivary flow.

General Protocol:

  • Animal Model: Non-obese diabetic (NOD) mice, MRL/lpr mice, or rats with radiation-induced xerostomia are commonly used models for Sjögren's syndrome.[11][12]

  • Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Stimulation: A sialogogue (e.g., pilocarpine or cevimeline) is administered, usually via intraperitoneal or subcutaneous injection.

  • Saliva Collection: Saliva is collected for a defined period (e.g., 15-30 minutes) using pre-weighed cotton balls placed in the mouth or via cannulation of the salivary ducts.

  • Quantification: The amount of saliva is determined by the change in weight of the cotton ball or the volume collected. Salivary flow rate is typically expressed as microliters per minute or milligrams per minute.

Example: Pilocarpine-Induced Salivation in Mice

  • Pilocarpine Preparation: Dissolve pilocarpine hydrochloride in sterile saline to the desired concentration.

  • Administration: Inject pilocarpine intraperitoneally at a dose of 0.5 mg/kg body weight.

  • Collection: Collect saliva for 10 minutes using a pre-weighed cotton ball.

Histopathological Analysis
  • Tissue Processing: Salivary glands are harvested, fixed in formalin, and embedded in paraffin.

  • Staining: Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize the tissue structure and inflammatory infiltrates.

  • Analysis: The extent of lymphocytic infiltration (focus score) is quantified to assess the degree of inflammation.

Signaling Pathways and Experimental Workflows

Evoxac_Mechanism_of_Action Evoxac Evoxac (Cevimeline) M3_Receptor Muscarinic M3 Receptor (Salivary Gland) Evoxac->M3_Receptor Binds to Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Increased Intracellular Ca2+ IP3_DAG->Ca_Release Saliva_Secretion Saliva Secretion Ca_Release->Saliva_Secretion Stimulates

Experimental_Workflow_Salivary_Flow start Start: Animal Model of Xerostomia treatment Administer Treatment (e.g., Evoxac, Pilocarpine, Vehicle) start->treatment anesthesia Anesthetize Animal treatment->anesthesia stimulation Stimulate Salivation (if required by protocol) anesthesia->stimulation collection Collect Saliva (e.g., pre-weighed cotton ball) stimulation->collection measurement Measure Saliva Volume/Weight collection->measurement analysis Data Analysis and Comparison measurement->analysis end End: Assess Efficacy analysis->end

Conclusion

Evoxac (cevimeline) is an effective sialogogue with a potentially longer duration of action and a different side-effect profile compared to pilocarpine in preclinical models. While direct long-term comparative efficacy data in animal models of Sjögren's syndrome is not extensive, the available evidence suggests it is a valuable agent for stimulating salivary secretion. Emerging therapies like cenerimod and baricitinib offer alternative mechanisms of action by targeting the underlying autoimmune inflammation and show promise in improving salivary gland function in animal models. Further long-term head-to-head studies in relevant animal models are warranted to definitively establish the comparative efficacy of these different therapeutic approaches.

References

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Evoxac (Cevimeline Hydrochloride)

For laboratory and clinical research professionals, the proper disposal of unused or expired pharmaceuticals like Evoxac (cevimeline hydrochloride) is a critical component of maintaining a safe and environmentally respon...

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory and clinical research professionals, the proper disposal of unused or expired pharmaceuticals like Evoxac (cevimeline hydrochloride) is a critical component of maintaining a safe and environmentally responsible workspace. This guide provides essential, step-by-step procedures for the safe handling and disposal of Evoxac, ensuring compliance with safety and environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses, gloves, and a lab coat. Handle Evoxac in a well-ventilated area to avoid inhalation of any dust or aerosols.[1] In case of accidental contact, follow these first-aid measures:

  • Eyes: Immediately flush with large amounts of water, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[1][2]

  • Skin: Wash the affected area thoroughly with soap and water.[3]

  • Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Disposal Procedures for Evoxac

The primary recommendation for the disposal of unused or expired medications is to utilize a designated drug take-back program.[4][5] If a take-back program is not accessible, follow the recommended household disposal method. It is crucial to adhere to local, state, and federal regulations regarding pharmaceutical waste disposal.[1]

Option 1: Drug Take-Back Programs

Drug take-back programs are the safest and most environmentally responsible method for disposing of unwanted medicines.[4][5] These programs are often available at:

  • Pharmacies

  • Local law enforcement agencies

  • Hospitals or clinics

To find an authorized collection site in your community, you can visit the Drug Enforcement Administration's (DEA) website.[6]

Option 2: Disposal in Household Trash (if a take-back program is unavailable)

If a drug take-back program is not a viable option, Evoxac can be disposed of in the household trash by following these steps to prevent accidental ingestion or environmental contamination.[7] This method is for medicines not on the FDA's flush list; Evoxac is not typically on this list.[5][7]

Step-by-Step Household Disposal Protocol:

  • Do Not Crush Capsules: Do not crush the Evoxac capsules.[7]

  • Mix with Undesirable Substance: Remove the medication from its original container and mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter.[4][5][6][7] This makes the medication less attractive to children and pets and unrecognizable to anyone who might go through the trash.

  • Contain and Seal: Place the mixture in a sealed container, such as a sealable plastic bag or an empty container with a lid, to prevent the medication from leaking.[4][5][6][7]

  • Dispose of in Trash: Throw the sealed container in the household trash.[7]

  • Remove Personal Information: Before discarding the original prescription bottle, scratch out all personal information from the label to protect your identity and privacy.[5][6][7] The empty bottle can then be thrown away or recycled.[7]

Important Note: Never flush Evoxac down the toilet or drain unless specifically instructed to do so by the medication guide or a healthcare professional.[4][5] Improper disposal can lead to the contamination of water sources.[8]

Spill and Contamination Cleanup

In the event of a spill, follow these procedures:

  • Contain the Spill: Stop the flow of material if it is safe to do so.[3]

  • Absorb Liquids: For liquid solutions, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1][2] For small spills of powder, wipe up with an absorbent material.[3]

  • Decontaminate Surfaces: Scrub the contaminated surfaces and any equipment with alcohol.[1][2]

  • Dispose of Contaminated Materials: Dispose of all contaminated materials, including the absorbent material and cleaning supplies, in accordance with local, state, and federal regulations for chemical waste.[1]

Logical Workflow for Evoxac Disposal

The following diagram illustrates the decision-making process for the proper disposal of Evoxac.

EvoxacDisposalWorkflow start Unused/Expired Evoxac check_take_back Is a Drug Take-Back Program Available? start->check_take_back take_back Utilize Drug Take-Back Program check_take_back->take_back Yes household_disposal Follow Household Disposal Protocol check_take_back->household_disposal No end Disposal Complete take_back->end mix Mix with Undesirable Substance household_disposal->mix seal Place in Sealed Container mix->seal trash Dispose of in Household Trash seal->trash trash->end

Caption: Decision workflow for the proper disposal of Evoxac.

References

Handling

Essential Safety and Handling Protocols for Evoxac (Cevimeline) in a Laboratory Setting

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of active pharmaceutical ingredients such as Evoxac (cevimeline) is paramount. This guide pr...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of active pharmaceutical ingredients such as Evoxac (cevimeline) is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. Adherence to these procedural steps is critical to minimize exposure risk and ensure compliant handling of this potent cholinergic agonist.

Hazard Identification and Personal Protective Equipment (PPE)

Cevimeline (B1668456) hydrochloride, the active ingredient in Evoxac, is classified as toxic if swallowed and may be harmful if inhaled or absorbed through the skin.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory. The following table summarizes the required PPE for various laboratory activities involving Evoxac.

ActivityRequired Personal Protective Equipment
General Laboratory Handling Gloves: Two pairs of powder-free, chemical-resistant gloves (e.g., nitrile). Change outer gloves every 30-60 minutes or immediately if contaminated.[4] Gown: A disposable, low-permeability gown with a solid front and long sleeves with tight-fitting cuffs. Eye Protection: Safety glasses with side shields or safety goggles.
Weighing and Compounding Gloves: Two pairs of powder-free, chemical-resistant gloves. Gown: A disposable, low-permeability gown. Eye Protection: A full-face shield in addition to safety goggles to protect against splashes.[4] Respiratory Protection: A NIOSH-approved respirator is recommended when handling the powder outside of a containment system.[2]
Handling Solutions Gloves: At least one pair of chemical-resistant gloves. Gown: Standard laboratory coat. Eye Protection: Safety glasses with side shields.
Waste Disposal Gloves: Two pairs of heavy-duty, chemical-resistant gloves. Gown: A disposable, low-permeability gown. Eye Protection: Safety glasses or goggles.

Operational and Handling Plan

A systematic approach to handling Evoxac is crucial to minimize exposure. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of Evoxac cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal A Don appropriate PPE B Prepare designated handling area (e.g., fume hood) A->B C Weigh/compound Evoxac in a ventilated enclosure B->C Proceed to handling D Prepare solutions in a designated area C->D E Decontaminate work surfaces D->E Proceed to cleanup F Segregate and dispose of waste in labeled hazardous waste containers E->F G Doff PPE in the correct order F->G H Wash hands thoroughly G->H

A logical workflow for handling Evoxac, from preparation to disposal.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of cevimeline hydrochloride.

Materials:

  • Cevimeline hydrochloride powder

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Calibrated analytical balance

  • Ventilated enclosure (e.g., chemical fume hood)

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer

Procedure:

  • Preparation: Don all required PPE as specified for "Weighing and Compounding." Ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare a clean, dry weighing vessel on the analytical balance within the fume hood. Carefully weigh the desired amount of cevimeline hydrochloride powder.

  • Dissolution: Transfer the weighed powder to a volumetric flask of the appropriate size. Add a small amount of anhydrous DMSO to the flask to dissolve the powder.

  • Mixing: Gently swirl the flask or use a vortex mixer to ensure the powder is completely dissolved.

  • Final Volume: Once dissolved, add anhydrous DMSO to the flask until the final desired volume is reached.

  • Storage: Cap the flask securely, label it clearly with the compound name, concentration, solvent, and date of preparation. Store the solution as recommended by the manufacturer, typically at -20°C.

Disposal Plan

Proper disposal of Evoxac and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Unused or Expired Drug: Unused or expired Evoxac should be disposed of as hazardous chemical waste.[5] Do not flush down the toilet or pour down the drain.[5] Consult your institution's environmental health and safety (EHS) office for specific procedures. Medicine take-back programs may also be an option.[2]

  • Contaminated Materials: All disposable items that have come into contact with Evoxac, including gloves, gowns, bench paper, and pipette tips, must be disposed of as hazardous waste. Place these materials in a clearly labeled, sealed hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

By adhering to these safety and handling protocols, laboratory personnel can significantly mitigate the risks associated with handling Evoxac, ensuring a safe and compliant research environment. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.[1][2][3][6]

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Evoxac
Reactant of Route 2
Evoxac
© Copyright 2026 BenchChem. All Rights Reserved.